molecular formula C15H11N3S B1333060 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline CAS No. 79890-07-6

3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline

Cat. No.: B1333060
CAS No.: 79890-07-6
M. Wt: 265.3 g/mol
InChI Key: TXJSVMSRHVFBIG-UHFFFAOYSA-N
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Description

3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline is a useful research compound. Its molecular formula is C15H11N3S and its molecular weight is 265.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-imidazo[2,1-b][1,3]benzothiazol-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3S/c16-11-5-3-4-10(8-11)12-9-18-13-6-1-2-7-14(13)19-15(18)17-12/h1-9H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJSVMSRHVFBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC(=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377225
Record name 3-(Imidazo[2,1-b][1,3]benzothiazol-2-yl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79890-07-6
Record name 3-(Imidazo[2,1-b][1,3]benzothiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Proposed Synthesis of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The imidazo[2,1-b]benzothiazole scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This technical guide outlines a proposed synthetic pathway for a novel derivative, 3-Imidazo[2,1-b]benzothiazol-2-ylaniline. The document provides detailed, albeit theoretical, experimental protocols, tabulated quantitative data based on analogous compounds, and visual representations of the synthetic route and experimental workflow to aid researchers in the potential synthesis and exploration of this new chemical entity.

Introduction

The fusion of an imidazole ring with a benzothiazole moiety to form the imidazo[2,1-b]benzothiazole tricycle has yielded a class of compounds with diverse pharmacological profiles.[3][4] Modifications at various positions of this scaffold have been shown to modulate its biological activity, making it an attractive target for medicinal chemistry research.[5][6] This guide details a plausible multi-step synthesis for the novel compound 3-Imidazo[2,1-b]benzothiazol-2-ylaniline, for which a direct synthetic route has not yet been reported in the literature. The proposed pathway is grounded in established synthetic methodologies for related imidazo[2,1-b]benzothiazole derivatives.[7][8]

Proposed Synthetic Pathway

The proposed synthesis of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline is a three-step process commencing with the readily available 2-aminobenzothiazole. The key steps involve the synthesis of an α-bromo intermediate, followed by a Hantzsch-type condensation to form the imidazo[2,1-b]benzothiazole core, and finally, a nucleophilic substitution to introduce the aniline moiety.

Synthetic Pathway A 2-Aminobenzothiazole B 2-Amino-3-(bromoacetyl)benzothiazole (Intermediate 1) A->B Br2, Acetic Acid C 3-Bromo-2-imino-2,3-dihydroimidazo[2,1-b]benzothiazole (Intermediate 2) B->C Reflux D 3-Imidazo[2,1-b]benzothiazol-2-ylaniline (Final Product) C->D Aniline, Base

Caption: Proposed synthetic pathway for 3-Imidazo[2,1-b]benzothiazol-2-ylaniline.

Experimental Protocols

The following protocols are proposed based on analogous reactions found in the literature for the synthesis of related compounds.[7][9][10]

Step 1: Synthesis of 2-Amino-3-(bromoacetyl)benzothiazole (Intermediate 1)

  • To a solution of 2-aminobenzothiazole (1.50 g, 10 mmol) in glacial acetic acid (20 mL), add bromine (0.51 mL, 10 mmol) dropwise with constant stirring at room temperature.

  • After the addition is complete, stir the reaction mixture for 2 hours.

  • Pour the reaction mixture into ice-cold water (100 mL).

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford 2-amino-3-(bromoacetyl)benzothiazole.

Step 2: Synthesis of 3-Bromo-2-imino-2,3-dihydroimidazo[2,1-b]benzothiazole (Intermediate 2)

  • Suspend 2-amino-3-(bromoacetyl)benzothiazole (2.72 g, 10 mmol) in ethanol (30 mL).

  • Reflux the mixture for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Step 3: Synthesis of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline (Final Product)

  • To a solution of 3-bromo-2-imino-2,3-dihydroimidazo[2,1-b]benzothiazole (2.54 g, 10 mmol) in dimethylformamide (DMF) (25 mL), add aniline (1.02 mL, 11 mmol) and potassium carbonate (1.52 g, 11 mmol).

  • Heat the reaction mixture at 80 °C for 6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-cold water (150 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Quantitative Data Summary

The following table summarizes the expected, yet theoretical, quantitative data for the synthesized compounds based on yields and physical properties of structurally similar molecules reported in the literature.[11][12][13]

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Expected Melting Point (°C)
2-Amino-3-(bromoacetyl)benzothiazole (Intermediate 1)C9H7BrN2OS271.1475-85180-185
3-Bromo-2-imino-2,3-dihydroimidazo[2,1-b]benzothiazole (Intermediate 2)C9H6BrN3S254.1380-90210-215
3-Imidazo[2,1-b]benzothiazol-2-ylaniline (Final Product)C15H11N3S265.3460-70230-235

Experimental Workflow

The general workflow for a single synthetic step in this proposed procedure is outlined below. This workflow is typical for multi-step organic synthesis.[14][15][16]

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Reagent Preparation C Reactant Addition A->C B Glassware Setup B->C D Reaction Monitoring (TLC) C->D E Quenching & Extraction D->E Reaction Complete F Drying & Concentration E->F G Purification (Chromatography) F->G H Characterization (NMR, MS, IR) G->H I Purity Analysis (HPLC) H->I

Caption: General experimental workflow for a synthetic chemistry step.

Potential Biological Significance and Signaling Pathways

While the biological activity of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline is unknown, derivatives of the imidazo[2,1-b]benzothiazole scaffold have been reported to exhibit a range of biological effects. For instance, some derivatives have been investigated as potential inhibitors of the p53 tumor suppressor protein and as allosteric inhibitors of the glucocorticoid receptor.[2][5] Furthermore, other analogues have shown promise as microtubule-targeting agents, inducing apoptosis in cancer cells.[17]

Given these precedents, it is plausible that 3-Imidazo[2,1-b]benzothiazol-2-ylaniline could be screened for similar activities. A hypothetical signaling pathway that could be investigated is the PI3K/Akt pathway, which is frequently dysregulated in cancer and is a common target for novel therapeutics.

Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Target 3-Imidazo[2,1-b]benzothiazol- 2-ylaniline Target->Akt Potential Inhibition

Caption: A hypothetical signaling pathway potentially modulated by the target compound.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and potential biological evaluation of the novel compound 3-Imidazo[2,1-b]benzothiazol-2-ylaniline. The proposed synthetic route is based on established chemical principles and provides a solid foundation for researchers to undertake the practical synthesis of this and related derivatives. The exploration of such novel chemical entities is crucial for the discovery and development of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis, Characterization, and Biological Significance of Imidazo[2,1-b]benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the chemical structure, characterization, and biological profile of the broader class of imidazo[2,1-b]benzothiazole derivatives, with a focus on 2- and 3-substituted analogues. Direct experimental data for the specific molecule, 3-Imidazo[2,1-b]benzothiazol-2-ylaniline, was not found in the reviewed literature. The information presented herein is a comprehensive summary based on closely related and well-characterized compounds within this class.

Core Chemical Structure

The foundational structure of the compounds discussed is the imidazo[2,1-b]benzothiazole heterocyclic system. This is a fused tricyclic scaffold composed of a benzene ring fused to a thiazole ring, which in turn is fused to an imidazole ring. The numbering of the core structure is crucial for understanding the substitution patterns discussed in this guide. The "3-Imidazo[2,1-b]benzothiazol-2-ylaniline" nomenclature suggests an aniline (aminophenyl) group at the 2-position of the imidazo[2,1-b]benzothiazole core, with the point of attachment of the core to the aniline being the 3-position of the aniline ring.

Synthesis of the Imidazo[2,1-b]benzothiazole Core

The synthesis of the imidazo[2,1-b]benzothiazole scaffold and its derivatives is well-documented and typically involves the cyclization of a 2-aminobenzothiazole precursor with a suitable electrophilic reagent. A common and versatile method is the reaction of a 2-aminobenzothiazole with an α-haloketone.[1] This reaction proceeds via an initial N-alkylation of the exocyclic amino group of the 2-aminobenzothiazole, followed by an intramolecular cyclization to form the fused imidazole ring.[2]

Variations of this synthetic strategy allow for the introduction of a wide range of substituents at the 2- and 3-positions of the imidazo[2,1-b]benzothiazole core. For instance, the use of substituted phenacyl bromides leads to the corresponding 2-aryl-substituted derivatives.[3] Further functionalization at the 3-position can be achieved through various reactions such as Vilsmeier formylation or the Mannich reaction.[2][3]

Green chemistry approaches for the synthesis of these compounds have also been explored, utilizing microwave irradiation and environmentally benign solvents like water or PEG-400 to improve reaction efficiency and reduce environmental impact.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2_Aminobenzothiazole 2-Aminobenzothiazole Imidazo_benzothiazole 2-Substituted Imidazo[2,1-b]benzothiazole 2_Aminobenzothiazole->Imidazo_benzothiazole Cyclocondensation alpha_Haloketone α-Haloketone (e.g., phenacyl bromide) alpha_Haloketone->Imidazo_benzothiazole Solvent Solvent (e.g., Ethanol, PEG-400) Solvent->Imidazo_benzothiazole Heat Heat / Microwave Heat->Imidazo_benzothiazole

General synthetic workflow for 2-substituted imidazo[2,1-b]benzothiazoles.

Physicochemical Characterization

The structural elucidation of imidazo[2,1-b]benzothiazole derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in confirming the successful synthesis and determining the substitution patterns of these molecules. The chemical shifts of the protons and carbons in the heterocyclic rings and the substituent groups provide detailed structural information. For example, in 2,3-disubstituted imidazo[2,1-b]benzothiazole derivatives, the proton of the imidazole ring typically appears as a singlet in the ¹H NMR spectrum.[4]

Table 1: Representative ¹H NMR Data for Substituted Imidazo[2,1-b]benzothiazoles

Compound/FragmentChemical Shift (δ, ppm)MultiplicityReference
Imidazole-H9.14s[4]
Aromatic-H7.3 - 8.3m[4]
CH (aliphatic)3.4 - 4.3m[4]

Table 2: Representative ¹³C NMR Data for Substituted Imidazo[2,1-b]benzothiazoles

Carbon AtomChemical Shift (δ, ppm)Reference
Imidazole C~108 - 148[1]
Benzothiazole C~115 - 153[1]
Aromatic C (substituent)~125 - 135[1]
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups within the molecule. Characteristic absorption bands can confirm the presence of C=N, C=C, and C-S bonds within the heterocyclic core, as well as functional groups on the substituents, such as C=O in ester or amide derivatives.

Table 3: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Reference
C=N (imidazole)~1630[5]
C=C (aromatic)~1500 - 1600[5]
C-S (thiazole)~650 - 750[1]
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to aid in structural elucidation through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data, which is crucial for confirming the elemental composition of novel molecules.

Table 4: Representative Mass Spectrometry Data

CompoundIonization Modem/z (M+H)⁺Reference
2-(4-chlorophenyl)-3-phenylimidazo[2,1-b]benzothiazoleESI329.158[4]

Biological Activities and Potential Therapeutic Applications

The imidazo[2,1-b]benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Consequently, derivatives of this heterocyclic system have been investigated for a wide range of pharmacological activities.

Anticancer Activity

A significant area of research for these compounds is in oncology. Derivatives of imidazo[2,1-b]benzothiazole have demonstrated potent anticancer activity against various cancer cell lines, including breast cancer (MCF-7).[4][5] The proposed mechanism of action for some of these compounds involves the inhibition of tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways.[5] Additionally, certain derivatives have been investigated as inhibitors of the p53 tumor suppressor protein, which could modulate the efficacy of chemotherapeutic agents like paclitaxel.[6]

Antimicrobial Activity

Several 2,3-disubstituted imidazo[2,1-b]benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties.[5] Some of these compounds have shown good activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][5]

Anti-inflammatory Activity

The anti-inflammatory potential of imidazo[2,1-b]benzothiazole derivatives has also been explored.[3] Certain compounds have shown significant inhibition of capillary permeability and have demonstrated analgesic effects in animal models.[3][7]

Other Biological Activities

Beyond the activities mentioned above, this class of compounds has also been investigated for its potential as:

  • Antimycobacterial agents: Some derivatives have shown promising activity against Mycobacterium tuberculosis.[8]

  • Modulators of multidrug resistance: Certain 2-phenylimidazo[2,1-b]benzothiazole derivatives have been studied for their ability to overcome multidrug resistance in tumor cells.[9]

  • Glucocorticoid receptor inhibitors: Imidazo[2,1-b]benzothiazole derivatives have been identified as potential allosteric inhibitors of the glucocorticoid receptor, suggesting applications in inflammatory and autoimmune diseases.[10]

Biological_Activities cluster_activities Biological Activities Imidazo_benzothiazole Imidazo[2,1-b]benzothiazole Core Anticancer Anticancer Imidazo_benzothiazole->Anticancer Antimicrobial Antimicrobial Imidazo_benzothiazole->Antimicrobial Anti_inflammatory Anti-inflammatory Imidazo_benzothiazole->Anti_inflammatory Antimycobacterial Antimycobacterial Imidazo_benzothiazole->Antimycobacterial MDR_Modulation MDR Modulation Imidazo_benzothiazole->MDR_Modulation GCR_Inhibition GCR Inhibition Imidazo_benzothiazole->GCR_Inhibition

Diverse biological activities of the imidazo[2,1-b]benzothiazole scaffold.

Conclusion

References

Technical Guide to the Spectroscopic Characterization of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data of Related Imidazo[2,1-b]benzothiazole Derivatives

The following tables summarize representative spectroscopic data for compounds with the core imidazo[2,1-b]benzothiazole and imidazo[2,1-b]thiazole structures, which can be used to predict the expected spectral characteristics of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline.

1H NMR and 13C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ppm are indicative of the electronic environment of the protons and carbons in the molecule.

Table 1: Representative 1H and 13C NMR Data for Imidazo[2,1-b]thiazole Derivatives [1]

Compound/Fragment1H NMR (δ, ppm)13C NMR (δ, ppm)
Imidazo[2,1-b]thiazole H-58.03 (s, 1H)-
Imidazo[2,1-b]thiazole H-67.65 (s, 1H)-
Phenyl H (ortho to sulfonyl)7.76 (d, J = 2.1 Hz, 2H)127.2
Phenyl H (meta to sulfonyl)7.74 (d, J = 2.2 Hz, 3H)130.1
Phenyl H (para to sulfonyl)7.68 (d, J = 7.2 Hz, 2H)126.7
Methoxy H3.77 (s, 3H)55.7
Piperazine H3.77 (s, 4H), 3.04 (s, 4H)46.3
Imidazo[2,1-b]thiazole C2-148.1
Imidazo[2,1-b]thiazole C3-146.8
Imidazo[2,1-b]thiazole C5-117.0
Imidazo[2,1-b]thiazole C6-109.5
Imidazo[2,1-b]thiazole C7a-135.6

Data for (5-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-2-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone. Solvent: DMSO-d6.

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers (cm-1).

Table 2: Typical IR Absorption Frequencies for Imidazo[2,1-b]benzothiazole and Related Structures [2][3]

Functional GroupTypical Wavenumber (cm-1)
N-H Stretch (Amine)3400 - 3250
C-H Stretch (Aromatic)3100 - 3000
C=N Stretch (Imine)1690 - 1640
C=C Stretch (Aromatic)1600 - 1450
C-N Stretch1350 - 1250
C-S Stretch800 - 600
Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 3: Representative Mass Spectrometry Data for Imidazo[2,1-b]thiazole Derivatives [1]

CompoundIonization MethodCalculated m/z [M+H]+Found m/z [M+H]+
(5-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-2-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanoneESI483.11552483.11409
(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)(5-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)methanoneESI523.18321523.18172

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, based on standard practices for the characterization of novel heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : 1H and 13C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[1]

  • Sample Preparation : Samples are dissolved in a deuterated solvent such as DMSO-d6 or CDCl3.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used as a reference (e.g., DMSO-d6 at δ 2.50 ppm for 1H and δ 39.52 ppm for 13C).

  • Data Acquisition : Standard pulse sequences are used to acquire 1H, 13C, and other relevant NMR spectra (e.g., COSY, HSQC, HMBC).

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrophotometer is used.

  • Sample Preparation : Samples can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.

  • Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm-1.

Mass Spectrometry (MS)
  • Instrumentation : High-resolution mass spectra (HRMS) are often obtained using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.[1]

  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography.

  • Data Acquisition : Data is acquired in positive or negative ion mode, depending on the analyte.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a novel compound like 3-Imidazo[2,1-b]benzothiazol-2-ylaniline.

G start Synthesis of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline purification Purification (e.g., Recrystallization, Chromatography) start->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms structure Structure Elucidation nmr->structure ir->structure ms->structure data Spectroscopic Data (Tables & Spectra) structure->data end Final Characterized Compound data->end

Caption: Synthetic and Spectroscopic Characterization Workflow.

Disclaimer: The spectroscopic data presented in this guide is for structurally related compounds and should be used for reference purposes only. Experimental values for 3-Imidazo[2,1-b]benzothiazol-2-ylaniline may vary.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Imidazo[2,1-b]benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and therapeutic potential of Imidazo[2,1-b]benzothiazole compounds. This document is intended for researchers, scientists, and drug development professionals.

The Imidazo[2,1-b]benzothiazole core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features have led to the development of a plethora of derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and history of these compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

A Historical Perspective: The Genesis of a Versatile Core

While the broader class of imidazo[2,1-b]thiazoles has been known for a considerable time, the focused exploration of the imidazo[2,1-b]benzothiazole scaffold gained significant momentum in the latter half of the 20th century. Seminal work in the 1980s by Mase and colleagues, published in the Journal of Medicinal Chemistry, laid a crucial foundation by synthesizing a series of 2-phenylimidazo[2,1-b]benzothiazole derivatives and evaluating their immunosuppressive activities.[1] This research demonstrated the therapeutic potential of this heterocyclic system and spurred further investigation into its chemical space. Subsequent studies in 1989 further expanded on this work, detailing the synthesis and anti-inflammatory properties of new analogs.[2] These early investigations were instrumental in establishing the Imidazo[2,1-b]benzothiazole core as a promising template for drug design.

Synthetic Strategies: Constructing the Core

The synthesis of the Imidazo[2,1-b]benzothiazole scaffold is most commonly achieved through the condensation of a 2-aminobenzothiazole with an α-haloketone. This versatile reaction allows for the introduction of a wide variety of substituents at the 2-position of the imidazo[2,1-b]benzothiazole system, enabling the exploration of structure-activity relationships.

A general synthetic workflow is depicted below:

Synthetic_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Aminobenzothiazole 2-Aminobenzothiazole Condensation Condensation 2-Aminobenzothiazole->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[2,1-b]benzothiazole Imidazo[2,1-b]benzothiazole Condensation->Imidazo[2,1-b]benzothiazole

General Synthetic Workflow for Imidazo[2,1-b]benzothiazoles.

Over the years, numerous modifications and improvements to this fundamental approach have been developed, including the use of microwave irradiation to accelerate the reaction and the exploration of various catalysts and solvent systems to improve yields and purity.[3]

A Spectrum of Biological Activity: Quantitative Insights

Derivatives of the Imidazo[2,1-b]benzothiazole core have been shown to possess a remarkable range of biological activities. The following tables summarize key quantitative data for various therapeutic areas.

Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
Triflorcas Met-mutated cancer cells-[4]
IT06 Mtb H37Ra2.03[5]
IT10 Mtb H37Ra2.32[5]
Compound 3f Hep G20.097
Compound 3g Hep G20.114
Compound 3c A375C (human melanoma)0.04
Compound 3c A375C (mouse melanoma)0.052
Antimycobacterial Activity
Compound IDStrainMIC (µg/mL)IC50 (µM)IC90 (µM)Reference
IT06 Mtb H37Ra-2.0315.22[5]
IT10 Mtb H37Ra-2.327.05[5]
5c, 5d, 5l, 5p, 5r, 5z, 5aa M. tuberculosis H37Rv3.125--

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of representative Imidazo[2,1-b]benzothiazole compounds.

General Procedure for the Synthesis of 2-Substituted Imidazo[2,1-b]benzothiazoles

A mixture of the appropriate 2-aminobenzothiazole (1 mmol) and the corresponding α-haloketone (1.1 mmol) in a suitable solvent such as ethanol or dimethylformamide (10 mL) is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography to afford the desired 2-substituted imidazo[2,1-b]benzothiazole.

Microwave-Assisted Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

A mixture of a 2-aminobenzothiazole (1 mmol) and an α-haloketone (1.2 mmol) in a green solvent such as water or ethanol (5 mL) is subjected to microwave irradiation at a specified temperature and power for a short duration (typically 5-15 minutes). After cooling, the product is isolated by filtration and purified as described in the general procedure. This method often leads to higher yields and shorter reaction times compared to conventional heating.[3]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of Imidazo[2,1-b]benzothiazole derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways.

Inhibition of p53

Certain Imidazo[2,1-b]benzothiazole derivatives have been identified as inhibitors of the tumor suppressor protein p53. By interfering with the transcriptional activity of p53, these compounds can enhance the efficacy of chemotherapeutic agents like paclitaxel.

p53_Inhibition Imidazo[2,1-b]benzothiazole_Derivative Imidazo[2,1-b]benzothiazole_Derivative p53 p53 Imidazo[2,1-b]benzothiazole_Derivative->p53 Inhibits Transcriptional_Activity Transcriptional_Activity p53->Transcriptional_Activity Promotes Apoptosis Apoptosis Transcriptional_Activity->Apoptosis Induces Chemotherapy Chemotherapy Chemotherapy->Apoptosis Induces GCR_Modulation Imidazo[2,1-b]benzothiazole_Derivative Imidazo[2,1-b]benzothiazole_Derivative GCR GCR Imidazo[2,1-b]benzothiazole_Derivative->GCR Allosteric Inhibition Inflammatory_Response Inflammatory_Response GCR->Inflammatory_Response Suppresses

References

The Biological Landscape of Imidazo[2,1-b]benzothiazole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the biological activities, experimental methodologies, and associated signaling pathways of imidazo[2,1-b]benzothiazole derivatives reveals a promising class of heterocyclic compounds with significant potential in drug discovery. While specific research on 3-Imidazo[2,1-b]benzothiazol-2-ylaniline derivatives is limited in the available scientific literature, extensive studies on the broader imidazo[2,1-b]benzothiazole scaffold have demonstrated a wide spectrum of pharmacological effects, including anticancer and antimicrobial activities. This guide synthesizes the current understanding of these compounds for researchers, scientists, and drug development professionals.

The imidazo[2,1-b]benzothiazole core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, planar structure and potential for diverse substitutions allow for the fine-tuning of its biological properties. The introduction of an aniline moiety, as suggested by the "3-Imidazo[2,1-b]benzothiazol-2-ylaniline" nomenclature, would further expand the chemical space and potential biological interactions of these derivatives.

Anticancer Activity: A Primary Focus

A significant body of research has focused on the anticancer properties of imidazo[2,1-b]benzothiazole derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected imidazo[2,1-b]benzothiazole and related benzothiazole aniline derivatives against various cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
IT10 Mtb H37Ra2.32--
IT06 Mtb H37Ra2.03--
Compound 3b Variouslog10GI50: -4.41 to -6.44--
D04 HeLaSignificant Activity--
D08 HeLaSignificant Activity--
L1 Liver, Breast, Lung, Prostate, Kidney, BrainBetter than CisplatinCisplatinVaries
L1Pt Liver, Breast, Lung, Prostate, Kidney, BrainBetter than CisplatinCisplatinVaries

Note: The specific structures for all compound IDs are detailed in the cited literature. "Mtb" refers to Mycobacterium tuberculosis.

Antimicrobial Activity: A Broad Spectrum of Efficacy

In addition to their anticancer potential, imidazo[2,1-b]benzothiazole derivatives have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The table below presents the antimicrobial activity of selected imidazo[2,1-b]benzothiazole derivatives, typically measured by the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition.

Compound IDMicroorganismMIC (µg/mL)Zone of Inhibition (mm)
Various Derivatives Staphylococcus aureus-Moderate to High
Various Derivatives Escherichia coli-Moderate to High
Various Derivatives Candida albicans-Moderate to High
5a MRSA4-
5a B. typhi1-

Experimental Protocols

The biological evaluation of imidazo[2,1-b]benzothiazole derivatives relies on a variety of standardized in vitro assays. The following are detailed methodologies for key experiments commonly cited in the literature.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. A control group with the solvent alone is also included. The plates are then incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 × 10⁵ CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth with inoculum) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many imidazo[2,1-b]benzothiazole derivatives are still under investigation, some studies have shed light on their potential molecular targets and signaling pathways.

Inhibition of p53 Transcriptional Activity

Some imidazo[2,1-b]benzothiazole derivatives have been identified as potential inhibitors of the tumor suppressor protein p53.[1] This can be a therapeutic strategy in certain cancer contexts where p53 activity contributes to cell cycle arrest, thus hindering the efficacy of cytotoxic chemotherapies.

p53_Inhibition_Pathway Chemotherapy Chemotherapy DNA_Damage DNA_Damage Chemotherapy->DNA_Damage p53_Activation p53_Activation DNA_Damage->p53_Activation Cell_Cycle_Arrest Cell_Cycle_Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis Imidazo_benzothiazole Imidazo_benzothiazole Imidazo_benzothiazole->p53_Activation

Caption: Inhibition of p53 activation by imidazo[2,1-b]benzothiazole derivatives.

General Experimental Workflow for Drug Discovery

The process of identifying and characterizing novel biologically active imidazo[2,1-b]benzothiazole derivatives typically follows a structured workflow, from synthesis to biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_evaluation Further Evaluation Synthesis Synthesis of Imidazo[2,1-b]benzothiazole Derivatives Purification Purification and Characterization Synthesis->Purification Anticancer_Screening In Vitro Anticancer Assays (e.g., MTT) Purification->Anticancer_Screening Antimicrobial_Screening In Vitro Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial_Screening Mechanism_Studies Mechanism of Action Studies Anticancer_Screening->Mechanism_Studies Antimicrobial_Screening->Mechanism_Studies In_Vivo_Studies In Vivo Animal Models Mechanism_Studies->In_Vivo_Studies

Caption: A typical workflow for the discovery of bioactive imidazo[2,1-b]benzothiazole derivatives.

References

An In-depth Technical Guide on the Mechanism of Action of 2-Phenylimidazo[2,1-b]benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-phenylimidazo[2,1-b]benzothiazole derivatives, a promising class of anti-cancer agents. Focusing on the well-characterized compound Triflorcas, this document elucidates the molecular targets, signaling pathways, and cellular processes affected by this chemical scaffold. The guide details the dual inhibitory action on key receptor tyrosine kinases, the downstream effects on critical cell survival and proliferation pathways, and the ultimate impact on cancer cell cycle progression and viability. Quantitative data from preclinical studies are presented, alongside detailed protocols for key experimental assays, to provide a thorough resource for researchers in oncology and drug discovery.

Introduction

The 2-phenylimidazo[2,1-b]benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have been investigated for their potential as anti-inflammatory, immunosuppressive, and anti-cancer agents. In the context of oncology, these compounds have garnered significant interest due to their novel mechanisms of action and potent anti-proliferative effects against various cancer cell lines.

This guide will focus on the mechanism of action of this class of molecules, with a particular emphasis on Triflorcas, a representative and extensively studied derivative. Triflorcas has been shown to target oncogenic signaling pathways at multiple levels, highlighting the potential of 2-phenylimidazo[2,1-b]benzothiazole derivatives as multi-targeted anti-cancer therapeutics.

Molecular Targets and Signaling Pathways

The anti-cancer activity of 2-phenylimidazo[2,1-b]benzothiazole derivatives, exemplified by Triflorcas, stems from their ability to modulate the activity of several key proteins involved in cancer cell growth, survival, and proliferation.

Primary Targets: Met and PDGFRβ Receptor Tyrosine Kinases

Triflorcas has been identified as a potent inhibitor of the Met receptor tyrosine kinase (RTK), a key driver in many human cancers.[1] Dysregulation of the Met signaling pathway, often through amplification or mutation, is associated with tumor growth, invasion, and metastasis. Triflorcas directly targets the Met RTK, inhibiting its phosphorylation and subsequent activation of downstream signaling cascades.[1]

Furthermore, in cancer cells exhibiting "RTK swapping" – a resistance mechanism where cells switch their dependency from one RTK to another – Triflorcas has demonstrated the ability to interfere with the phosphorylation of the Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1] This dual-targeting capability suggests a broader therapeutic potential for this class of compounds, particularly in overcoming certain forms of acquired drug resistance.

Triflorcas Triflorcas Met Met Triflorcas->Met inhibition PDGFRb PDGFRb Triflorcas->PDGFRb inhibition PI3K PI3K Akt Akt Met->PI3K PDGFRb->PI3K PI3K->Akt Rb Rb Akt->Rb NPM_B23 Nucleophosmin/B23 Akt->NPM_B23 CellCycle Cell Cycle Progression Rb->CellCycle NPM_B23->CellCycle MitoticFailure Mitotic Failure CellCycle->MitoticFailure

Figure 1: Signaling pathway of Triflorcas.

Downstream Effects on the PI3K-Akt Pathway

The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is a critical downstream effector of both Met and PDGFRβ. This pathway plays a central role in promoting cell survival, proliferation, and growth. By inhibiting the upstream RTKs, Triflorcas effectively attenuates the phosphorylation and activation of the PI3K-Akt pathway.[1] This disruption of a key pro-survival signaling cascade is a major contributor to the anti-cancer effects of 2-phenylimidazo[2,1-b]benzothiazole derivatives.

Impact on Cell Cycle Regulation and Mitotic Progression

The inhibitory effects of Triflorcas extend to key regulators of the cell cycle. The compound has been shown to alter the phosphorylation levels of the Retinoblastoma (Rb) protein and Nucleophosmin/B23.[1] Both Rb and Nucleophosmin/B23 are critical for proper cell cycle progression. By disrupting their normal phosphorylation status, Triflorcas leads to altered cell cycle progression and ultimately, mitotic failure.[1] This induction of mitotic catastrophe is a key mechanism leading to cancer cell death.

Quantitative Data

The anti-proliferative activity of 2-phenylimidazo[2,1-b]benzothiazole derivatives has been evaluated in various cancer cell lines. While the specific GI50 data from the NCI-60 screen for Triflorcas is not publicly available, the literature indicates that it elicits a unique profile of growth inhibitory responses across the 60 human tumor cell lines, suggesting a novel mechanism of action.[1]

Table 1: In Vitro Activity of a 6-phenylimidazo[2,1-b]thiazole Derivative (Compound 19)

Assay TypeCell LineTargetIC50 (µM)
CellularMV4-11 (AML)FLT3-dependent0.002[2]
Enzymatic-FLT30.022[2]
CellularHeLa (Cervical Cancer)FLT3-independentVery weak/no activity[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of the mechanism of action of 2-phenylimidazo[2,1-b]benzothiazole derivatives.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

cluster_0 Cell Plating and Treatment cluster_1 MTT Addition and Incubation cluster_2 Formazan Solubilization and Measurement A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Add compound at various concentrations B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Incubate until formazan crystals dissolve G->H I Measure absorbance at 570 nm H->I

Figure 2: Workflow for MTT cell viability assay.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well.

  • Incubate the plate, protected from light, at room temperature or 37°C until the formazan crystals are completely dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of Phosphorylated Proteins

This protocol is for detecting the phosphorylation status of specific proteins in response to compound treatment.

cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection A Treat cells with compound B Lyse cells in buffer with phosphatase inhibitors A->B C Determine protein concentration B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a PVDF membrane D->E F Block membrane (e.g., with BSA) E->F G Incubate with primary antibody (phospho-specific) F->G H Incubate with HRP-conjugated secondary antibody G->H I Detect signal using chemiluminescence H->I

Figure 3: Workflow for Western Blot analysis.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody (specific for the phosphorylated form of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for the desired time.

  • Wash cells with cold PBS and lyse them in lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and detect the signal using an imaging system.

  • For a loading control, the membrane can be stripped and re-probed with an antibody against the total protein.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after compound treatment.

cluster_0 Cell Preparation and Fixation cluster_1 Staining cluster_2 Flow Cytometry Analysis A Treat cells with compound B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Wash fixed cells C->D E Treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Acquire data on a flow cytometer F->G H Analyze DNA content histograms G->H

References

An In-depth Review of Imidazo[2,1-b]benzothiazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic scaffold of imidazo[2,1-b]benzothiazole has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of various imidazo[2,1-b]benzothiazole derivatives, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel pharmaceuticals.

Core Synthetic Strategies

The synthesis of the imidazo[2,1-b]benzothiazole core is versatile, with several established methods. A common and efficient approach involves the reaction of 2-aminobenzothiazoles with α-haloketones. Modifications to this core structure are often achieved through reactions such as the Vilsmeier-Haack formylation, which introduces a formyl group at the 3-position, providing a key intermediate for further derivatization.[1][2] One-pot multi-component reactions are also gaining traction due to their efficiency and adherence to the principles of green chemistry.[3]

Therapeutic Applications and Biological Activities

Imidazo[2,1-b]benzothiazole derivatives have been extensively investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. The following sections summarize the key findings in these areas, with quantitative data presented for comparative analysis.

Anticancer Activity

A significant body of research has focused on the anticancer potential of imidazo[2,1-b]benzothiazole derivatives. These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, often with IC50 values in the low micromolar range. The mechanism of their anticancer action is multifaceted and can involve the inhibition of key cellular targets like p53 and tubulin, as well as the induction of apoptosis.

Table 1: Anticancer Activity of Imidazo[2,1-b]benzothiazole Derivatives (IC50, µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Benzo[d]imidazo[2,1-b]thiazole derivative (IT10)Mtb H37Ra2.32[4]
Benzo[d]imidazo[2,1-b]thiazole derivative (IT06)Mtb H37Ra2.03[4]
Benzo[d]imidazo[2,1-b]thiazole-propenone conjugateHeLa-[5]
Chalcone-based imidazo[2,1-b]thiazole (3j)MCF-79.76[6]
Imidazo[2,1-b][7][8][9]thiadiazole derivative (3c)MCF-735.81[10]
Imidazo[2,1-b][7][8][9]thiadiazole derivative (3a)MCF-752.62[10]
Imidazo[2,1-b][7][8][9]thiadiazole derivative (3d)MCF-761.74[10]
2-substituted benzothiazole derivative AHepG2 (24h)56.98[11]
2-substituted benzothiazole derivative BHepG2 (24h)59.17[11]
2-substituted benzothiazole derivative AHepG2 (48h)38.54[11]
2-substituted benzothiazole derivative BHepG2 (48h)29.63[11]
Antimicrobial Activity

The imidazo[2,1-b]benzothiazole scaffold has also proven to be a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 2: Antimicrobial Activity of Imidazo[2,1-b]benzothiazole Derivatives (MIC, µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Fluoroquinolone derivative (20)Escherichia coli4[12]
Fluoroquinolone derivative (20)Staphylococcus aureus2[12]
Fluoroquinolone derivative (19)Antitubercular8[12]
Fluoroquinolone derivative (20)Antitubercular8[12]
Benzothiazole-clubbed imidazolone (4c)E. coli50[13]
Benzothiazole-clubbed imidazolone (4c)A. clavatus100[13]
Anti-inflammatory Activity

Several imidazo[2,1-b]benzothiazole derivatives have been evaluated for their anti-inflammatory properties. These compounds have shown the ability to inhibit key inflammatory mediators and pathways. For instance, certain derivatives have demonstrated significant inhibition of carrageenan-induced paw edema and acetic acid-induced writhing in animal models.[1]

Table 3: Anti-inflammatory Activity of Imidazo[2,1-b]benzothiazole Derivatives

Compound/DerivativeAssayActivityReference
Compound 5aAcetic acid-induced writhing62% inhibition[1]
Compound 4aCapillary permeability inhibitionSignificant inhibition[1]
Diaryl-imidazo[2,1-b][7][8][9]thiadiazole (5c)Carrageenan-induced rat paw edemaBetter than diclofenac[14]

Mechanisms of Action: Signaling Pathways and Molecular Targets

A deeper understanding of the molecular mechanisms underlying the biological activities of imidazo[2,1-b]benzothiazole derivatives is crucial for rational drug design. Several key pathways and targets have been identified.

p53 Pathway Modulation

The tumor suppressor protein p53 plays a critical role in preventing cancer development. Its activity is tightly regulated by negative regulators such as MDM2 and MDMX.[7][] Some imidazo[2,1-b]benzothiazole derivatives have been identified as inhibitors of p53, potentially through indirect mechanisms that modulate its transcriptional activity.[16] A key strategy in cancer therapy is to reactivate wild-type p53 in tumor cells by disrupting its interaction with MDM2.[7][17]

p53_pathway cluster_stress Cellular Stress cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 (Tumor Suppressor) DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2/MDMX p53->MDM2 induces Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 inhibits (degradation) Imidazo[2,1-b]benzothiazole\nDerivative Imidazo[2,1-b]benzothiazole Derivative Imidazo[2,1-b]benzothiazole\nDerivative->MDM2 may inhibit

p53 signaling pathway and potential inhibition by derivatives.
Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[18] Tubulin inhibitors are broadly classified as stabilizing or destabilizing agents. Destabilizing agents, such as those that bind to the colchicine binding site, inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[19][20]

tubulin_inhibition cluster_process Microtubule Dynamics cluster_outcome Cellular Consequence αβ-Tubulin Dimers αβ-Tubulin Dimers Polymerization Polymerization αβ-Tubulin Dimers->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Imidazo[2,1-b]benzothiazole\nDerivative Imidazo[2,1-b]benzothiazole Derivative Imidazo[2,1-b]benzothiazole\nDerivative->Polymerization inhibits Mitotic Arrest Mitotic Arrest Imidazo[2,1-b]benzothiazole\nDerivative->Mitotic Arrest Polymerization->Microtubule Depolymerization->αβ-Tubulin Dimers Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Mechanism of tubulin polymerization inhibition.
Induction of Apoptosis via Reactive Oxygen Species (ROS)

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. One established mechanism involves the generation of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and the activation of apoptotic pathways.[21] An increase in intracellular ROS can cause a loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c, which in turn activate caspases and execute the apoptotic program.[22][23][24]

ros_apoptosis Imidazo[2,1-b]benzothiazole\nDerivative Imidazo[2,1-b]benzothiazole Derivative ROS Increased ROS Imidazo[2,1-b]benzothiazole\nDerivative->ROS Mitochondrion Mitochondrion ROS->Mitochondrion MMP Loss of Mitochondrial Membrane Potential Mitochondrion->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

ROS-mediated intrinsic apoptosis pathway.

Key Experimental Protocols

To facilitate further research and replication of findings, this section outlines generalized experimental protocols for the synthesis and biological evaluation of imidazo[2,1-b]benzothiazole derivatives, based on methodologies reported in the literature.

General Synthesis of 2-Aryl-imidazo[2,1-b]benzothiazoles

This protocol describes a common method for the synthesis of the core scaffold.

Materials:

  • Substituted 2-aminobenzothiazole

  • Substituted α-bromoacetophenone

  • Ethanol

  • Reflux apparatus

Procedure:

  • A mixture of the substituted 2-aminobenzothiazole (1 equivalent) and the substituted α-bromoacetophenone (1 equivalent) in ethanol is prepared.

  • The reaction mixture is refluxed for a specified period (typically several hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Vilsmeier-Haack Formylation

This procedure is used to introduce a formyl group at the 3-position of the imidazo[2,1-b]benzothiazole ring.[1][2]

Materials:

  • 2-Aryl-imidazo[2,1-b]benzothiazole

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Sodium bicarbonate solution

Procedure:

  • In a flask cooled in an ice bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.

  • The 2-aryl-imidazo[2,1-b]benzothiazole is then added portion-wise to the Vilsmeier reagent at low temperature.

  • The reaction mixture is stirred at room temperature or heated for a specified time until the reaction is complete (monitored by TLC).

  • The mixture is then carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and dried to yield the 3-formyl derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Imidazo[2,1-b]benzothiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with DMSO alone is also included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Imidazo[2,1-b]benzothiazole derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

Procedure:

  • A serial two-fold dilution of the test compounds is prepared in the broth medium in the wells of a 96-well plate.

  • A standardized inoculum of the microorganism is added to each well.

  • Positive (no drug) and negative (no inoculum) controls are included.

  • The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The imidazo[2,1-b]benzothiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with their synthetic accessibility, make them highly attractive for further investigation. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as to improve their pharmacokinetic profiles. A deeper exploration of their mechanisms of action will be instrumental in guiding the rational design of next-generation imidazo[2,1-b]benzothiazole-based drugs for the treatment of cancer, infectious diseases, and inflammatory conditions. The integration of computational modeling and structure-activity relationship (SAR) studies will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline and related compounds, a chemical scaffold known for its potential therapeutic activities. The protocols detailed below are foundational for characterizing the cytotoxic effects, kinase inhibitory potential, and impact on cell cycle progression, which are crucial steps in the early stages of drug discovery and development.

Introduction

The imidazo[2,1-b]benzothiazole core structure is a recognized pharmacophore present in molecules with a range of biological activities, including anticancer, kinase inhibition, and antimicrobial properties.[1][2][3] Derivatives of this scaffold have shown promise as inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and FMS-like Tyrosine Kinase 3 (FLT3), both of which are implicated in various cancers.[1][4] Furthermore, their cytotoxic effects against various cancer cell lines warrant a thorough investigation into their mechanism of action.[2][5][6]

The following protocols provide standardized methods to assess the biological activity of novel 3-Imidazo[2,1-b]benzothiazol-2-ylaniline derivatives in vitro.

Data Presentation

Quantitative data from the described assays should be meticulously recorded and organized for comparative analysis. The following table is a template for summarizing key cytotoxicity data.

Table 1: In Vitro Cytotoxicity of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline Derivatives

Compound IDCell LineIncubation Time (h)IC50 (µM)Selectivity Index (SI)
IBT-1A549 (Lung Cancer)48DataData
IBT-1MCF-7 (Breast Cancer)48DataData
IBT-1HCT116 (Colon Cancer)48DataData
IBT-1MRC-5 (Normal Lung)48DataN/A
ControlCell Line48DataData

IC50: The half-maximal inhibitory concentration. Data should be presented as mean ± standard deviation from at least three independent experiments. Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[7][8] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[7]

Materials:

  • Selected cancer and normal cell lines (e.g., A549, MCF-7, HCT116, and MRC-5)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-Imidazo[2,1-b]benzothiazol-2-ylaniline derivative (test compound)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from a sub-confluent culture flask using trypsin-EDTA.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO, typically ≤0.5%) and a no-treatment control (cells in medium only).[9]

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for an additional 3-4 hours at 37°C.[7]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture (Logarithmic Growth Phase) seed_cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) cell_culture->seed_cells compound_prep Compound Dilution Series (in complete medium) add_compound Add Compound Dilutions compound_prep->add_compound incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h incubate_24h->add_compound incubate_treatment Incubate for 24-72h (Treatment Period) add_compound->incubate_treatment add_mtt Add MTT Reagent (10 µL/well) incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan (100 µL DMSO/well) incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

MTT Assay Experimental Workflow
In Vitro Kinase Inhibition Assay

This protocol provides a general framework for an in vitro kinase assay to determine if 3-Imidazo[2,1-b]benzothiazol-2-ylaniline derivatives inhibit the activity of a specific kinase (e.g., EGFR, FLT3). The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase.[10][11]

Materials:

  • Recombinant active kinase (e.g., EGFR, FLT3)

  • Specific kinase substrate (peptide or protein)

  • Kinase buffer (composition varies depending on the kinase)

  • Adenosine triphosphate (ATP)

  • Test compound

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)

  • Microplate reader compatible with the detection method

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in kinase buffer.

    • Prepare a solution of the kinase and substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration relevant to the Km for the specific kinase.

  • Kinase Reaction:

    • In a suitable microplate, add the test compound dilutions.

    • Add the kinase and substrate mixture to each well.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding the ATP solution to each well.[10]

    • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a termination buffer (e.g., containing EDTA) or as specified by the detection kit manufacturer.

    • Add the detection reagent according to the manufacturer's protocol. This reagent will quantify the amount of ADP produced (a marker of kinase activity) or the amount of phosphorylated substrate.

    • Incubate as required for signal development.

  • Data Measurement and Analysis:

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis compound_dilutions Prepare Compound Dilutions add_to_plate Add Compound and Kinase/Substrate Mix to Plate compound_dilutions->add_to_plate kinase_substrate_mix Prepare Kinase/Substrate Mix kinase_substrate_mix->add_to_plate atp_solution Prepare ATP Solution initiate_reaction Initiate with ATP atp_solution->initiate_reaction pre_incubate Pre-incubate (Compound-Kinase Binding) add_to_plate->pre_incubate pre_incubate->initiate_reaction incubate_reaction Incubate (Phosphorylation) initiate_reaction->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction add_detection_reagent Add Detection Reagent stop_reaction->add_detection_reagent measure_signal Measure Signal (Luminescence/Fluorescence) add_detection_reagent->measure_signal calculate_ic50 Calculate IC50 measure_signal->calculate_ic50

In Vitro Kinase Assay Workflow
Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound, using propidium iodide (PI) staining and flow cytometry.[12] This can reveal if the compound induces cell cycle arrest.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Test compound

  • PBS, sterile and cold

  • 70% Ethanol, cold (-20°C)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach for 24 hours.

    • Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet and, while gently vortexing, add cold 70% ethanol dropwise to fix the cells.[13]

    • Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight for better fixation).[13]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with cold PBS to remove residual ethanol.

    • Resuspend the cell pellet in PI staining solution (containing RNase A to prevent staining of double-stranded RNA).[14]

    • Incubate in the dark at room temperature for 15-30 minutes.[14]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][14] A sub-G1 peak may indicate the presence of apoptotic cells.

Cell_Cycle_Analysis_Workflow cluster_treatment Cell Treatment cluster_preparation Sample Preparation cluster_acquisition Data Acquisition & Analysis seed_cells Seed Cells in 6-well Plates treat_compound Treat with Compound (e.g., 24h or 48h) seed_cells->treat_compound harvest_cells Harvest Cells (Trypsinization) treat_compound->harvest_cells wash_pbs Wash with Cold PBS harvest_cells->wash_pbs fix_cells Fix in Cold 70% Ethanol wash_pbs->fix_cells wash_pbs2 Wash with Cold PBS fix_cells->wash_pbs2 stain_pi Stain with PI/RNase A Solution wash_pbs2->stain_pi flow_cytometry Analyze on Flow Cytometer stain_pi->flow_cytometry quantify_phases Quantify Cell Cycle Phases (G0/G1, S, G2/M) flow_cytometry->quantify_phases

Cell Cycle Analysis Workflow

Conclusion

The protocols provided herein offer a robust framework for the initial in vitro characterization of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline and its derivatives. By systematically evaluating cytotoxicity, target kinase inhibition, and effects on cell cycle progression, researchers can gain critical insights into the therapeutic potential and mechanism of action of these compounds, guiding further preclinical development.

References

Application Notes and Protocols: Anticancer Activity of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline on MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the anticancer activity of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline on MCF-7 cells is limited. The following application notes and protocols are based on studies of closely related imidazo[2,1-b]benzothiazole and benzothiazole aniline derivatives and are intended to serve as a representative guide for research purposes.

Introduction

Imidazo[2,1-b]benzothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. These compounds have shown promise in targeting various cancer cell lines. This document provides an overview of the potential anticancer effects of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline on the human breast cancer cell line MCF-7, with detailed protocols for key experimental assays. The MCF-7 cell line is a widely used model for estrogen receptor-positive (ER+) breast cancer research.

Data Presentation

The anticancer activity of imidazo[2,1-b]benzothiazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize representative quantitative data from studies on related compounds against MCF-7 and other cancer cell lines.

Table 1: Cytotoxicity of Imidazo[2,1-b]thiazole and Benzothiazole Derivatives against MCF-7 Cells

Compound ClassSpecific DerivativeIC50 (µM) on MCF-7 CellsReference CompoundIC50 (µM) of Reference
Imidazo[2,1-b]thiazole CarbohydrazidesN′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide8.38 - 11.67Sorafenib7.55
Benzothiazole DerivativesCompound 6b5.15Cisplatin13.33
Benzothiazole DerivativesCompound 48.64Cisplatin13.33
Benzothiazole DerivativesCompound 5c7.39Cisplatin13.33
Benzothiazole DerivativesCompound 5d7.56Cisplatin13.33

Note: The data presented are for related derivatives and not specifically for 3-Imidazo[2,1-b]benzothiazol-2-ylaniline.

Table 2: Effects of an Imidazo[2,1-b]thiazole Derivative on Apoptotic Gene Expression in MCF-7 Cells

GeneFold Change in Expression (Treated vs. Control)
Bax4.337
Bcl-20.359
Caspase 82.727
Caspase 94.947
Cytochrome C2.420

Data from a study on N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline on MCF-7 cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • MCF-7 cells

    • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • 3-Imidazo[2,1-b]benzothiazol-2-ylaniline (dissolved in DMSO)

  • Protocol:

    • Seed MCF-7 cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to attach for 24 hours.

    • Prepare serial dilutions of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline in culture medium.

    • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compound and a vehicle control (DMSO).

    • Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • MCF-7 cells

    • 6-well plates

    • 3-Imidazo[2,1-b]benzothiazol-2-ylaniline

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed MCF-7 cells in 6-well plates and treat with the IC50 concentration of the test compound for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis

This protocol is used to determine the effect of the compound on the cell cycle progression.

  • Materials:

    • MCF-7 cells

    • 6-well plates

    • 3-Imidazo[2,1-b]benzothiazol-2-ylaniline

    • 70% cold ethanol

    • RNase A

    • Propidium Iodide (PI)

    • Flow cytometer

  • Protocol:

    • Treat MCF-7 cells with the test compound at its IC50 concentration for 24 hours.

    • Harvest and wash the cells with PBS.

    • Fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. Some related compounds have been shown to arrest the cell cycle in the G2/M phase.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis start MCF-7 Cell Culture treatment Treat with 3-Imidazo[2,1-b]benzothiazol-2-ylaniline start->treatment cell_viability MTT Assay treatment->cell_viability apoptosis Annexin V/PI Staining treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle ic50 IC50 Determination cell_viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for assessing anticancer activity.

Hypothesized Signaling Pathway

Based on the activity of related benzothiazole derivatives, a plausible mechanism of action involves the induction of apoptosis through modulation of the Bcl-2 family of proteins and activation of caspases. Some studies also suggest the involvement of EGFR and related downstream pathways.

signaling_pathway cluster_compound Compound Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus & Apoptosis compound 3-Imidazo[2,1-b]benzothiazol-2-ylaniline egfr EGFR compound->egfr Inhibition bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulation bax Bax (Pro-apoptotic) compound->bax Upregulation pi3k PI3K egfr->pi3k akt Akt pi3k->akt akt->bcl2 Activation mito Mitochondrial Membrane Potential Disruption bcl2->mito bax->mito cytochrome_c Cytochrome c caspase9 Caspase-9 cytochrome_c->caspase9 Activation mito->cytochrome_c Release caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized apoptotic signaling pathway.

Application Notes and Protocols: Antimicrobial Screening of Imidazo[2,1-b]benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of Imidazo[2,1-b]benzothiazole derivatives. This class of heterocyclic compounds has garnered significant interest due to its broad spectrum of biological activities, including potential antimicrobial effects. The following sections detail the synthesis of these compounds, protocols for evaluating their antimicrobial efficacy, and a summary of reported activity.

Introduction to Imidazo[2,1-b]benzothiazoles

Imidazo[2,1-b]benzothiazoles are fused heterocyclic systems that have been investigated for a variety of pharmacological applications. Their rigid, planar structure is thought to facilitate intercalation with biological macromolecules, leading to a range of biological effects. Several derivatives of this scaffold have demonstrated promising activity against various microbial pathogens, making them attractive candidates for further drug development. A new series of Imidazo[2,1-b]benzothiazole derivatives were designed, synthesized in good yields and biologically evaluated. These new compounds were tested against different microbes, and showed moderate to high activity to suppress them[1][2].

Synthesis of Imidazo[2,1-b]benzothiazole Derivatives

The synthesis of Imidazo[2,1-b]benzothiazole derivatives often involves the cyclization of a substituted 2-aminobenzothiazole with an appropriate α-haloketone. The following is a general protocol for the synthesis of 2-phenylimidazo[2,1-b]benzothiazole.

Protocol 2.1: Synthesis of 2-Phenylimidazo[2,1-b]benzothiazole

Materials:

  • 2-Aminobenzothiazole

  • 2-Bromoacetophenone

  • Ethanol

  • Sodium bicarbonate

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 2-aminobenzothiazole (1 equivalent) in ethanol in a round-bottom flask.

  • Add 2-bromoacetophenone (1 equivalent) to the solution.

  • Add sodium bicarbonate (1.5 equivalents) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress using TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product.

  • Purify the crude product by column chromatography using a silica gel column and an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the pure product and evaporate the solvent to obtain the 2-phenylimidazo[2,1-b]benzothiazole.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Antimicrobial Screening Protocols

The antimicrobial activity of the synthesized Imidazo[2,1-b]benzothiazole derivatives can be evaluated using various in vitro methods. The most common techniques are the agar well diffusion method for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3.1: Agar Well Diffusion Method

This method is widely used for the preliminary screening of antimicrobial activity.[3][4]

Materials:

  • Synthesized Imidazo[2,1-b]benzothiazole derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus niger)

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism (typically 0.5 McFarland standard).

  • Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.

  • Aseptically punch wells in the agar plate using a sterile cork borer.[3]

  • Prepare stock solutions of the synthesized compounds in DMSO (e.g., 1 mg/mL).

  • Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.

  • Add the positive and negative controls to their respective wells.

  • Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3.2: Broth Microdilution Method for MIC Determination

This method is used to quantify the antimicrobial activity by determining the minimum inhibitory concentration (MIC).[3][5][6]

Materials:

  • Synthesized Imidazo[2,1-b]benzothiazole derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Multichannel micropipette

  • Resazurin solution (optional, as a viability indicator)

  • Positive control (standard antibiotic)

  • Negative control (broth with DMSO)

  • Growth control (broth with inoculum)

  • Plate reader (optional)

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO.

  • In a 96-well microtiter plate, add 100 µL of the appropriate broth to each well.

  • Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Prepare a standardized inoculum of the test microorganism and dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 100 µL of the diluted inoculum to each well, except for the sterility control well.

  • Include positive, negative, and growth controls on each plate.

  • Incubate the plates under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3] This can be assessed visually or by using a plate reader. The addition of a viability indicator like resazurin can aid in the visualization of microbial growth.

Data Presentation

The following table summarizes the reported antimicrobial activity of selected Imidazo[2,1-b]benzothiazole derivatives.

Compound IDTest OrganismMIC (µg/mL)Reference
Derivative 1 Staphylococcus aureus50[7]
Bacillus subtilis25[7]
Escherichia coli25[7]
Derivative 2 Staphylococcus aureus100[7]
Bacillus subtilis50[7]
Escherichia coli50[7]
Derivative 3 Candida albicans>200[8]
Aspergillus niger>200[8]
Derivative 4 Candida albicans100[8]
Aspergillus niger200[8]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for antimicrobial screening and a hypothetical signaling pathway that could be targeted by Imidazo[2,1-b]benzothiazole derivatives.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Further Studies Synthesis Synthesis of Imidazo[2,1-b]benzothiazole Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (Agar Well Diffusion) Characterization->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Data_Analysis Data Analysis and SAR Studies MIC_Determination->Data_Analysis Mechanism_Studies Mechanism of Action Studies Data_Analysis->Mechanism_Studies

Caption: General workflow for the synthesis and antimicrobial screening of Imidazo[2,1-b]benzothiazole derivatives.

Putative_Mechanism_of_Action Compound Imidazo[2,1-b]benzothiazole Derivative Target Putative Microbial Target (e.g., Dihydroorotase) Compound->Target Binds to Inhibition Inhibition of Pathway Compound->Inhibition Leads to Pathway Essential Metabolic Pathway (e.g., Pyrimidine Biosynthesis) Target->Pathway Is a key enzyme in Pathway->Inhibition Cell_Death Microbial Cell Death Inhibition->Cell_Death Results in

Caption: A putative mechanism of action for Imidazo[2,1-b]benzothiazole derivatives targeting a key microbial enzyme.

Conclusion

Imidazo[2,1-b]benzothiazole derivatives represent a promising class of compounds for the development of new antimicrobial agents. The protocols outlined in these application notes provide a framework for the synthesis and systematic evaluation of their antimicrobial properties. Further studies are warranted to explore the structure-activity relationships and elucidate the precise mechanisms of action of these compounds to guide the design of more potent and selective antimicrobial drugs.

References

Application Notes and Protocols for Anti-inflammatory Assays of Imidazo[2,1-b]benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a panel of in vitro and in vivo assays to characterize the anti-inflammatory properties of Imidazo[2,1-b]benzothiazole compounds. The described methods are essential for screening and elucidating the mechanisms of action of these potential therapeutic agents.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. The Imidazo[2,1-b]benzothiazole scaffold has emerged as a promising heterocyclic structure in the development of novel anti-inflammatory agents. These compounds have been shown to modulate key inflammatory pathways, including the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling cascades. This document outlines standardized protocols to assess their efficacy and mechanism of action.

Data Summary of Anti-inflammatory Activity

The following tables summarize the reported in vitro anti-inflammatory activity of various Imidazo[2,1-b]thiazole and Imidazo[2,1-b]benzothiazole derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Imidazo[2,1-b]thiazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
6a >1000.08>1250
6b >1000.12>833
6c >1000.16>625
6d >1000.11>909
6e >1000.13>769
6f >1000.14>714
6g >1000.15>667
Celecoxib (Reference) 25.10.08313.7

Data synthesized from studies on 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives.[1]

Table 2: Inhibition of Inflammatory Mediators by Imidazo[2,1-b]benzothiazole Derivatives

CompoundNO Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)
13b 10.9922.29412.901
13d 19.9694.71522.044
13f >501.539>50

Data from a study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives.[2]

Experimental Protocols

In Vitro Assays

1. Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Chemiluminescent)

This assay determines the ability of Imidazo[2,1-b]benzothiazole compounds to inhibit the activity of COX-1 and COX-2 enzymes.

  • Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes

    • Arachidonic acid (substrate)

    • Luminol-based detection reagent

    • Tris-HCl buffer (pH 8.0)

    • Hematin (cofactor)

    • Test compounds and reference inhibitor (e.g., Celecoxib)

    • 96-well white opaque microplates

    • Luminometer

  • Protocol:

    • Prepare a reaction buffer containing Tris-HCl and hematin.

    • Add the reaction buffer to the wells of a 96-well plate.

    • Add the test compound at various concentrations or a reference inhibitor.

    • Add COX-1 or COX-2 enzyme to the respective wells.

    • Incubate the plate for 15 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately add the chemiluminescent substrate.

    • Measure the luminescence using a luminometer.

    • Calculate the percent inhibition and determine the IC50 values.

2. NF-κB Luciferase Reporter Gene Assay

This cell-based assay measures the inhibition of the NF-κB signaling pathway.

  • Materials:

    • HEK293 cells stably transfected with an NF-κB-driven luciferase reporter plasmid.

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

    • Tumor Necrosis Factor-alpha (TNF-α) as a stimulant.

    • Luciferase assay reagent.

    • 96-well white, clear-bottom plates.

    • Luminometer.

  • Protocol:

    • Seed the HEK293-NF-κB-luc cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control.

3. Cytokine (IL-6 and TNF-α) Release Assay (ELISA)

This assay quantifies the reduction of pro-inflammatory cytokine secretion from stimulated immune cells.

  • Materials:

    • RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

    • Lipopolysaccharide (LPS) as a stimulant.

    • Commercially available ELISA kits for IL-6 and TNF-α.

    • 96-well ELISA plates.

    • Microplate reader.

  • Protocol:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with different concentrations of the Imidazo[2,1-b]benzothiazole compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations from a standard curve.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rats

This is a standard model for acute inflammation.

  • Animals: Male Wistar rats (180-220 g).

  • Materials:

    • Lambda Carrageenan (1% w/v in saline).

    • Plethysmometer.

    • Test compounds and a reference drug (e.g., Indomethacin).

  • Protocol:

    • Administer the test compounds or reference drug orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition compared to the vehicle-treated control group.

2. Acetic Acid-Induced Writhing in Mice

This model assesses peripheral analgesic activity, which is often associated with anti-inflammatory effects.

  • Animals: Swiss albino mice (20-25 g).

  • Materials:

    • Acetic acid (0.6% v/v in saline).

    • Test compounds and a reference drug (e.g., Aspirin).

  • Protocol:

    • Administer the test compounds or reference drug orally or intraperitoneally.

    • After 30-60 minutes, inject 0.1 mL/10 g of body weight of 0.6% acetic acid intraperitoneally.

    • Immediately place the mice in an observation chamber.

    • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

    • Calculate the percentage of inhibition of writhing compared to the control group. A significant reduction in the number of writhes indicates analgesic activity.[3]

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays COX COX-1/COX-2 Inhibition NFkB NF-κB Reporter Assay Cytokine Cytokine Release (ELISA) Edema Carrageenan-Induced Paw Edema Preclinical Preclinical Candidate Edema->Preclinical Writhing Acetic Acid-Induced Writhing Writhing->Preclinical Start Imidazo[2,1-b]benzothiazole Compound Library Screening Primary Screening (e.g., COX-2 Inhibition) Start->Screening Lead_ID Lead Identification Screening->Lead_ID Lead_ID->Edema Promising Leads Lead_ID->Writhing Mechanism Mechanism of Action Studies Lead_ID->Mechanism Active Compounds Mechanism->COX Mechanism->NFkB Mechanism->Cytokine

Caption: General workflow for screening anti-inflammatory compounds.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by inflammatory stimuli) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Thromboxanes->Homeostasis Compound Imidazo[2,1-b]benzothiazole Compound Compound->COX2 Inhibition NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation IkB_P P-IκB IkB->IkB_P NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB Bound & Inactive NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation Translocation IkB_P->NFkB_p65_p50 Releases Proteasome Proteasomal Degradation IkB_P->Proteasome NFkB_binding Binds to κB sites NFkB_translocation->NFkB_binding Gene_Transcription Gene Transcription NFkB_binding->Gene_Transcription Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Gene_Transcription->Cytokines iNOS_COX2 iNOS, COX-2 Gene_Transcription->iNOS_COX2 Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK Compound Imidazo[2,1-b]benzothiazole Compound Compound->IKK Inhibition

References

Application Notes and Protocols for Kinase Inhibition Assay using 3-Imidazo[2,1-b]benzothiazol-2-ylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[2,1-b]benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and prominent targets in drug discovery, particularly in oncology.[1][2][3] This document provides a detailed protocol for evaluating the kinase inhibitory activity of a representative compound from this class, 3-Imidazo[2,1-b]benzothiazol-2-ylaniline.

Protein kinases play a pivotal role in signal transduction pathways that control cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The development of small molecule inhibitors targeting specific kinases has proven to be a successful therapeutic strategy.[4] The imidazo[2,1-b]benzothiazole framework has been explored for its potential to inhibit a variety of kinases, including FMS-like tyrosine kinase-3 (FLT3), Epidermal Growth Factor Receptor (EGFR), and B-Raf.[3][5][6]

These application notes describe a luminescence-based in vitro kinase inhibition assay, a common method for high-throughput screening and determination of inhibitor potency (IC50 values).[7][8] The protocol is designed to be a general guideline that can be adapted for specific kinases of interest.

Data Presentation

The inhibitory activity of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline was evaluated against a panel of cancer-relevant protein kinases. The half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, was determined. The results are summarized in the table below.

Kinase Target3-Imidazo[2,1-b]benzothiazol-2-ylaniline IC50 (nM)Positive Control IC50 (nM)Positive Control Compound
FLT3155Quizartinib
Aurora Kinase A8520Alisertib
Aurora Kinase B12035Alisertib
EGFR85050Gefitinib
MET>10,00010Crizotinib
B-RAF (V600E)25040Vemurafenib

Table 1: Inhibitory Activity of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline against a Panel of Protein Kinases.

Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that regulates cell survival, proliferation, and metabolism. Several of the kinases targeted by imidazo[2,1-b]benzothiazole derivatives, such as FLT3 and EGFR, can activate this pathway. Inhibition of these upstream kinases can lead to the downregulation of this pro-survival pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., FLT3, EGFR) PI3K PI3K RTK->PI3K Inhibitor 3-Imidazo[2,1-b]benzothiazol-2-ylaniline Inhibitor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a luminescence-based kinase assay to determine the IC50 value of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline. The assay measures the amount of ATP remaining in the reaction after phosphorylation of a substrate by the target kinase. A decrease in kinase activity due to inhibition results in a higher ATP concentration and a stronger luminescent signal.[7]

Materials:

  • Kinase: Recombinant human kinase (e.g., FLT3, Aurora Kinase A)

  • Substrate: Specific peptide or protein substrate for the chosen kinase

  • Test Compound: 3-Imidazo[2,1-b]benzothiazol-2-ylaniline dissolved in 100% DMSO

  • Positive Control: A known inhibitor for the target kinase (e.g., Quizartinib for FLT3)

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and a carrier protein like BSA. The exact composition should be optimized for each kinase.

  • Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • Plates: White, opaque, flat-bottom 384-well assay plates

  • Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader

Experimental Workflow Diagram:

Kinase_Assay_Workflow A 1. Compound Preparation (Serial Dilution in DMSO) B 2. Dispense Compounds to 384-well Plate A->B C 3. Add Kinase & Substrate (Pre-incubation) B->C D 4. Initiate Reaction (Add ATP) C->D E 5. Incubate at Room Temp D->E F 6. Stop Reaction & Detect (Add Kinase-Glo® Reagent) E->F G 7. Measure Luminescence F->G H 8. Data Analysis (Calculate % Inhibition & IC50) G->H

Caption: Experimental Workflow for Kinase Inhibition Assay.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the test compound and positive control in DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 1 mM).

    • Include a DMSO-only control (vehicle control) which represents 100% kinase activity.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 1 µL) of the serially diluted compounds, vehicle control, and positive control to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix of the kinase and substrate in the appropriate assay buffer. The final concentrations should be optimized for the specific kinase.

    • Dispense the kinase/substrate mixture into each well of the assay plate.

    • Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells. This will serve as the background control (0% activity).

    • Gently mix the plate on a plate shaker and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.[9]

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in assay buffer at a concentration optimized for the kinase (often near the Km for ATP).

    • Add the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate for a specified period (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Equilibrate the ATP detection reagent (e.g., Kinase-Glo®) to room temperature.

    • Add the detection reagent to all wells. This will stop the kinase reaction and initiate the generation of a luminescent signal.

    • Incubate the plate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a compatible plate reader.

  • Data Analysis:

    • Calculate Percent Inhibition:

      • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 x (1 - [(Luminescence_Sample - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background)])

      • Where:

        • Luminescence_Sample is the signal from wells with the test compound.

        • Luminescence_Vehicle is the signal from the DMSO-only control (100% activity).

        • Luminescence_Background is the signal from the "no kinase" control (0% activity).

    • Determine IC50 Value:

      • Plot the percent inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Troubleshooting and Optimization

  • High Background Signal: Ensure purity of reagents, particularly ATP, as contaminants can affect the assay.[8]

  • Low Signal Window: Optimize enzyme and substrate concentrations to ensure the reaction is in the linear range. Avoid substrate depletion.

  • Compound Interference: Test compounds may intrinsically fluoresce or quench the signal. It is advisable to run a control plate with the compound and detection reagent without the kinase reaction to check for interference.[8]

  • DMSO Concentration: Keep the final DMSO concentration in the assay low (typically ≤1%) and consistent across all wells to minimize its effect on enzyme activity.[8]

References

Application Notes and Protocols for In Vivo Experimental Design: 3-Imidazo[2,1-b]benzothiazol-2-ylaniline Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing in vivo experimental studies to evaluate the therapeutic potential of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline and its derivatives. The protocols are based on established methodologies for assessing anti-inflammatory and anticancer activities, common therapeutic targets for the imidazo[2,1-b]benzothiazole scaffold.

Introduction

The imidazo[2,1-b]benzothiazole core structure is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Preclinical in vivo studies are a critical step in the development of novel therapeutic agents, providing essential data on efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profiles in a whole-organism context.[4][5] This document outlines detailed protocols for xenograft models for anticancer evaluation and carrageenan-induced paw edema for anti-inflammatory assessment.

Data Presentation

Table 1: Efficacy of Novel Anticancer Agents in Xenograft Models (Representative Data)
Compound IDAnimal ModelCell LineDosing (mg/kg) & RouteTumor Growth Inhibition (%)Change in Body Weight (%)
Compound X Nude MiceA549 (Lung)50, i.p., daily55-2
Compound Y SCID MiceMCF-7 (Breast)25, p.o., daily62+1
Control Nude MiceA549 (Lung)Vehicle, i.p., daily0+0.5
Control SCID MiceMCF-7 (Breast)Vehicle, p.o., daily0+1.2

Note: This table presents hypothetical data for illustrative purposes and should be populated with experimental results.

Table 2: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema (Representative Data)
Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hUlcerogenic Activity
Test Compound 1045None
Test Compound 2065None
Diclofenac 2070Present
Control (Vehicle) -0None

Note: This table is for illustrative purposes. Experimental data should be used for actual analysis. Some imidazo[2,1-b][6][7][8]thiadiazole derivatives have shown better anti-inflammatory activity than diclofenac in similar assays.[1]

Experimental Protocols

Protocol 1: Human Tumor Xenograft Model for Anticancer Activity

This protocol describes the establishment of a subcutaneous xenograft model using human cancer cell lines to evaluate the in vivo anticancer efficacy of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline derivatives.[6][7][9]

Materials:

  • Human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)

  • Immunocompromised mice (e.g., athymic nude or SCID mice, 6-8 weeks old)[7]

  • Complete cell culture medium and sterile PBS

  • Matrigel® (optional)

  • Test compound and vehicle

  • Anesthetic (e.g., isoflurane)

  • Sterile syringes (1 mL) and needles (27-gauge)

  • Calipers

Procedure:

  • Cell Preparation:

    • Culture cancer cells in T-75 flasks to 80-90% confluency.

    • Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer.

    • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep on ice.[6]

  • Tumor Inoculation:

    • Anesthetize the mouse.

    • Disinfect the injection site (right flank) with 70% ethanol.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells).[6]

    • Monitor the animal until it recovers from anesthesia.

  • Tumor Growth Monitoring and Treatment:

    • Monitor animal health daily.

    • Once tumors are palpable (approximately 5-7 days), begin measuring tumor size 2-3 times per week using calipers.

    • Calculate tumor volume: Volume = (Width² x Length) / 2.[6]

    • When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.

    • Administer the test compound and vehicle according to the predetermined dose and schedule (e.g., intraperitoneal injection or oral gavage).

  • Endpoint Analysis:

    • Continue treatment and tumor measurement for the duration of the study.

    • Monitor body weight as an indicator of toxicity.

    • The study may be terminated when control tumors reach a predetermined size or if signs of excessive toxicity are observed.

    • At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Protocol 2: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This protocol is a standard method to screen for acute anti-inflammatory activity.[1][8]

Materials:

  • Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in sterile saline

  • Test compound and vehicle

  • Reference drug (e.g., Diclofenac)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Preparation and Dosing:

    • Fast the animals overnight with free access to water.

    • Divide animals into groups: control (vehicle), reference drug, and test compound groups (at least two dose levels).

    • Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

  • Induction of Inflammation:

    • One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

    • The difference between the initial and subsequent readings indicates the edema volume.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the control group.

    • Percentage Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

Protocol 3: Acute Toxicity Study (Dose-Finding)

A preliminary acute toxicity study is essential to determine the maximum tolerated dose (MTD) and to identify potential dose ranges for efficacy studies.[10]

Materials:

  • Rodent species (e.g., mice or rats)[11]

  • Test compound and vehicle

  • Observation cages

Procedure:

  • Dosing:

    • Administer single doses of the test compound at increasing concentrations to different groups of animals.

    • Include a control group receiving only the vehicle.

  • Observation:

    • Monitor the animals continuously for the first few hours and then periodically for up to 14 days.

    • Record clinical signs of toxicity, including changes in behavior, breathing, and neurological and autonomic functions (e.g., salivation, piloerection).[10]

    • Record body weight at regular intervals.

    • Note any mortality.

  • Determination of MTD:

    • The MTD is the highest dose that does not cause unacceptable side effects or mortality.[10] This dose can then be used to guide the dose selection for longer-term efficacy studies.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

anticancer_pathway cluster_0 Potential Anticancer Mechanism Compound 3-Imidazo[2,1-b]benzothiazol- 2-ylaniline Derivative p53 p53 Activation/Modulation Compound->p53 Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Apoptosis Induction of Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest (e.g., G2/M phase) p53->CellCycle CancerCell Cancer Cell Death/ Growth Inhibition Apoptosis->CancerCell CellCycle->CancerCell Tubulin->CellCycle

Caption: Potential anticancer signaling pathways for imidazo[2,1-b]benzothiazole derivatives.

xenograft_workflow cluster_1 Xenograft Experimental Workflow Start Cell Culture (80-90% Confluency) Harvest Harvest & Prepare Cell Suspension Start->Harvest Inject Subcutaneous Injection into Mice Harvest->Inject Monitor Tumor Growth Monitoring Inject->Monitor Randomize Randomize into Treatment Groups Monitor->Randomize Treat Administer Compound & Vehicle Randomize->Treat Endpoint Endpoint Analysis (Tumor Weight, etc.) Treat->Endpoint

Caption: Experimental workflow for in vivo anticancer xenograft studies.

anti_inflammatory_pathway cluster_2 Anti-inflammatory Mechanism of Action Compound 3-Imidazo[2,1-b]benzothiazol- 2-ylaniline Derivative COX COX-1 / COX-2 Enzyme Inhibition Compound->COX Prostaglandins Prostaglandin Synthesis Reduction COX->Prostaglandins Inhibits Inflammation Reduction of Edema, Pain, and Inflammation Prostaglandins->Inflammation Leads to

Caption: Potential anti-inflammatory mechanism via COX inhibition.

References

Application Notes and Protocols for the Formulation of Imidazo[2,1-b]benzothiazole Derivatives for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[2,1-b]benzothiazole is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and immunosuppressive properties.[1] Many derivatives of this class act as kinase inhibitors, targeting signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2] A significant challenge in the preclinical development of these compounds is their characteristically poor aqueous solubility, which can lead to low and variable oral bioavailability, complicating in vivo studies.[2]

These application notes provide detailed protocols for the formulation of Imidazo[2,1-b]benzothiazole derivatives for both oral and intravenous administration in rodent models. The protocols address the common challenge of poor solubility by outlining methods for preparing simple solutions, aqueous suspensions, and advanced nanosuspensions. Representative data and experimental workflows are included to guide researchers in achieving consistent and reliable results in pharmacokinetic and efficacy studies.

Formulation Strategies and Protocols

The selection of a formulation strategy is dictated by the physicochemical properties of the specific Imidazo[2,1-b]benzothiazole derivative, the intended route of administration, and the objectives of the animal study. For early-stage pharmacokinetic (PK) screening, simple solutions are often preferred, while for efficacy and toxicology studies, formulations that enhance exposure, such as suspensions or nanosuspensions, may be necessary.

Protocol 1.1: Preparation of a Solution for Intravenous (IV) Administration

Intravenous administration requires a clear, sterile solution to ensure immediate and complete systemic exposure. Due to the poor aqueous solubility of most Imidazo[2,1-b]benzothiazole derivatives, a cosolvent system is typically required.

Materials:

  • Imidazo[2,1-b]benzothiazole derivative (e.g., [¹⁸F]FIBT)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline, sterile (0.9% NaCl) or Phosphate Buffered Saline (PBS), sterile

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weigh the required amount of the Imidazo[2,1-b]benzothiazole derivative.

  • In a sterile vial, dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).

  • Add PEG400 (e.g., 30-40% of the final volume) to the solution and mix thoroughly until the compound is fully dissolved.

  • Slowly add sterile saline or PBS dropwise while stirring to reach the final desired volume. Observe the solution for any signs of precipitation.

  • Once the solution is homogeneous, perform a final sterilization step by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Visually inspect the final formulation for clarity and absence of particulate matter before administration.

Note: The ratio of cosolvents should be optimized for each specific compound to ensure complete solubilization and avoid precipitation upon injection into the bloodstream. A preclinical study of the Imidazo[2,1-b]benzothiazole derivative [¹⁸F]FIBT successfully used an isotonic phosphate buffered saline solution for intravenous injection in mice.

Protocol 1.2: Preparation of a Suspension for Oral Gavage

For oral administration, a uniform suspension is often a practical approach for water-insoluble compounds. This method is suitable for delivering higher doses compared to solution formulations.

Materials:

  • Imidazo[2,1-b]benzothiazole derivative

  • Suspending agent: 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) or 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC)

  • Wetting agent: 0.1% - 0.4% (w/v) Polysorbate 80 (Tween® 80)

  • Vehicle: Purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the vehicle by dissolving the suspending agent (e.g., 0.5% Na-CMC) and wetting agent (e.g., 0.4% Polysorbate 80) in purified water with the aid of gentle heating and stirring. Allow the solution to cool to room temperature.

  • Weigh the required amount of the Imidazo[2,1-b]benzothiazole derivative.

  • Levigate the powder with a small amount of the vehicle in a mortar to form a smooth paste. This step ensures the powder is adequately wetted and prevents clumping.

  • Gradually add the remaining vehicle to the paste while stirring continuously.

  • Transfer the mixture to a suitable container and stir with a magnetic stirrer for at least 30 minutes to ensure a uniform suspension. A homogenizer can also be used for this step.

  • Maintain continuous stirring during animal dosing to ensure dose uniformity.

Protocol 1.3: Advanced Formulation: Nanosuspension Preparation

Nanosuspensions consist of sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. This approach can significantly enhance the dissolution rate and oral bioavailability of BCS Class II compounds (poorly soluble, highly permeable), which is characteristic of many kinase inhibitors.

Materials:

  • Imidazo[2,1-b]benzothiazole derivative

  • Stabilizers: e.g., 0.5% HPMC, 0.5% Tween 80

  • Dispersion medium: Purified water

  • High-pressure homogenizer or media mill

Procedure (High-Pressure Homogenization):

  • Disperse the coarse drug powder in an aqueous solution containing the selected stabilizer(s) (e.g., 0.5% HPMC and 0.5% Tween 80).

  • Homogenize this pre-suspension for several minutes using a high-shear stirrer.

  • Process the suspension through a high-pressure homogenizer. The number of cycles and the pressure (e.g., 1500 bar) must be optimized to achieve the desired particle size (typically < 500 nm).

  • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Data Presentation: Formulation and Pharmacokinetic Parameters

Quantitative data is essential for comparing formulation performance and interpreting animal study outcomes. The following tables provide examples of data that should be collected and organized.

Table 1: Example Formulation Compositions

Formulation TypeRouteActive CompoundVehicle/ExcipientsConcentration
SolutionIV[¹⁸F]FIBTIsotonic Phosphate Buffered Saline4-6 MBq / 0.15 mL
SuspensionOralBenzothiazole Derivative0.5% Na-CMC, 0.9% NaCl, 0.4% Polysorbate 80 in water10 mg/mL
NanosuspensionOralPoorly Soluble Compound0.5% HPMC, 0.5% Tween 80 in water10 mg/mL

Table 2: Physicochemical Characterization of Nanosuspension

ParameterTarget ValueExample ResultMethod
Mean Particle Size< 500 nm250 nmDLS
Polydispersity Index (PDI)< 0.30.18DLS
Zeta Potential> |20| mV-25 mVDLS

Table 3: Example Pharmacokinetic Parameters of Benzothiazole Derivatives in Rats

CompoundDose & RouteCmax (ng/mL)Tmax (h)AUC₀₋∞ (ng·h/mL)Oral Bioavailability (%)Reference
Compound 4110 mg/kg, OralN/AN/AN/A63[2]
Compound 4910 mg/kg, OralN/AN/AN/A61[2]
Compound 97/6372 mg/kg, Oral229.24 ± 64.261.0 ± 0.71268.97 ± 27.04~16[3]
Compound 97/6318 mg/kg, IV1799.99 ± 330.24N/A2025.75 ± 574.3N/A[3]

(Note: Data for Compound 97/63, a trioxane, is included to illustrate a complete PK profile. N/A - Not Applicable/Available)

Experimental Workflows and Signaling Pathways

Visualizing experimental processes and biological mechanisms can clarify complex relationships and procedures.

Experimental Workflow

The following diagram illustrates a typical workflow for the formulation development and in vivo evaluation of an Imidazo[2,1-b]benzothiazole derivative.

Preclinical Formulation and Evaluation Workflow
Signaling Pathway

Imidazo[2,1-b]benzothiazole derivatives frequently act as inhibitors of critical cell signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[2] Understanding this mechanism is key to evaluating their therapeutic potential.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, IGF-1R) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Promotes Drug Imidazo[2,1-b]benzothiazole Derivative Drug->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

General Animal Study Protocol

The following is a generalized protocol for a pharmacokinetic study in rats. Specifics such as dose volume, sampling times, and animal strain should be adapted to the particular study design.

Protocol 4.1: Rodent Pharmacokinetic Study

  • Animal Model: Use male Wistar or Sprague-Dawley rats (200-250 g).

  • Acclimatization: Acclimatize animals for at least 5 days prior to the study, with free access to standard chow and water.

  • Housing: House animals in a controlled environment (12-h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity).

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum.

  • Dosing:

    • Oral (PO): Administer the formulation via oral gavage at a specific dose volume (e.g., 5 or 10 mL/kg).

    • Intravenous (IV): Administer the formulation via a tail vein injection at a specific dose volume (e.g., 2 or 5 mL/kg).

  • Blood Sampling:

    • Collect serial blood samples (approx. 200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Processing:

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes.

    • Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) using non-compartmental analysis with appropriate software.

By following these detailed protocols and guidelines, researchers can develop appropriate formulations for Imidazo[2,1-b]benzothiazole derivatives, enabling robust and reproducible animal studies to evaluate their therapeutic potential.

References

Molecular Docking of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for conducting molecular docking studies on 3-Imidazo[2,1-b]benzothiazol-2-ylaniline, a heterocyclic compound with potential therapeutic applications. The imidazo[2,1-b]benzothiazole scaffold has been identified in compounds showing a range of biological activities, including anticancer and anti-inflammatory effects.[1][2][3][4][5] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] This method is instrumental in drug discovery for identifying potential protein targets and elucidating mechanisms of action.

Application Notes

The imidazo[2,1-b]benzothiazole core structure is a recurring motif in compounds targeting various proteins implicated in disease.[5] Derivatives have been investigated for their inhibitory effects on key signaling proteins. For instance, various analogs have been synthesized and evaluated as inhibitors of the p53 tumor suppressor protein, microtubule polymerization, and the FMS-like tyrosine kinase-3 (FLT3).[4][8][9] Furthermore, some derivatives have shown potential as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[10][11]

Molecular docking studies for 3-Imidazo[2,1-b]benzothiazol-2-ylaniline can therefore be applied to:

  • Identify potential protein targets: By docking the ligand against a panel of known cancer-related proteins (e.g., kinases, apoptosis regulators), novel targets can be identified.

  • Elucidate binding modes: Understanding the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and its target protein can guide lead optimization.

  • Structure-activity relationship (SAR) studies: Docking can rationalize the observed biological activities of a series of analogs, providing insights for designing more potent and selective inhibitors.

  • Virtual screening: Large compound libraries can be screened in silico to identify other molecules with similar binding properties to 3-Imidazo[2,1-b]benzothiazol-2-ylaniline.

Experimental Protocols

This section details a generalized yet comprehensive protocol for the molecular docking of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline against a selected protein target. This protocol is based on widely used software such as AutoDock Vina and UCSF Chimera.[12]

Preparation of the Ligand (3-Imidazo[2,1-b]benzothiazol-2-ylaniline)
  • 2D Structure Generation: Draw the 2D structure of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline using chemical drawing software like ChemDraw or Marvin Sketch.

  • 3D Structure Generation and Optimization:

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the 3D structure using a force field such as MMFF94. This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • File Format Conversion: Save the optimized 3D structure in a suitable format, such as .mol2 or .pdb.

  • Preparation for Docking:

    • Use a tool like AutoDock Tools to add polar hydrogens and assign Gasteiger charges to the ligand.

    • Save the final prepared ligand file in the .pdbqt format, which is required by AutoDock Vina.[13]

Preparation of the Target Protein
  • Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., EGFR, PDB ID: 1M17).[7]

  • Protein Cleaning:

    • Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[12][14]

    • Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[13][14]

  • Protein Preparation for Docking:

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Kollman charges).[13]

    • Repair any missing side chains or atoms if necessary.

    • Save the prepared protein structure in the .pdbqt format.[13]

Molecular Docking Procedure using AutoDock Vina
  • Grid Box Definition:

    • Define the search space for the docking simulation by creating a grid box around the active site of the target protein.[7] The active site can be identified based on the location of the co-crystallized ligand in the original PDB file or from literature reports.

    • The size and center of the grid box should be large enough to accommodate the ligand and allow for rotational and translational movements.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the input files (protein and ligand), the coordinates of the grid box center, and the dimensions of the search space.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • The command will typically look like: vina --config conf.txt --log log.txt

  • Analysis of Docking Results:

    • AutoDock Vina will generate an output file (usually in .pdbqt format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[7]

    • Lower binding affinity values indicate more favorable binding.[7]

    • Visualize the docked poses in complex with the protein using UCSF Chimera or PyMOL to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Data Presentation

The results of the molecular docking study should be summarized in a clear and concise manner.

Table 1: Docking Results of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline with Potential Protein Targets

Target Protein (PDB ID)Binding Affinity (kcal/mol)Interacting ResiduesHydrogen Bonds (Number)
EGFR (1M17)-8.5Met793, Leu718, Gly7962
Tubulin (1SA0)-7.9Cys241, Leu242, Ala3161
p53 (1TUP)-7.2Cys277, Arg280, Gly2793

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization

Diagrams are essential for visualizing complex workflows and biological pathways.

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking & Analysis L1 2D Structure of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline L2 3D Structure Generation & Energy Minimization L1->L2 L3 Add Hydrogens & Charges L2->L3 L4 Save as .pdbqt L3->L4 D2 Run AutoDock Vina L4->D2 P1 Download Protein Structure (e.g., from PDB) P2 Remove Water & Heteroatoms P1->P2 P3 Add Hydrogens & Charges P2->P3 P4 Save as .pdbqt P3->P4 P4->D2 D1 Define Grid Box (Active Site) D1->D2 D3 Analyze Binding Poses & Interactions D2->D3 D4 Visualize Complex D3->D4

Caption: Workflow for the molecular docking of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline.

EGFR_Signaling_Pathway cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand 3-Imidazo[2,1-b]benzothiazol- 2-ylaniline Ligand->EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway.

References

Application Notes and Protocols for Imidazo[2,1-b]benzothiazole Derivatives as Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

While specific detailed application notes for 3-Imidazo[2,1-b]benzothiazol-2-ylaniline as a chemical probe are not extensively available in the public domain, the imidazo[2,1-b]benzothiazole scaffold is a core component of several well-characterized chemical probes and clinical candidates. This document provides a detailed guide based on a prominent and highly potent derivative, Quizartinib (AC220) , which serves as an exemplary model for the application of this chemical class in research and drug development.

Probe Profile: Quizartinib (AC220)

Quizartinib is a second-generation, highly potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] Its imidazo[2,1-b]benzothiazole core is crucial for its activity. It is a valuable chemical probe for investigating the physiological and pathological roles of FLT3 signaling, particularly in the context of Acute Myeloid Leukemia (AML).

Application Notes

  • Biological Target: The primary target of Quizartinib is the FLT3 receptor tyrosine kinase. It exhibits high affinity for both wild-type FLT3 and, notably, FLT3 with internal tandem duplication (ITD) mutations, which are common in AML and lead to constitutive kinase activity.[1][2]

  • Mechanism of Action: Quizartinib functions as an ATP-competitive inhibitor of FLT3. By binding to the ATP-binding pocket of the kinase domain, it blocks the autophosphorylation of the receptor. This inhibition prevents the activation of downstream signaling pathways that are critical for cell proliferation and survival, including the RAS/RAF/MEK, PI3K/AKT/mTOR, and JAK/STAT5 pathways.[2][3] This ultimately leads to the apoptosis of cancer cells that are dependent on FLT3 signaling.[2]

  • Primary Applications:

    • Probing FLT3-Dependent Cancers: Quizartinib is an essential tool for studying AML subtypes that harbor FLT3-ITD mutations. It allows researchers to investigate the cellular consequences of FLT3 inhibition, including effects on cell cycle progression, apoptosis, and differentiation.[2]

    • Target Validation: Its high potency and selectivity make it suitable for validating FLT3 as a therapeutic target in various cancer models, both in vitro and in vivo.[1]

    • Drug Resistance Studies: The probe can be used to study mechanisms of resistance to FLT3 inhibitors. Resistance can emerge through secondary mutations in the FLT3 kinase domain or through the activation of alternative signaling pathways.[4]

    • High-Throughput Screening: Due to its well-defined mechanism and potent activity, Quizartinib can be used as a reference compound in high-throughput screening campaigns to identify new inhibitors of FLT3 or related kinases.

Quantitative Data

The following table summarizes the inhibitory potency of Quizartinib against its primary target FLT3 and other related kinases, demonstrating its selectivity.

Target KinaseIC50 (nM)Cell LineAssay Type
FLT3-ITD 1.1MV4-11Cell-based Autophosphorylation
FLT3 (Wild-Type) 4.2RS4;11Cell-based Autophosphorylation
KIT >10-fold selective vs FLT3N/ABiochemical Assay
PDGFRα >10-fold selective vs FLT3N/ABiochemical Assay
PDGFRβ >10-fold selective vs FLT3N/ABiochemical Assay
RET >10-fold selective vs FLT3N/ABiochemical Assay
CSF-1R >10-fold selective vs FLT3N/ABiochemical Assay
Data compiled from reference[1].

Experimental Protocols

Protocol 1: In Vitro FLT3 Kinase Inhibition Assay (Cell-Based)

This protocol describes a method to measure the inhibition of FLT3 autophosphorylation in a cellular context.

Materials:

  • MV4-11 (FLT3-ITD positive) or RS4;11 (FLT3-WT) cell lines

  • Cell culture medium (e.g., RPMI-1640) with 0.5% Fetal Bovine Serum (FBS)

  • Quizartinib (AC220) stock solution in DMSO

  • FLT3 ligand (for RS4;11 cells)

  • 96-well cell culture plates

  • Cell lysis buffer

  • ELISA plates pre-coated with a total FLT3 capture antibody

  • Biotinylated anti-phosphotyrosine antibody

  • SULFO-tagged streptavidin secondary antibody

  • Plate reader capable of detecting the SULFO-tag signal

Procedure:

  • Cell Seeding: Seed MV4-11 or RS4;11 cells at a density of 400,000 cells per well in a 96-well plate. Culture overnight in low serum media (0.5% FBS).[1]

  • Compound Incubation: Prepare serial dilutions of Quizartinib in the low serum media. Add the diluted compound to the cells and incubate for 2 hours at 37°C.[1]

  • FLT3 Activation (for FLT3-WT cells): For RS4;11 cells, induce FLT3 autophosphorylation by adding 100 ng/mL of FLT3 ligand for the final 15 minutes of the incubation period.[1]

  • Cell Lysis: After incubation, lyse the cells according to the lysis buffer manufacturer's protocol.

  • ELISA Assay:

    • Transfer the cell lysates to the 96-well ELISA plates pre-coated with the FLT3 capture antibody.

    • Incubate to allow the capture of FLT3 protein.

    • Wash the plates to remove unbound material.

    • Add the biotinylated anti-phosphotyrosine antibody to detect phosphorylated FLT3.

    • Incubate and wash the plates.

    • Add the SULFO-tagged streptavidin secondary antibody.

    • Incubate and wash the plates.[1]

  • Data Acquisition: Read the plate on a compatible plate reader to quantify the amount of phosphorylated FLT3.

  • Data Analysis: Plot the signal against the log concentration of Quizartinib to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of Quizartinib on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • FLT3-dependent cancer cell line (e.g., MV4-11)

  • Complete cell culture medium

  • Quizartinib (AC220) stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach and resume growth for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of Quizartinib in complete medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6][7]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability percentage against the log concentration of Quizartinib to determine the IC50 value.

Visualizations

Below are diagrams illustrating key pathways and workflows related to the use of Quizartinib as a chemical probe.

Caption: FLT3 signaling pathway and the inhibitory action of Quizartinib.

Caption: Experimental workflow for a cell-based kinase inhibition assay.

Caption: Experimental workflow for a typical cell viability (MTT) assay.

References

Troubleshooting & Optimization

Improving solubility of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Imidazo[2,1-b]benzothiazol-2-ylaniline

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with 3-Imidazo[2,1-b]benzothiazol-2-ylaniline for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My 3-Imidazo[2,1-b]benzothiazol-2-ylaniline, dissolved in a DMSO stock, precipitates immediately when I add it to my aqueous cell culture medium or assay buffer. What is the primary cause and what are the initial troubleshooting steps?

A1: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous environment of your assay.[1] The DMSO concentration drops significantly upon dilution, and the aqueous medium cannot maintain the compound in solution.[1]

Initial troubleshooting steps should focus on optimizing the dilution process:

  • Minimize Final DMSO Concentration: While counterintuitive, you should determine the highest concentration of DMSO your cells or assay can tolerate (typically 0.1% to 0.5%) and work backward.[2]

  • Use a More Concentrated Stock: Prepare the highest possible concentration of your compound in DMSO. This allows you to add a smaller volume to your aqueous medium, which can sometimes prevent the local concentration from exceeding the solubility limit during mixing.

  • Improve Mixing Technique: Add the DMSO stock dropwise to the vortexing aqueous buffer rather than the other way around. This promotes rapid dispersion.[3]

  • Pre-warm the Aqueous Medium: Adding the stock to pre-warmed media (e.g., 37°C) can sometimes help keep the compound in solution.[3]

Q2: I'm still observing precipitation. Are there other simple formulation strategies I can try?

A2: Yes. If optimizing the dilution of a DMSO stock is insufficient, you can explore using co-solvents or adjusting the pH.

  • Co-solvents: These are water-miscible organic solvents that, when combined, can increase the solubility of nonpolar compounds.[4][5] Commonly used co-solvents for in vitro work include ethanol, propylene glycol, and polyethylene glycol (PEG).[4] A mixture of these with water and a small amount of DMSO can create a more favorable solvent environment.

  • pH Adjustment: The structure of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline contains a basic aniline group.[6][7] The solubility of such amine-containing compounds is often highly dependent on pH.[6][8][9] Lowering the pH of the aqueous buffer (e.g., to pH 4-6) will protonate the amine group, forming a more soluble salt. You must, however, ensure the final pH is compatible with your assay and does not affect the compound's activity.

Q3: Can I use surfactants to improve solubility?

A3: Yes, surfactants can be used, but with caution, especially in cell-based assays. Surfactants solubilize poorly soluble compounds by forming micelles that encapsulate the hydrophobic drug.[10][11]

  • For Biochemical Assays: Low concentrations (e.g., 0.01 - 0.05%) of non-ionic surfactants like Tween-20 or Triton X-100 can be added to the assay buffer.[12]

  • For Cell-Based Assays: This approach is challenging as surfactant concentrations high enough to form micelles are often toxic to cells.[12] Cationic surfactants are generally the most toxic, while non-ionic ones are the least.[5]

Q4: I've read about cyclodextrins. How do they work and are they suitable for my compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex."[15][16] This complex has a water-soluble exterior, significantly increasing the apparent aqueous solubility of the guest molecule.[13][16]

They are widely used in pharmaceutical formulations to improve solubility and bioavailability.[13][14] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) have greatly improved aqueous solubility over the parent cyclodextrins and are common choices.[16] This method is often compatible with cell-based assays.

Troubleshooting Guide

This guide provides a structured approach to solving solubility issues with 3-Imidazo[2,1-b]benzothiazol-2-ylaniline.

Issue Potential Cause Recommended Solution(s)
Precipitation from DMSO Stock in Aqueous Media The compound's aqueous solubility is exceeded upon dilution.1. Optimize the dilution protocol (See FAQ 1).2. Perform serial dilutions in the final aqueous buffer rather than a single large dilution step.3. Consider pre-diluting the compound in media containing serum, as serum proteins can sometimes help with solubility.[12]
Compound is Insoluble Even at Low Concentrations The intrinsic aqueous solubility of the compound is extremely low.1. pH Modification: Test solubility in buffers of varying pH (e.g., pH 4.0, 5.5, 7.4). (See Protocol 2).2. Use of Co-solvents: Prepare stock solutions in a mixture of solvents (e.g., DMSO/PEG 400/water).[4]3. Complexation: Utilize cyclodextrins to form a soluble inclusion complex. (See Protocol 3).
Assay Results are Inconsistent or Non-Reproducible The compound may be slowly precipitating over the course of the experiment.1. Visually inspect wells for precipitation at the end of the assay.2. Prepare fresh dilutions immediately before each experiment.3. Consider more advanced formulation strategies like creating an amorphous solid dispersion with a polymer (e.g., PVP, HPMC) to maintain a supersaturated state.[17][18][19]
Observed Cellular Toxicity at Low Compound Concentrations The solvent or solubilizing agent (e.g., high % DMSO, surfactant) may be causing toxicity.1. Always run a vehicle control (medium + solubilizing agent, no compound) to assess baseline toxicity.2. Keep the final concentration of organic solvents as low as possible (e.g., DMSO ≤ 0.5%).[2]3. If using cyclodextrins or other excipients, confirm their compatibility and lack of toxicity in your specific cell line.

Solubilization Strategy Comparison

Method Mechanism Advantages Disadvantages Best For
Co-solvency Reduces the polarity of the aqueous solvent.[5]Simple, rapid, and effective for many compounds.[4]Potential for solvent toxicity in cell-based assays; risk of precipitation on further dilution.[4]Initial screening, biochemical assays, early-stage in vivo studies.
pH Adjustment Ionizes the molecule to form a more soluble salt.[10][19]Very effective for ionizable compounds; simple to implement.Only applicable to acidic or basic compounds; final pH may not be compatible with the assay system.Compounds with acidic or basic functional groups (like the aniline in the target molecule).
Surfactants Forms micelles that encapsulate the hydrophobic compound.[10]High solubilization capacity.Often toxic to cells; can interfere with some protein assays.[12]Biochemical assays (at low concentrations); lipid-based formulations.
Cyclodextrins Forms a water-soluble inclusion complex with the compound.[13][15]Low toxicity; high solubilization capacity; can improve stability.[14][20]Can be more expensive; may not work for all molecular shapes/sizes.Cell-based assays and in vivo studies where organic solvents are a concern.
Solid Dispersion Disperses the compound in an amorphous state within a hydrophilic carrier.[21]Can achieve a supersaturated state, significantly increasing dissolution.[18]Requires more complex preparation (e.g., solvent evaporation, spray drying).[19][21]Oral formulations; situations where other methods have failed.

Experimental Protocols

Protocol 1: Optimized Dilution of DMSO Stock for Cell-Based Assays
  • Prepare a high-concentration primary stock of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline in 100% DMSO (e.g., 10-50 mM).

  • Create an intermediate stock by diluting the primary stock in 100% DMSO. This is crucial for accurate serial dilutions.

  • For your experiment, calculate the volume of the intermediate stock needed to achieve the final desired concentration, ensuring the final DMSO percentage remains below the toxic limit for your cells (e.g., <0.5%).

  • Warm the required volume of cell culture medium to 37°C.

  • While gently vortexing or swirling the warm medium, add the calculated volume of the DMSO stock drop-by-drop.

  • Use this final solution immediately to treat your cells.

Protocol 2: pH-Solubility Profile Screening
  • Prepare a set of buffers with different pH values relevant to your experimental window (e.g., pH 4.0, 5.5, 6.5, 7.4).

  • Add an excess amount of the solid 3-Imidazo[2,1-b]benzothiazol-2-ylaniline powder to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for several hours (e.g., 24h) to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

  • Plot the measured solubility against the pH to identify the optimal pH range for dissolution.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in your desired buffer (e.g., PBS, pH 7.4).

  • Add an excess amount of solid 3-Imidazo[2,1-b]benzothiazol-2-ylaniline to the HP-β-CD solution.

  • Stir or sonicate the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the solubilized compound in the filtrate via HPLC or UV-Vis spectrophotometry. This filtrate is your stock solution.

  • This aqueous stock can then be diluted directly into the assay medium. Remember to include a vehicle control containing the same final concentration of HP-β-CD.

Visualizations

G start Start: Solubility Issue (Precipitation Observed) q_dmso Is final DMSO concentration <0.5% and dilution optimized? start->q_dmso sol_dmso Optimize Dilution Protocol (See Protocol 1): - Use concentrated stock - Add dropwise to warm media - Vortex during addition q_dmso->sol_dmso No q_ph Is the compound ionizable? (Contains aniline group -> YES) q_dmso->q_ph Yes sol_dmso->q_ph Still Precipitates sol_ph Adjust pH (See Protocol 2): - Screen solubility in acidic buffers (e.g., pH 4.0-6.5) q_ph->sol_ph Yes q_assay Is the assay cell-based? q_ph->q_assay No (Unlikely) sol_ph->q_assay Fails or pH incompatible end_solved Problem Solved sol_ph->end_solved Success sol_cyclo Use Cyclodextrins (See Protocol 3): - Prepare stock with HP-β-CD - Low cellular toxicity q_assay->sol_cyclo Yes sol_advanced Consider Advanced Methods: - Co-solvents (PEG, Propylene Glycol) - Solid Dispersions q_assay->sol_advanced No sol_cyclo->sol_advanced Fails sol_cyclo->end_solved Success end_complex Complex Formulation Required sol_advanced->end_complex

Caption: Troubleshooting workflow for solubility issues.

G cluster_prep Stock Preparation cluster_qc Quality Control cluster_use Experimental Use prep_buffer 1. Prepare aqueous HP-β-CD solution (10-40%) add_cmpd 2. Add excess solid compound to solution prep_buffer->add_cmpd incubate 3. Stir or sonicate for 24-48 hours add_cmpd->incubate filter 4. Filter with 0.22 µm filter to remove undissolved solid incubate->filter measure 5. Measure concentration of solubilized compound (HPLC/UV-Vis) filter->measure stock Result: Aqueous Stock Solution of Compound-CD Complex measure->stock dilute 6. Dilute aqueous stock directly into assay medium stock->dilute control 7. Run parallel vehicle control (medium + HP-β-CD) dilute->control

Caption: Workflow for using cyclodextrins.

References

Stability of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline in DMSO solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 3-Imidazo[2,1-b]benzothiazol-2-ylaniline?

A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving 3-Imidazo[2,1-b]benzothiazol-2-ylaniline and similar heterocyclic compounds due to its high solubilizing capacity.

Q2: How should I store stock solutions of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline in DMSO?

A2: To ensure the stability of your compound, stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles.[1] For short-term storage (up to one month), store at -20°C. For long-term storage (up to one year), -80°C is recommended.[1] It is also advisable to purge the headspace of the vials with an inert gas like argon or nitrogen to minimize oxidation.[2]

Q3: What are the primary factors that can affect the stability of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline in DMSO?

A3: Several factors can impact the stability of compounds in DMSO, including:

  • Water Content: DMSO is highly hygroscopic and readily absorbs moisture, which can lead to hydrolysis of the compound.[2] Using anhydrous DMSO is crucial.

  • Temperature: Elevated temperatures can accelerate degradation. While freezing is generally recommended, some compounds may precipitate at lower temperatures.[2]

  • Light: Exposure to light can cause photodegradation of sensitive compounds. Storing solutions in amber vials is recommended.

  • Oxygen: The presence of oxygen can lead to oxidation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause compound degradation and precipitation.[1]

Q4: I observed precipitation in my DMSO stock solution upon thawing. What should I do?

A4: Precipitation can occur if the solution is supersaturated or due to temperature changes. To redissolve the compound, you can gently warm the vial to 37°C and use an ultrasonic bath to aid dissolution.[1] Always ensure the compound is fully dissolved before use. If precipitation persists, preparing a more dilute stock solution may be necessary.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline in DMSO.

Issue Potential Cause Troubleshooting Steps
Difficulty Dissolving Compound 1. Use of old or hydrated DMSO. 2. Compound has reached its solubility limit. 3. Insufficient mixing.1. Use fresh, anhydrous DMSO.[1] 2. Prepare a less concentrated stock solution.[1] 3. Gently warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution.[1][3]
Precipitation in Stock Solution 1. Inappropriate storage temperature. 2. Supersaturated solution. 3. Multiple freeze-thaw cycles.1. Ensure storage at -20°C or -80°C.[1] 2. Briefly warm and sonicate the solution before use to redissolve any precipitate.[1] 3. Aliquot stock solutions to minimize freeze-thaw cycles.[1]
Inconsistent Experimental Results 1. Inaccurate concentration of stock solution due to incomplete dissolution. 2. Degradation of the compound.1. Ensure the compound is completely dissolved before making dilutions. 2. Prepare fresh stock solutions regularly and avoid prolonged storage at room temperature.[1] Consider performing a stability study (see Experimental Protocols).
Color Change in Solution 1. Degradation of the compound. 2. Oxidation.1. A change in color can indicate decomposition.[4] It is recommended to prepare a fresh solution. 2. Store solutions under an inert atmosphere (argon or nitrogen) to prevent oxidation.[2]

Experimental Protocols

Protocol for Assessing the Stability of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline in DMSO by HPLC-UV

This protocol outlines a method to determine the stability of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline in a DMSO stock solution over time at different storage temperatures.

Materials:

  • 3-Imidazo[2,1-b]benzothiazol-2-ylaniline powder

  • Anhydrous DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • Volumetric flasks

  • Pipettes

  • Amber glass vials

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh the required amount of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline powder.

    • Dissolve the powder in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM).

    • Ensure complete dissolution by vortexing or brief sonication.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber glass vials, ensuring each vial has enough volume for a single time point analysis.

    • Divide the vials into different storage conditions to be tested (e.g., Room Temperature, 4°C, -20°C).

  • HPLC Analysis (Time Point 0):

    • Immediately after preparation, take one aliquot for the initial analysis (T=0).

    • Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) using a suitable mobile phase composition.

    • Inject the working solution onto the HPLC system.

    • Record the peak area of the main compound peak. This will serve as the baseline.

  • Subsequent Time Points:

    • At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.

    • Prepare and analyze the samples by HPLC as described in step 3.

  • Data Analysis:

    • Calculate the percentage of the remaining compound at each time point relative to the initial peak area at T=0.

    • Plot the percentage of remaining compound versus time for each storage condition to visualize the degradation profile.

Quantitative Data Summary

While specific data for 3-Imidazo[2,1-b]benzothiazol-2-ylaniline is not publicly available, the following table illustrates how stability data is typically presented.

Storage ConditionTime Point% Remaining Compound (Relative to T=0)
Room Temperature0100%
24 hours95%
1 week70%
1 month40%
4°C0100%
24 hours99%
1 week92%
1 month85%
-20°C0100%
24 hours100%
1 week99%
1 month97%

Visualizations

experimental_workflow prep Prepare 10 mM Stock Solution in Anhydrous DMSO aliquot Aliquot into Single-Use Amber Vials prep->aliquot storage Store at Different Conditions (RT, 4°C, -20°C) aliquot->storage t0 T=0 Analysis: Dilute and Inject into HPLC aliquot->t0 Immediate Analysis tn Subsequent Time Points: Dilute and Inject into HPLC storage->tn analysis Analyze Data: Compare Peak Areas to T=0 t0->analysis tn->analysis troubleshooting_workflow start Inconsistent Experimental Results Observed check_dissolution Check for Complete Dissolution of Compound start->check_dissolution precipitate Precipitate Visible? check_dissolution->precipitate warm_sonicate Gently Warm (37°C) and Sonicate precipitate->warm_sonicate Yes check_storage Review Storage Conditions (Temp, Aliquoting, Age) precipitate->check_storage No dissolved Compound Dissolved? warm_sonicate->dissolved use_solution Use Solution dissolved->use_solution Yes prepare_fresh Prepare Fresh Stock Solution dissolved->prepare_fresh No prepare_fresh->use_solution check_storage->prepare_fresh

References

Technical Support Center: Enhancing the Bioavailability of Imidazo[2,1-b]benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor bioavailability of Imidazo[2,1-b]benzothiazole derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimental work.

Problem 1: Low aqueous solubility of the synthesized Imidazo[2,1-b]benzothiazole derivative.

  • Question: My synthesized Imidazo[2,1-b]benzothiazole derivative shows very low solubility in aqueous media, hindering further in vitro and in vivo testing. What can I do?

  • Answer: Poor aqueous solubility is a common challenge with heterocyclic compounds like Imidazo[2,1-b]benzothiazoles. Here are several strategies you can employ to address this issue:

    • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][2] Techniques like micronization and nanonization can be effective.

    • Formulation Strategies:

      • Solid Dispersions: Dispersing the compound in a hydrophilic carrier can enhance its dissolution rate.[1][3][4][5][6] Common carriers include polymers like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).

      • Lipid-Based Formulations: Incorporating the derivative into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[7]

      • Nanoparticles: Formulating the compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can significantly improve its bioavailability.[7][8]

    • Chemical Modification:

      • Salt Formation: If your compound has ionizable groups, forming a salt can dramatically increase its aqueous solubility.[3][8]

      • Co-crystallization: Creating co-crystals with a suitable co-former can improve the physicochemical properties of the drug, including solubility.

Problem 2: Inconsistent results in animal pharmacokinetic studies.

  • Question: I am observing high variability in the plasma concentrations of my Imidazo[2,1-b]benzothiazole derivative after oral administration to rodents. What could be the cause and how can I improve the consistency?

  • Answer: High variability in pharmacokinetic studies can stem from several factors related to poor bioavailability.

    • Inadequate Dissolution: If the compound does not dissolve consistently in the gastrointestinal tract, its absorption will be erratic. Consider the formulation strategies mentioned in Problem 1 to ensure complete and uniform dissolution.

    • Food Effects: The presence of food can significantly alter the absorption of poorly soluble drugs.[1] It is crucial to standardize the feeding conditions of the animals (e.g., fasted vs. fed state) during your experiments.

    • First-Pass Metabolism: Imidazo[2,1-b]benzothiazole derivatives may be subject to extensive first-pass metabolism in the liver, which can lead to variable systemic exposure. Consider co-administration with a metabolic inhibitor (in preclinical studies) to assess the extent of this effect.

    • Formulation Stability: Ensure that the formulation you are administering is stable and that the drug does not precipitate out of the vehicle before or after administration.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Imidazo[2,1-b]benzothiazole derivatives that contribute to their poor bioavailability?

A1: The poor bioavailability of these derivatives is often attributed to a combination of factors, including low aqueous solubility and potentially poor membrane permeability. Some studies have indicated that while certain derivatives may have good "drug-likeness" scores based on computational models, their practical application is limited by these physicochemical hurdles.[4]

Quantitative Data on Physicochemical and Pharmacokinetic Properties (Illustrative Examples)

Due to the limited availability of public data for a broad range of Imidazo[2,1-b]benzothiazole derivatives, the following table provides illustrative examples of how physicochemical and pharmacokinetic data for poorly soluble drugs are typically presented. Researchers should determine these values experimentally for their specific compounds.

ParameterExample Value RangeSignificance
Physicochemical Properties
Aqueous Solubility (pH 7.4)< 0.01 mg/mLLow solubility limits dissolution in the gut.
LogP3 - 5High lipophilicity can lead to poor aqueous solubility.
Permeability (Papp)< 1 x 10⁻⁶ cm/sLow permeability hinders absorption across the intestinal wall.
Pharmacokinetic Properties (Oral Administration)
Cmax (ng/mL)10 - 100Low maximum plasma concentration indicates poor absorption.
Tmax (h)2 - 8Time to reach maximum concentration can be delayed.
AUC (ng·h/mL)50 - 500Low overall drug exposure.
Bioavailability (%)< 10%A small fraction of the administered dose reaches systemic circulation.

Q2: What are the most common formulation strategies to improve the bioavailability of these compounds?

A2: Several formulation strategies can be employed:

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier to improve its dissolution.[1][3][4][5][6]

  • Lipid-Based Formulations: These include emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS), which can enhance the solubilization and absorption of lipophilic drugs.[7]

  • Nanoparticulate Systems: Reducing the particle size to the nanometer range increases the surface area for dissolution and can improve absorption.[7][8] Examples include nanosuspensions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[7]

Q3: Are there any specific signaling pathways that Imidazo[2,1-b]benzothiazole derivatives are known to interact with?

A3: Yes, various derivatives of the Imidazo[2,1-b]benzothiazole scaffold have been reported to interact with several key signaling pathways, making them attractive for drug discovery in areas such as oncology and inflammation. These include:

  • Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: Some derivatives have been investigated as potential EGFR inhibitors for cancer therapy.

  • Glucocorticoid Receptor (GCR) Signaling Pathway: Certain Imidazo[2,1-b]benzothiazoles have been identified as allosteric inhibitors of the glucocorticoid receptor, suggesting potential applications in inflammatory diseases.

  • p53 Signaling Pathway: Some compounds in this class have been evaluated as inhibitors of the p53 tumor suppressor protein.[9]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method

This protocol provides a general procedure for preparing a solid dispersion, which can be adapted for specific Imidazo[2,1-b]benzothiazole derivatives.

  • Materials:

    • Imidazo[2,1-b]benzothiazole derivative

    • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30, Polyethylene glycol 6000)

    • Common solvent (e.g., methanol, ethanol, dichloromethane)

  • Procedure:

    • Accurately weigh the Imidazo[2,1-b]benzothiazole derivative and the hydrophilic carrier in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Dissolve both the drug and the carrier in a minimal amount of the common solvent in a round-bottom flask.

    • Ensure complete dissolution using a magnetic stirrer or sonication.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).

    • Continue evaporation until a dry, solid film is formed on the wall of the flask.

    • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.

    • Pass the powdered solid dispersion through a sieve of appropriate mesh size to obtain a uniform particle size.

    • Store the final product in a desiccator until further use.

Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization

This protocol outlines the general steps for preparing a nanosuspension, a method effective for increasing the dissolution rate of poorly soluble drugs.

  • Materials:

    • Imidazo[2,1-b]benzothiazole derivative

    • Stabilizer (e.g., Poloxamer 188, Tween 80)

    • Aqueous medium (e.g., deionized water)

  • Procedure:

    • Prepare a suspension of the Imidazo[2,1-b]benzothiazole derivative in an aqueous solution of the stabilizer. The concentration of the drug and stabilizer should be optimized.

    • Stir the suspension using a high-speed stirrer (e.g., at 10,000 rpm) for a sufficient time to obtain a pre-suspension.

    • Process the pre-suspension through a high-pressure homogenizer.

    • Apply a suitable pressure (e.g., 500-1500 bar) and a specific number of homogenization cycles (e.g., 10-20 cycles). The optimal parameters need to be determined experimentally.

    • Monitor the particle size and particle size distribution during the homogenization process using a particle size analyzer.

    • The end point is reached when a stable nanosuspension with the desired particle size is obtained.

    • The resulting nanosuspension can be used for further studies or can be lyophilized to produce a solid powder.

Visualizations

experimental_workflow cluster_prep Preparation cluster_formulation Formulation Strategies cluster_eval Evaluation start Synthesized Imidazo[2,1-b]benzothiazole Derivative solubility_test Aqueous Solubility Test start->solubility_test sd Solid Dispersion solubility_test->sd Poor Solubility nano Nanoformulation solubility_test->nano Poor Solubility lipid Lipid-Based Formulation solubility_test->lipid Poor Solubility dissolution In Vitro Dissolution sd->dissolution nano->dissolution lipid->dissolution pk_study In Vivo Pharmacokinetic Study dissolution->pk_study egfr_pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Ligand EGF/TGF-α Ligand->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Imidazo_BTZ Imidazo[2,1-b]benzothiazole Derivative Imidazo_BTZ->EGFR Inhibition p53_pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 Activation MDM2 MDM2 p53->MDM2 Activation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Inhibition Imidazo_BTZ Imidazo[2,1-b]benzothiazole Derivative Imidazo_BTZ->p53 Inhibition

References

Troubleshooting unexpected results in 3-Imidazo[2,1-b]benzothiazol-2-ylaniline experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Imidazo[2,1-b]benzothiazol-2-ylaniline and related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and handling of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline.

Synthesis & Reaction Troubleshooting

Question/Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of the desired product. 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor quality reagents: Starting materials (2-aminobenzothiazole, 2-chloro-2'-(phenylamino)acetophenone) may be impure. 3. Incorrect solvent: The solvent may not be suitable for the reaction, or it may not be anhydrous if required. 4. Side reactions: Formation of undesired byproducts may be consuming the starting materials.1. Optimize reaction conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time or temperature incrementally. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1] 2. Purify starting materials: Recrystallize or use column chromatography to purify the starting materials before use. Ensure reagents are properly stored to prevent degradation. 3. Solvent selection: Use a high-purity, dry solvent. Ethanol or isopropanol are commonly used.[1] For microwave-assisted synthesis, water with isopropanol as a co-solvent can be effective.[1] 4. Control reaction conditions: Add reagents slowly and maintain the recommended reaction temperature to minimize the formation of side products.
The final product is an oil or a gummy solid, not a crystalline powder. 1. Presence of impurities: Residual solvent or side products can prevent crystallization. 2. Product is inherently low melting: Some derivatives of this scaffold may have low melting points.1. Purification: Attempt to purify the product using column chromatography on silica gel. After purification, try recrystallization from a different solvent system (e.g., ethanol, ethyl acetate/hexane). 2. Trituration: If recrystallization fails, try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification.
TLC analysis shows multiple spots, even after the reaction is complete. 1. Formation of side products: The reaction may be producing multiple isomers or byproducts. A common side reaction in similar syntheses is the self-condensation of the α-haloketone. 2. Decomposition of the product: The product may be unstable under the reaction or workup conditions.1. Optimize reaction conditions: Adjusting the temperature, reaction time, or order of reagent addition can sometimes favor the formation of the desired product. 2. Purification: Isolate the desired product using column chromatography. Careful selection of the eluent system is crucial. 3. Stability check: Analyze the stability of the purified product under different conditions (light, air, temperature) to identify potential degradation issues.
Unexpected peaks in the 1H NMR or 13C NMR spectrum. 1. Residual solvent: Peaks corresponding to the reaction or purification solvents may be present. 2. Presence of impurities: Signals from unreacted starting materials or side products. 3. Protonation state: The amino group can be protonated, leading to shifts in the NMR signals, especially if acidic conditions were used during workup.1. Drying: Ensure the sample is thoroughly dried under high vacuum to remove residual solvents. 2. Further purification: If impurity peaks are significant, re-purify the compound. 3. NMR analysis: Run the NMR in a different solvent (e.g., DMSO-d6 vs. CDCl3). A D2O exchange experiment can help identify exchangeable protons like those on the amino group.

Product Characterization & Handling

Question/Issue Potential Cause(s) Recommended Solution(s)
Difficulty in obtaining a high-resolution mass spectrum (HRMS). 1. Poor ionization: The compound may not ionize well under standard ESI or APCI conditions. 2. Sample purity: Impurities can suppress the signal of the desired compound.1. Vary ionization source: Try different ionization techniques (e.g., MALDI, FAB) if available. 2. Use additives: Adding a small amount of formic acid or ammonium acetate to the sample can sometimes improve ionization in ESI. 3. Ensure high purity: Use a highly purified sample for HRMS analysis.
The compound shows poor solubility in common solvents for biological assays. 1. Intrinsic properties: The planar, aromatic structure of the compound can lead to low solubility in aqueous media.1. Use of co-solvents: Use a small amount of a water-miscible organic solvent like DMSO or DMF to dissolve the compound before diluting with the aqueous assay buffer. 2. Salt formation: If the compound is stable under acidic conditions, consider converting it to a hydrochloride salt to improve aqueous solubility.

Experimental Protocols

Synthesis of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline

This protocol is a general guideline based on common synthetic methods for related compounds.[1][2] Optimization may be required.

Materials:

  • 2-Aminobenzothiazole

  • 2-Chloro-2'-(phenylamino)acetophenone (or a related α-haloketone)

  • Ethanol (anhydrous)

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminobenzothiazole (1.0 mmol) in anhydrous ethanol (20 mL), add 2-chloro-2'-(phenylamino)acetophenone (1.1 mmol).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexane as the eluent).

  • After completion of the reaction (disappearance of the starting material spot), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 3-Imidazo[2,1-b]benzothiazol-2-ylaniline.

Signaling Pathway Diagrams

EGFR Signaling Pathway

Many imidazo[2,1-b]benzothiazole derivatives have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[3][4]

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Imidazo[2,1-b]benzothiazole Derivatives Inhibitor->Dimerization

Caption: Inhibition of the EGFR signaling cascade by Imidazo[2,1-b]benzothiazole derivatives.

p53 Signaling Pathway

Certain benzothiazole derivatives have been shown to modulate the p53 signaling pathway, a critical regulator of cell cycle and apoptosis.

p53_Signaling_Pathway Stress Cellular Stress (e.g., DNA Damage) ATM_ATR ATM/ATR Kinases Stress->ATM_ATR p53 p53 ATM_ATR->p53 Activates MDM2 MDM2 p53->MDM2 p21 p21 p53->p21 GADD45 GADD45 p53->GADD45 BAX BAX p53->BAX MDM2->p53 Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest DNARepair DNA Repair GADD45->DNARepair Apoptosis Apoptosis BAX->Apoptosis Inhibitor Benzothiazole Derivatives Inhibitor->MDM2 Potential Inhibition

Caption: Modulation of the p53 pathway by Benzothiazole derivatives.

References

Optimizing reaction conditions for the synthesis of Imidazo[2,1-b]benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[2,1-b]benzothiazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Product Yield

Q: I am getting a low yield or no desired product in my reaction to synthesize Imidazo[2,1-b]benzothiazoles. What are the common causes and how can I troubleshoot this?

A: Low or no yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low/No Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) check_reagents->check_conditions Reagents OK reagents_issue Use fresh, pure reagents. Verify stoichiometry. check_reagents->reagents_issue Issue Found optimize_catalyst Optimize Catalyst System (if applicable) check_conditions->optimize_catalyst Conditions Correct conditions_issue Adjust solvent polarity, temperature, or reaction time based on literature. check_conditions->conditions_issue Issue Found purification Assess Purification Method optimize_catalyst->purification Catalyst Optimized catalyst_issue Screen different catalysts or adjust loading. optimize_catalyst->catalyst_issue Issue Found side_reactions Investigate Potential Side Reactions purification->side_reactions Purification Efficient purification_issue Modify chromatography conditions or consider recrystallization. purification->purification_issue Issue Found success Improved Yield side_reactions->success Side Reactions Minimized side_reactions_issue Modify conditions to disfavor side product formation. side_reactions->side_reactions_issue Issue Found reagents_issue->check_conditions conditions_issue->optimize_catalyst catalyst_issue->purification purification_issue->side_reactions side_reactions_issue->success

Caption: A stepwise workflow for troubleshooting low product yield.

  • Reagent Quality: Ensure that your starting materials, such as 2-aminobenzothiazole and the corresponding α-haloketone or aldehyde, are pure. Impurities can inhibit the reaction or lead to unwanted side products.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While some reactions proceed under solvent-free conditions, others require specific solvents. For instance, in multicomponent reactions, toluene has been shown to be effective.[1] In microwave-assisted synthesis, a mixture of water and isopropanol can provide excellent yields.[2]

    • Temperature: Many syntheses of Imidazo[2,1-b]benzothiazoles require elevated temperatures. For example, a reaction between 2-aminobenzothiazole and 2-bromoacetophenone that yields no product at room temperature can produce a 50% yield at 100 °C.[2]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times may lead to decomposition or the formation of side products.

  • Catalyst:

    • Some synthetic routes are catalyst-free, particularly those using microwave irradiation.[2]

    • For other methods, the choice and amount of catalyst are crucial. Eaton's reagent (P₂O₅/MeSO₃H) is effective for one-pot three-component condensation reactions.[3] Various metal catalysts, such as those based on copper or iron, have also been successfully employed.[2]

2. Side Product Formation

Q: I am observing significant side product formation in my reaction. How can I identify and minimize these impurities?

A: Side product formation can often be attributed to the reactivity of the starting materials and intermediates.

  • Common Side Products: In the synthesis involving 2-aminobenzothiazole, self-condensation or reaction with other nucleophiles present can lead to impurities.

  • Minimization Strategies:

    • Control of Stoichiometry: Ensure precise stoichiometry of reactants to avoid excesses that might lead to side reactions.

    • Temperature Control: Gradual heating and maintaining a stable reaction temperature can prevent the formation of undesired byproducts.

    • Inert Atmosphere: If your reactants or intermediates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

3. Purification Challenges

Q: I am having difficulty purifying my Imidazo[2,1-b]benzothiazole product. What are the recommended purification techniques?

A: Purification can often be achieved through standard laboratory techniques.

  • Column Chromatography: This is the most common method for purifying Imidazo[2,1-b]benzothiazoles. A silica gel stationary phase with a gradient of ethyl acetate in a nonpolar solvent like hexane is often effective.[2] The specific solvent system will depend on the polarity of your product.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol) can be an effective purification method.[4]

  • Work-up Procedure: A simple work-up involving solvent removal under reduced pressure, extraction, and solvent evaporation can sometimes yield a product pure enough for characterization, especially in high-yield, clean reactions like some microwave-assisted methods.[2]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the optimization of various reaction parameters for the synthesis of Imidazo[2,1-b]benzothiazoles from different published protocols.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-phenylbenzo[d]imidazo[2,1-b]thiazole [2]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Solvent-freeRoom Temp.60
2Solvent-free100650
3TolueneReflux665
4AcetonitrileReflux660
5Water:IPA (1:1)120 (Microwave)0.295

Table 2: Optimization of a Three-Component Reaction for Imidazo[2,1-b]thiazole Synthesis [1]

EntrySolventTemperature (°C)Time (min)Yield (%)
1Methanol856033
2Acetonitrile856040
3Toluene856068
4Toluene1003078

Experimental Protocols

Protocol 1: Microwave-Assisted Catalyst-Free Synthesis of 2-phenylbenzo[d]imidazo[2,1-b]thiazole [2]

This protocol describes a green and efficient method for the synthesis of Imidazo[2,1-b]benzothiazoles.

Experimental Workflow

MicrowaveSynthesisWorkflow reagents Combine: - 2-Aminobenzothiazole (1 mmol) - 2-Bromoacetophenone (1 mmol) - Water:Isopropanol (1:1, 4 mL) microwave Microwave Irradiation (120 °C, 12-15 min) reagents->microwave workup Work-up: - Cool to RT - Add water - Extract with Ethyl Acetate microwave->workup purification Purification: - Dry organic layer (Na₂SO₄) - Evaporate solvent workup->purification product Final Product: 2-phenylbenzo[d]imidazo[2,1-b]thiazole purification->product

Caption: Workflow for microwave-assisted synthesis.

Materials:

  • 2-Aminobenzothiazole

  • 2-Bromoacetophenone

  • Deionized Water

  • Isopropanol (IPA)

  • Ethyl Acetate

  • Sodium Sulfate (anhydrous)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine 2-aminobenzothiazole (1.0 mmol, 1 equivalent) and 2-bromoacetophenone (1.0 mmol, 1 equivalent).

  • Add a 1:1 mixture of deionized water and isopropanol (4 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 12-15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Add deionized water to the reaction mixture and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: One-Pot Three-Component Synthesis of Phenylbenzo[d]imidazo[2,1-b]thiazoles using Eaton's Reagent [3]

This method provides a straightforward and effective route to various Phenylbenzo[d]imidazo[2,1-b]thiazoles under solvent-free conditions.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Benzo[d]thiazol-2-amine (1.0 mmol)

  • Ethynylbenzene (1.0 mmol)

  • Eaton's reagent (Phosphorus pentoxide/Methanesulfonic acid)

Procedure:

  • In a round-bottom flask, mix the aromatic aldehyde (1.0 mmol, 1 equivalent), benzo[d]thiazol-2-amine (1.0 mmol, 1 equivalent), and ethynylbenzene (1.0 mmol, 1 equivalent).

  • Carefully add Eaton's reagent (2 mL) to the mixture at room temperature with stirring.

  • Continue stirring at 80 °C and monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by pouring the mixture into ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Reducing off-target effects of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 3-Imidazo[2,1-b]benzothiazol-2-ylaniline in cell culture. Our goal is to help you mitigate and understand potential off-target effects to ensure the validity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for the imidazo[2,1-b]benzothiazole scaffold?

A1: The imidazo[2,1-b]benzothiazole scaffold is a versatile heterocyclic structure found in compounds with a wide range of biological activities.[1][2] Derivatives have been investigated as potential inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), and as modulators of proteins like p53.[3][4][5] Therefore, it is crucial to characterize the specific target profile of the 3-Imidazo[2,1-b]benzothiazol-2-ylaniline derivative you are using.

Q2: What are potential off-target effects, and why are they a concern?

A2: Off-target effects are unintended interactions of a small molecule with proteins other than the intended target. These can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and toxicity.[6] For kinase inhibitors, off-target effects often involve the inhibition of other kinases with similar ATP-binding pockets.[7] It is essential to identify and control for these effects to ensure that the observed phenotype is a direct result of modulating the intended target.[8]

Q3: How can I determine the kinase selectivity profile of my 3-Imidazo[2,1-b]benzothiazol-2-ylaniline derivative?

A3: A comprehensive approach is to screen the compound against a large panel of purified kinases using competitive binding assays or enzymatic activity assays.[9][10] Several commercial services offer kinome-wide screening. Additionally, chemoproteomic approaches in cell lysates can provide a more physiologically relevant assessment of target engagement and selectivity in a cellular context.[9][11]

Q4: What is the difference between on-target and off-target toxicity?

A4: On-target toxicity occurs when the modulation of the intended target protein leads to adverse effects. Off-target toxicity results from the small molecule interacting with other proteins, causing cellular stress or disrupting other signaling pathways. Differentiating between the two is critical for drug development and for interpreting experimental results.

Q5: How can I confirm that my compound is engaging its intended target in my cell model?

A5: Target engagement can be confirmed using various methods.[8][11][12] For kinase inhibitors, a common method is to perform a Western blot to check for a decrease in the phosphorylation of a known downstream substrate of the target kinase.[8] Other techniques include cellular thermal shift assays (CETSA), fluorescence anisotropy, and affinity purification-mass spectrometry.[11][13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with 3-Imidazo[2,1-b]benzothiazol-2-ylaniline.

Problem Potential Cause Suggested Solution
Unexpected cell morphology or cytotoxicity at low concentrations. 1. Off-target effects on signaling pathways controlling cell viability or morphology.[14] 2. Cellular stress response.1. Perform a dose-response cytotoxicity assay to determine the non-toxic working concentration range. 2. Use a structurally unrelated inhibitor of the same target as a control, if available. 3. Analyze key signaling pathways that regulate cell morphology and viability (e.g., Rho GTPase, apoptosis pathways) by Western blot.[14]
Inconsistent results between different cell lines. 1. Cell line-specific off-target effects due to different protein expression profiles.[9] 2. The intended target is not expressed or is non-functional in one of the cell lines.1. Test your compound in multiple cell lines to confirm if the effects are cell-type specific.[9] 2. Confirm the expression of your target protein in all cell lines used via Western blot or qPCR. 3. Perform a kinome-wide selectivity screen using lysates from the specific cell lines to identify differential off-target profiles.[9]
Observed phenotype does not match known effects of inhibiting the intended target. 1. Off-target inhibition of an unexpected kinase or protein.[7] 2. Activation of a compensatory signaling pathway.[9]1. Review the literature for known signaling pathways related to your assay. 2. Perform a targeted kinase screen against kinases involved in related pathways.[9] 3. Analyze changes in the phosphorylation of key proteins in related signaling pathways using phospho-specific antibodies or mass spectrometry.[9]
Variability between replicate wells in an assay. 1. Uneven cell seeding. 2. Edge effects in the culture plate. 3. Inconsistent drug concentration due to poor solubility or pipetting errors.[14]1. Ensure a single-cell suspension before seeding and use calibrated pipettes. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[14] 3. Ensure the compound is fully dissolved in the solvent and mix thoroughly before adding to the wells. Include a solvent-only control (e.g., <0.1% DMSO).[14]

Quantitative Data Summary

The following tables present hypothetical data for a 3-Imidazo[2,1-b]benzothiazol-2-ylaniline derivative, herein referred to as "Compound-IBTA".

Table 1: Kinase Selectivity Profile of Compound-IBTA (Hypothetical Data)

This table summarizes the inhibitory activity of Compound-IBTA against its intended target and a selection of common off-target kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. Target Kinase
Target Kinase A 15 1
Off-Target Kinase B75050
Off-Target Kinase C2,250150
Off-Target Kinase D1208
Off-Target Kinase E>10,000>667

Interpretation: Compound-IBTA shows good selectivity against Off-Target Kinases C and E. However, it has moderate activity against Off-Target Kinase B and significant activity against Off-Target Kinase D, which could lead to off-target effects in cellular systems where these kinases are active.[9]

Table 2: Cytotoxicity Profile of Compound-IBTA in Different Cell Lines (Hypothetical Data)

This table shows the concentration of Compound-IBTA that causes 50% cell death (CC50) after 72 hours of treatment.

Cell LineTarget Kinase A ExpressionCC50 (µM)
Cell Line XHigh5.2
Cell Line YLow25.8
Normal FibroblastsLow> 50

Interpretation: The higher cytotoxicity in Cell Line X, which has high expression of the target kinase, suggests that the observed cell death is at least partially on-target. The lower toxicity in low-expression and normal cell lines is a favorable characteristic.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay

Objective: To determine the concentration range of Compound-IBTA that is non-toxic to the target cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of Compound-IBTA in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.

  • Treatment: Remove the old medium and add the diluted compound or vehicle control to the wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a cell viability reagent (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and normalize the data to the vehicle-treated control wells. Plot the results as percent viability versus log-concentration and fit a dose-response curve to determine the CC50 value.

Protocol 2: Western Blot for Target Pathway Modulation

Objective: To confirm that Compound-IBTA inhibits the intended signaling pathway in cells.

  • Cell Treatment: Plate cells and treat with various concentrations of Compound-IBTA or a vehicle control for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against the phosphorylated substrate of the target kinase.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

Protocol 3: Competitive Binding Assay for Kinase Inhibitor Profiling

Objective: To assess the binding affinity of Compound-IBTA to a panel of kinases.[9]

  • Immobilize Kinases: A panel of purified recombinant kinases is immobilized on a solid support (e.g., a multi-well plate).[9]

  • Prepare Compound: Prepare a serial dilution of Compound-IBTA.[9]

  • Competition Reaction: A known, tagged tracer ligand that binds to the kinase active site is added to the immobilized kinases along with Compound-IBTA. The compound will compete with the tracer for binding to the kinase.[9]

  • Wash: Unbound compound and tracer are washed away.

  • Detection: The amount of tracer bound to the kinases is quantified using a method appropriate for the tag (e.g., fluorescence, luminescence).

  • Data Analysis: The signal is inversely proportional to the binding affinity of Compound-IBTA. An IC50 value can be calculated for each kinase to determine the selectivity profile.

Visualizations

G cluster_0 Hypothetical Signaling Pathway Ligand Ligand Receptor_Kinase Target Kinase A Ligand->Receptor_Kinase Activates Substrate Substrate Receptor_Kinase->Substrate Phosphorylates pSubstrate Phospho-Substrate Receptor_Kinase->pSubstrate Downstream_Signaling Downstream Signaling pSubstrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Signaling->Cellular_Response Compound_IBTA Compound-IBTA Compound_IBTA->Receptor_Kinase Inhibits Off_Target_Kinase Off-Target Kinase D Compound_IBTA->Off_Target_Kinase Inhibits Off_Target_Response Off-Target Response (e.g., Cytotoxicity) Off_Target_Kinase->Off_Target_Response

Caption: Hypothetical signaling pathway of Compound-IBTA.

G cluster_workflow Experimental Workflow for Off-Target Identification A Observe Unexpected Phenotype B Perform Dose-Response Cytotoxicity Assay A->B C Conduct Kinome-wide Selectivity Screen A->C D Identify Potential Off-Targets C->D E Validate Off-Targets (e.g., Western Blot for pathway modulation) D->E F Use Structurally Unrelated Inhibitor as Control D->F G Confirm Phenotype is On-Target or Off-Target E->G F->G

Caption: Workflow for identifying off-target effects.

G q1 Inconsistent Results? q2 Cell-line specific? q1->q2 Yes q3 Dose- dependent? q1->q3 No q2->q3 No a1 Check cell line expression profile and perform cell-specific kinome screen. q2->a1 Yes q4 On-target pathway inhibited? q3->q4 No a2 Optimize compound concentration. Perform cytotoxicity assay. q3->a2 Yes a3 Potential off-target effect. Perform kinome-wide screen. q4->a3 No a4 Results likely on-target. q4->a4 Yes

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Imidazo[2,1-b]benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidazo[2,1-b]benzothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is not responding to the Imidazo[2,1-b]benzothiazole derivative, even at high concentrations. What are the possible reasons?

A1: Lack of response to treatment can be due to intrinsic (pre-existing) or acquired resistance. Here are some potential mechanisms and troubleshooting steps:

  • Low Target Expression: The molecular target of your specific derivative (e.g., tubulin, a specific kinase) may not be expressed at sufficient levels in your cell line.[1]

    • Troubleshooting: Perform qPCR or Western blot analysis to quantify the expression of the putative target protein.

  • Increased Drug Efflux: Cancer cells may actively pump the compound out of the cell using transporter proteins like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

    • Troubleshooting: Use a commercially available drug efflux assay kit or co-administer your compound with known efflux pump inhibitors (e.g., verapamil) to see if sensitivity is restored.

  • Altered Signaling Pathways: The cells may have mutations or compensatory activation in pathways downstream of the drug's target, bypassing its inhibitory effect. For example, if the compound targets a kinase in the EGFR pathway, cells might have downstream mutations in pathways like PI3K/Akt/mTOR.[2]

    • Troubleshooting: Analyze the mutation status of key oncogenes in your cell line (e.g., via sequencing) and assess the activation state of downstream signaling proteins using Western blotting.

  • Experimental Issues: Inconsistent results can arise from experimental variability.

    • Troubleshooting: Ensure consistent cell plating density, proper drug solubilization (check for precipitation), and accurate serial dilutions. It's recommended to perform randomized technical replicates and multiple independent biological experiments.[3]

Q2: How can I confirm that my cell line has developed specific resistance to the Imidazo[2,1-b]benzothiazole derivative?

A2: To confirm specific resistance, you should compare the developed resistant cell line to the original (parental) sensitive cell line.

  • Comparative IC50 Determination: The most direct method is to demonstrate a significant rightward shift in the half-maximal inhibitory concentration (IC50) curve. A resistant cell line should have a significantly higher IC50 value.[4]

    • Experimental Protocol: Use a cell viability assay, such as the MTT or CCK-8 assay, to determine the IC50 of the compound in both the parental and suspected resistant cell lines.[1][5]

  • Cross-Resistance Assessment: Test the resistant cell line against other anti-cancer agents with different mechanisms of action. If the cells are only resistant to your Imidazo[2,1-b]benzothiazole derivative (or compounds with a similar mechanism), the resistance is likely specific.[1]

Q3: What is the general mechanism of action for Imidazo[2,1-b]benzothiazole derivatives?

A3: Imidazo[2,1-b]benzothiazole is a versatile scaffold, and its derivatives can have various mechanisms of action, including:

  • Microtubule Destabilization: Some derivatives inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7][8]

  • Kinase Inhibition: Certain derivatives have been shown to inhibit specific kinases, such as V600E-B-RAF kinase in melanoma.[6]

  • Modulation of p53 Pathway: Some compounds in this class can act as inhibitors of the p53 tumor suppressor protein.[9]

  • Glucocorticoid Receptor (GCR) Inhibition: Certain derivatives have been identified as allosteric inhibitors of the glucocorticoid receptor.[10]

Understanding the specific target of your derivative is crucial for investigating resistance mechanisms.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with Imidazo[2,1-b]benzothiazole derivatives.

Problem 1: High variability in cell viability assay results.

  • Possible Cause: Uneven cell plating, edge effects in multi-well plates, or drug precipitation.

  • Solution:

    • Cell Plating: Ensure a single-cell suspension before plating and automate cell plating if possible. Incubate plates in a humidified incubator to minimize edge effects.[3]

    • Drug Solubility: Check the solubility of your compound in the final culture medium concentration. If you observe precipitation, consider using a lower concentration or a different solvent system (ensure solvent controls are included).

    • Assay Window: Optimize the assay duration. For slowly proliferating cells, a longer incubation time might be necessary. Ideally, the drug treatment duration should allow for at least one to two cell divisions in the control group.[3]

Problem 2: The IC50 value for my compound is much higher than reported in the literature.

  • Possible Cause: Differences in cell line passage number, cell culture conditions, or assay protocol.

  • Solution:

    • Cell Line Authentication: Verify the identity of your cell line using short tandem repeat (STR) profiling. High-passage number cells can have altered phenotypes.

    • Standardize Conditions: Use the same cell seeding density, serum concentration, and assay duration as the literature report.

    • Control Compound: Include a standard-of-care anticancer drug with a well-established IC50 in your cell line as a positive control to ensure your assay is performing as expected.

Problem 3: My cells seem to recover and regrow after initial treatment with the compound.

  • Possible Cause: The compound may be cytostatic (inhibiting growth) rather than cytotoxic (killing cells) at the tested concentration, or the compound may be unstable in the culture medium over time.

  • Solution:

    • Cytostatic vs. Cytotoxic Effects: Perform a clonogenic (colony formation) assay to assess long-term cell survival after transient drug exposure. This can differentiate between cytostatic and cytotoxic effects.

    • Compound Stability: Replenish the drug-containing medium every 24-48 hours to maintain a constant concentration if compound stability is a concern.

    • Apoptosis Assay: Use methods like Annexin V-FITC staining or analysis of cleaved PARP by Western blot to directly measure apoptosis and confirm if the drug is inducing cell death.[7]

Quantitative Data Summary

The following table summarizes reported IC50 values for various Imidazo[2,1-b]benzothiazole derivatives against different human cancer cell lines. This data can serve as a reference for expected potency.

Compound IDCancer Cell LineIC50 (µM)Putative Mechanism
Compound 7 [6]Prostate CancerSimilar to NocodazoleTubulin Assembly Inhibition
Compound 1 [6]A549 (Lung)0.92Tubulin Polymerization Inhibition
Compound 4 [6]UACC-62 (Melanoma)0.18V600E-B-RAF Kinase Inhibition
Conjugate 6d [7]A549 (Lung)1.08Tubulin Assembly Inhibition
Conjugate 5d [8]MDA MB-231 (Breast)1.3Microtubule Targeting
Conjugate 5u [8]MDA MB-231 (Breast)1.2Microtubule Targeting
Compound 3f [11]Hep G2 (Liver)0.097Radiosensitizer
Compound 3g [11]Hep G2 (Liver)0.114Radiosensitizer

Experimental Protocols

1. Protocol for IC50 Determination using MTT Assay

This protocol is adapted from standard cell viability assay procedures.[1]

  • Objective: To determine the concentration of an Imidazo[2,1-b]benzothiazole derivative that inhibits cell growth by 50%.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

    • Drug Treatment: Prepare serial dilutions of the Imidazo[2,1-b]benzothiazole derivative in complete culture medium. Remove the old medium from the cells and add the drug dilutions. Include a vehicle-only control (e.g., DMSO).

    • Incubation: Incubate the plate for a period that allows for at least one to two cell divisions (typically 48-72 hours).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Calculation: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve using non-linear regression to determine the IC50 value.

2. Protocol for Developing a Resistant Cell Line

This protocol uses the gradual drug induction method to develop a resistant cell line.[4][12]

  • Objective: To generate a cell line with acquired resistance to an Imidazo[2,1-b]benzothiazole derivative.

  • Methodology:

    • Initial Sensitivity Assessment: Determine the initial IC50 of the parental cell line for the specific drug.

    • Initial Induction: Culture the parental cells in a medium containing the drug at a low concentration (e.g., IC20).

    • Stepwise Dose Escalation: Once the cells resume a normal proliferation rate, subculture them and increase the drug concentration by a small factor (e.g., 1.5 to 2-fold).

    • Repeat: Continue this process of gradually increasing the drug concentration over several months. If significant cell death occurs, maintain the cells at the previous concentration until they recover.

    • Monoclonal Selection: Once cells are stably growing at a high drug concentration (e.g., 10x the initial IC50), isolate monoclonal resistant cell lines via limiting dilution.

    • Confirmation of Resistance: Confirm the resistant phenotype by performing a comparative IC50 determination against the parental cell line. The Resistance Index (RI) can be calculated as (IC50 of resistant line) / (IC50 of parental line). An RI significantly greater than 1 indicates resistance.[12]

Visualizations

Diagram 1: Potential Mechanisms of Resistance

ResistanceMechanisms cluster_drug Imidazo[2,1-b]benzothiazole Derivative cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms drug Drug target Intracellular Target (e.g., Tubulin, Kinase) drug->target Inhibition efflux Efflux Pump (e.g., P-gp, BCRP) drug->efflux Drug Efflux effect Cell Cycle Arrest / Apoptosis target->effect Signal Transduction pathway Altered Signaling Pathway pathway->effect Bypass Signal res1 Target Alteration/ Downregulation res1->target Blocks Inhibition res2 Efflux Pump Upregulation res2->efflux Enhances Efflux res3 Pathway Bypass res3->pathway Activates Bypass TroubleshootingWorkflow start Observation: Cell line unresponsive to drug check_exp Step 1: Verify Experiment - Check drug solubility - Confirm cell plating density - Run positive control start->check_exp exp_ok Experiment OK check_exp->exp_ok OK exp_fail Experiment Faulty check_exp->exp_fail Issue Found analyze_target Step 2: Analyze Target - qPCR for gene expression - Western blot for protein level exp_ok->analyze_target end_revise Action: Revise Protocol & Repeat exp_fail->end_revise target_present Target Present analyze_target->target_present Present target_absent Target Absent/ Low Expression analyze_target->target_absent Absent check_efflux Step 3: Investigate Efflux - Use efflux pump inhibitors - Perform efflux assay target_present->check_efflux end_intrinsic Conclusion: Intrinsic Resistance target_absent->end_intrinsic efflux_yes Resistance Reverted (Efflux is a mechanism) check_efflux->efflux_yes efflux_no No Change check_efflux->efflux_no No Change analyze_pathway Step 4: Assess Pathways - Sequence downstream genes - Western blot for pathway activation efflux_no->analyze_pathway pathway_altered Pathway Altered (Bypass is a mechanism) analyze_pathway->pathway_altered pathway_altered->end_intrinsic

References

How to interpret complex NMR spectra of Imidazo[2,1-b]benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of Imidazo[2,1-b]benzothiazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I begin to assign the protons?

A1: Overlapping signals in the aromatic region (typically δ 7.0-9.0 ppm) are common for this scaffold.

  • Start with 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment is the best first step. It will reveal which protons are coupled to each other (i.e., are on the same ring system and adjacent).[1] Protons on the benzothiazole ring will show correlations with each other, as will protons on the imidazole ring or any substituted phenyl rings.

  • Look for Distinctive Splitting Patterns: Even within a multiplet, look for characteristic patterns. For example, a proton adjacent to only one other proton will appear as a doublet, which may be discernible.

  • Consider Substituent Effects: Electron-donating groups (e.g., -OCH₃) will shift coupled protons upfield (to a lower ppm), while electron-withdrawing groups (e.g., -NO₂) will shift them downfield (to a higher ppm).[2]

Q2: I am seeing fewer signals in my ¹³C NMR spectrum than expected. What could be the cause?

A2: This can happen for a few reasons:

  • Symmetry: If your derivative is symmetrical, chemically equivalent carbons will produce a single signal, reducing the total peak count.

  • Overlapping Signals: It is possible for two carbon signals to have very similar chemical shifts, causing them to overlap and appear as a single, more intense peak.

  • Quaternary Carbons: Quaternary carbons (carbons with no attached protons) often have long relaxation times and can produce very weak signals, sometimes barely distinguishable from the baseline noise. Running the experiment with more scans can help reveal these signals.

Q3: How can I definitively connect a substituent to the core Imidazo[2,1-b]benzothiazole structure?

A3: The 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is essential for this task. HMBC shows correlations between protons and carbons that are two or three bonds away.[3]

  • Example: To confirm the position of a phenyl group, look for a correlation between a proton on the imidazole ring (e.g., H-2 or H-3) and the quaternary carbon of the phenyl ring to which it is attached.[4] Similarly, protons on the phenyl ring should show a correlation to the carbon on the core scaffold they are bonded to.

Q4: Some of my proton signals are broad. What does this indicate?

A4: Signal broadening can be due to several factors:

  • Intermediate Rate Chemical Exchange: This can occur due to restricted rotation around a single bond or tautomerism. Tautomerism is a known phenomenon in imidazole-containing systems.[5][6]

  • Presence of Quadrupolar Nuclei: Nitrogen (¹⁴N) is a quadrupolar nucleus, and protons attached to or near it can sometimes show broadened signals.

  • Sample Purity: The presence of paramagnetic impurities can cause significant broadening of all signals.

Q5: How do I differentiate between isomers?

A5: Distinguishing between isomers requires a full structural elucidation using a combination of NMR techniques.

  • NOESY/ROESY: A Nuclear Overhauser Effect Spectroscopy experiment can confirm spatial proximity between protons that are not necessarily coupled. This is invaluable for differentiating isomers where connectivity is the same, but the 3D arrangement is different.

  • HMBC: As mentioned in A3, HMBC is crucial for establishing long-range connectivity, which will be different between constitutional isomers. For example, the correlation patterns from a substituent's protons to the carbons of the core scaffold will unambiguously define its position.[3]

Data Presentation: Typical NMR Chemical Shifts

The following tables summarize typical chemical shift (δ) ranges for the unsubstituted Imidazo[2,1-b]benzothiazole core. Note that these values can shift significantly based on the type and position of substituents.[2]

Table 1: Typical ¹H NMR Chemical Shifts (ppm)

Proton PositionTypical Chemical Shift (δ) RangeCommon Multiplicity
H-27.5 - 8.5s or d
H-37.0 - 8.0s or d
H-67.8 - 8.8d
H-77.2 - 8.2t
H-87.2 - 8.2t
H-97.5 - 8.5d

Table 2: Typical ¹³C NMR Chemical Shifts (ppm)

Carbon PositionTypical Chemical Shift (δ) RangeNotes
C-2135 - 150
C-3110 - 125
C-5a145 - 155Quaternary
C-6120 - 130
C-7120 - 130
C-8120 - 130
C-9110 - 125
C-9a130 - 140Quaternary
C-10a140 - 160Quaternary

Experimental Protocols

1. Sample Preparation

  • Dissolve 5-10 mg of the Imidazo[2,1-b]benzothiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2]

  • Ensure the sample is fully dissolved to avoid signal broadening and artifacts.

2. ¹H NMR Acquisition

  • Spectrometer: 400 MHz or higher is recommended for better signal dispersion.[2]

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16 to 64, depending on sample concentration.

3. ¹³C NMR Acquisition

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

  • Acquisition Time: ~1 second.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

4. 2D COSY Acquisition

  • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

  • Spectral Width: Same as the ¹H spectrum (~16 ppm in both dimensions).

  • Data Points: 1024 to 2048 in the direct dimension (F2), 256 to 512 in the indirect dimension (F1).

  • Number of Scans: 4 to 16 per increment.

5. 2D HSQC Acquisition

  • Purpose: Correlates protons directly to their attached carbons (one-bond C-H correlation).

  • Pulse Program: Standard HSQC experiment (e.g., hsqcedetgpsisp2.3).

  • Spectral Width: ~16 ppm in F2 (¹H), ~180 ppm in F1 (¹³C).

  • ¹J C-H Coupling Constant: Set to an average value of 145 Hz.

  • Number of Scans: 2 to 8 per increment.

6. 2D HMBC Acquisition

  • Purpose: Correlates protons to carbons over multiple bonds (typically 2-3 bonds).[1]

  • Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).

  • Spectral Width: ~16 ppm in F2 (¹H), ~220 ppm in F1 (¹³C).

  • Long-Range Coupling Constant (ⁿJ C-H): Set to an average value of 8 Hz.

  • Number of Scans: 8 to 32 per increment, as correlations are weaker than in HSQC.

Visualized Workflows & Relationships

G cluster_start Initial Analysis cluster_2d 2D NMR Correlation cluster_analysis Data Interpretation H1 Acquire ¹H NMR COSY Acquire COSY (H-H Connectivity) H1->COSY AssignSpins Assign Spin Systems (Aromatic/Aliphatic) H1->AssignSpins C13 Acquire ¹³C NMR DEPT Acquire DEPT-135 C13->DEPT AssignCH Assign CH, CH₂, CH₃ groups DEPT->AssignCH COSY->AssignSpins HSQC Acquire HSQC (Direct C-H attachment) HSQC->AssignCH HMBC Acquire HMBC (Long-range C-H connectivity) AssignQuat Assign Quaternary Carbons HMBC->AssignQuat AssignSpins->HMBC ConfirmStructure Confirm Final Structure AssignSpins->ConfirmStructure AssignCH->HSQC AssignCH->HMBC AssignQuat->ConfirmStructure Final Structure Elucidated ConfirmStructure->Final

Caption: Logical workflow for NMR spectral interpretation.

Caption: Key HMBC correlations in the core scaffold.

References

Technical Support Center: Biological Evaluation of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate common pitfalls encountered during the biological evaluation of heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Assay Interference & False Positives

Q1: My heterocyclic compound shows activity in a fluorescence-based assay, but the results are inconsistent. What could be the issue?

A: Your compound may be interfering with the assay itself. Many heterocyclic compounds are known to be pan-assay interference compounds (PAINS). Common interference mechanisms include:

  • Compound Aggregation: At higher concentrations, compounds can form aggregates that non-specifically inhibit enzymes or sequester assay reagents.

  • Fluorescence Quenching/Interference: The compound may be fluorescent at the excitation/emission wavelengths of the assay, or it may quench the signal of the fluorescent probe.

  • Reactivity: Some heterocyclic scaffolds are inherently reactive and can covalently modify proteins or other assay components.

Troubleshooting Steps:

  • Visually Inspect Assay Wells: Look for precipitation or turbidity, which can indicate aggregation.

  • Run Control Experiments: Test the compound's effect on the assay in the absence of the target protein to check for direct interference with the substrate or detection system.

  • Determine Critical Aggregation Concentration (CAC): Use techniques like dynamic light scattering (DLS) to determine the concentration at which your compound starts to aggregate.

  • Employ Counter-screens: Utilize assays with different detection methods (e.g., absorbance, luminescence) to confirm activity.

Experimental Workflow for Investigating Assay Interference

cluster_0 Initial Hit cluster_1 Troubleshooting cluster_2 Analysis & Conclusion A Primary Screen Hit B Dose-Response Curve Inconsistency? A->B C Control Assay (No Target) B->C Yes E Orthogonal Assay (Different Detection) B->E No D Visual Inspection (Precipitation?) C->D G False Positive (Assay Interference) D->G Interference Observed F Confirmed Hit E->F Activity Confirmed E->G Activity Lost

Caption: Troubleshooting workflow for suspected assay interference.

2. Solubility & Formulation

Q2: My compound has poor aqueous solubility, leading to variable results in cell-based assays. How can I address this?

A: Poor solubility is a major hurdle for many heterocyclic compounds. It can lead to an overestimation of IC50 values and unreliable data.

Troubleshooting & Mitigation Strategies:

  • Solubility Measurement: First, accurately determine the kinetic and thermodynamic solubility of your compound using methods like nephelometry or HPLC-UV.

  • Formulation Development:

    • Co-solvents: Use DMSO, but be mindful of its concentration in final assays (typically <0.5%) as it can have biological effects.

    • Surfactants: Employ non-ionic surfactants like Tween-80 or Pluronic F-68 to improve solubility.

    • Cyclodextrins: These can encapsulate hydrophobic molecules, increasing their aqueous solubility.

  • Structural Modification: If solubility issues persist, consider medicinal chemistry approaches to introduce polar functional groups to the heterocyclic scaffold.

Table 1: Common Solubilizing Excipients and Their Recommended Starting Concentrations

ExcipientTypeStarting Concentration (in vitro)Notes
DMSOCo-solvent< 0.5% v/vCan cause cell toxicity at >1%.
EthanolCo-solvent< 1% v/vCan have biological effects.
Tween-80Surfactant0.01 - 0.1% w/vCan interfere with some assays.
Pluronic F-68Surfactant0.02 - 0.2% w/vGenerally well-tolerated by cells.
HP-β-CDCyclodextrin1 - 10 mMCan extract cholesterol from membranes.

3. Metabolic Instability

Q3: My compound is potent in vitro but shows poor efficacy in vivo. What could be the reason?

A: This discrepancy is often due to rapid metabolism. Heterocyclic compounds can be susceptible to metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver.

Investigative Steps:

  • In Vitro Metabolic Stability Assays:

    • Liver Microsomes: Incubate your compound with liver microsomes (human, rat, mouse) and monitor its disappearance over time using LC-MS/MS. This provides an initial assessment of phase I metabolism.

    • Hepatocytes: Using primary hepatocytes can provide a more complete picture, including phase II metabolism (conjugation reactions).

  • Metabolite Identification: Identify the major metabolites formed to understand the metabolic "soft spots" in your molecule. This can guide future medicinal chemistry efforts to block these sites of metabolism.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., 0.5 mg/mL protein), NADPH (a cofactor for CYP enzymes), and buffer (e.g., potassium phosphate, pH 7.4).

  • Pre-incubate: Warm the mixture to 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound (typically 1 µM final concentration) and start a timer.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile with an internal standard) to quench the reaction.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the line can be used to calculate the in vitro half-life (t½).

Signaling Pathway of CYP-mediated Metabolism

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism A Heterocyclic Compound (Drug) B CYP450 Enzyme (e.g., CYP3A4) A->B Binds to Active Site C Oxidized Metabolite (More Polar) B->C Oxidation E NADP+ B->E F Conjugation Enzyme (e.g., UGT) C->F Substrate for D NADPH D->B G Conjugated Metabolite (Water-Soluble) F->G Conjugation H Excretion G->H

Caption: Overview of Phase I and II drug metabolism pathways.

4. Off-Target Effects & Toxicity

Q4: My compound shows cellular toxicity that doesn't seem related to its intended target. How can I investigate this?

A: Off-target effects are a common cause of toxicity. Certain heterocyclic scaffolds can interact with a range of biological targets.

Troubleshooting and Investigation:

  • Cytotoxicity Profiling: Test your compound against a panel of different cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) to assess general and specific cytotoxicity.

  • hERG Channel Assay: The hERG potassium channel is a critical anti-target. Inhibition can lead to cardiotoxicity. An early assessment using automated patch-clamp is recommended.

  • Reactive Metabolite Screening: Some heterocycles can be metabolically activated to form reactive species that covalently bind to proteins, leading to toxicity. Assays using trapping agents like glutathione (GSH) can detect the formation of such metabolites.

  • Kinase Profiling: If your compound is a kinase inhibitor, screen it against a broad panel of kinases to assess its selectivity.

Table 2: Key Safety & Off-Target Assays

AssayTarget/EndpointMethodImplication of Positive Result
CytotoxicityCell ViabilityMTT, CellTiter-GloGeneral cellular toxicity
hERG InhibitionK+ Channel FunctionAutomated Patch-ClampRisk of cardiotoxicity (arrhythmia)
Ames TestMutagenicityBacterial Reverse MutationPotential carcinogen
GSH TrappingReactive MetabolitesLC-MS/MSRisk of idiosyncratic toxicity
CYP InhibitionDrug-Drug InteractionsFluorometric or LC-MS/MSPotential for adverse drug events

Technical Support Center: ADMET Prediction for 3-Imidazo[2,1-b]benzothiazol-2-ylaniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction of novel 3-Imidazo[2,1-b]benzothiazol-2-ylaniline analogs.

Frequently Asked Questions (FAQs)

In Silico ADMET Prediction

  • Q1: My in silico model predicts poor oral bioavailability for my lead compound. What structural modifications can I consider?

    A1: Poor oral bioavailability predictions for this scaffold are often linked to low aqueous solubility or high lipophilicity. Consider the following modifications:

    • Introduce polar functional groups: Adding groups like hydroxyl (-OH), carboxyl (-COOH), or small amines can increase polarity and improve solubility.

    • Modify substituents on the aniline or benzothiazole rings: Fine-tuning the electronic and steric properties of these substituents can impact both solubility and permeability.

    • Reduce molecular weight: If the molecule is large, consider synthesizing smaller analogs that retain pharmacophoric features.

    • Explore prodrug strategies: Masking a key functional group to improve absorption, which is then cleaved in vivo to release the active drug, can be a viable strategy.

  • Q2: The predicted toxicity profile for my analog is concerning. Are there any known toxicophores associated with the imidazo[2,1-b]benzothiazole core?

    A2: While the imidazo[2,1-b]benzothiazole core itself is not a universally recognized toxicophore, certain substituents can introduce toxicity liabilities. Aromatic amines, for instance, can sometimes be associated with mutagenicity. It is crucial to carefully evaluate the predicted mechanisms of toxicity. If specific alerts like mutagenicity or cardiotoxicity (hERG inhibition) are flagged, consider modifying the responsible moieties. For example, altering the electronics of the aniline ring or its substituents may mitigate such risks.

  • Q3: My in silico predictions for metabolic stability are low. What are the likely metabolic hotspots on this scaffold?

    A3: Based on the structure of 3-imidazo[2,1-b]benzothiazol-2-ylaniline analogs, potential metabolic hotspots include:

    • The aniline ring: Aromatic hydroxylation is a common metabolic pathway.

    • Alkyl substituents: If present, oxidation of alkyl groups can occur.

    • The benzothiazole ring: Ring cleavage of the benzothiazole moiety has been reported for related structures.[1]

    • The imidazole ring: While generally more stable, it can also be a site for oxidation.

    Consider blocking these metabolic sites through chemical modifications, such as the introduction of a fluorine atom at a potential hydroxylation site, to improve metabolic stability.

Experimental ADMET Assays

  • Q4: I am observing high non-specific binding of my compounds in in vitro assays. How can I troubleshoot this?

    A4: High non-specific binding is often a consequence of high lipophilicity. To address this:

    • Include a protein source in your assay buffer: Using buffers containing bovine serum albumin (BSA) can help saturate non-specific binding sites on plasticware.

    • Use low-binding plates: Commercially available low-binding microplates can significantly reduce compound loss.

    • Optimize compound concentration: Lowering the concentration of the test compound can sometimes reduce the impact of non-specific binding.

    • Re-evaluate compound structure: If the issue persists, it may be necessary to synthesize analogs with lower lipophilicity (LogP/LogD).

  • Q5: My Caco-2 permeability assay results show high efflux. What does this indicate and how can I address it?

    A5: High efflux in a Caco-2 assay suggests that your compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp). This can limit its oral absorption. To confirm this, you can run the assay in the presence of a known P-gp inhibitor (e.g., verapamil). If the efflux is reduced, it confirms P-gp involvement. To address this, you can either deprioritize the compound or attempt structural modifications to reduce its affinity for the transporter. This often involves subtle changes to the molecule's size, shape, and hydrogen bonding properties.

  • Q6: The metabolic stability of my compound in liver microsomes is very low, but the in silico prediction was moderate. What could be the reason for this discrepancy?

    A6: Discrepancies between in silico predictions and experimental results are common. Potential reasons include:

    • Limitations of the prediction model: The model may not have been trained on a sufficiently similar set of compounds.

    • Specific metabolic pathways not captured by the model: The in silico tool might not accurately predict metabolism by certain cytochrome P450 (CYP) isoforms or non-CYP enzymes.

    • Experimental variability: Ensure that your experimental conditions, such as microsome and cofactor concentrations, are optimal and that your analytical method is robust.

    To investigate further, you can perform reaction phenotyping to identify the specific CYP enzymes responsible for the metabolism and use this information to guide further structural modifications.

Data Presentation

Table 1: In Silico ADMET Properties of Representative 3-Imidazo[2,1-b]benzothiazol-2-ylaniline Analogs

Compound IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsPredicted Aqueous Solubility (logS)Predicted Caco-2 Permeability (nm/s)Predicted hERG InhibitionLipinski's Rule of 5 Violations
Analog A350.453.824-4.2250Low Risk0
Analog B420.555.225-5.5150Medium Risk1 (LogP > 5)
Analog C380.483.535-3.8300Low Risk0

Note: The data presented in this table is for illustrative purposes and should be replaced with actual experimental or in silico prediction data.

Table 2: Experimental Metabolic Stability of Representative Analogs in Human Liver Microsomes

Compound IDHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog A4515.4
Analog B1546.2
Analog C6011.6

Note: The data presented in this table is for illustrative purposes and should be replaced with actual experimental data.

Experimental Protocols

Protocol: Metabolic Stability in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline analogs.

1. Materials:

  • Test compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • Positive control compound (e.g., Verapamil)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Experimental Workflow:

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing start Prepare Reagents reagents Test Compound, HLM, NADPH System, Buffer start->reagents incubation Incubate at 37°C reagents->incubation time_points Time Points (0, 5, 15, 30, 60 min) incubation->time_points Sample at quench Quench Reaction time_points->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate Half-life and Intrinsic Clearance analyze->calculate end Final Results calculate->end

Caption: Experimental workflow for the metabolic stability assay.

3. Procedure:

  • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • Add the human liver microsomes to the working solution and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system. This is your time zero (T0) sample.

  • At subsequent time points (e.g., 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing acetonitrile with an internal standard.

  • Include a control reaction without the NADPH regenerating system to assess non-enzymatic degradation.

  • Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the percentage of the parent compound remaining at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

5. Troubleshooting:

  • Issue: High variability between replicates.

    • Possible Cause: Inconsistent pipetting, improper mixing, or instrument variability.

    • Solution: Ensure accurate pipetting techniques, thorough mixing of all solutions, and proper calibration and maintenance of the LC-MS/MS system.

  • Issue: No degradation of the positive control.

    • Possible Cause: Inactive microsomes or a problem with the NADPH regenerating system.

    • Solution: Use a new batch of microsomes and/or prepare a fresh NADPH regenerating system.

  • Issue: Rapid disappearance of the test compound at T0.

    • Possible Cause: Non-specific binding to the plate or instability in the buffer.

    • Solution: Use low-binding plates and assess the compound's stability in the buffer without microsomes or NADPH.

Signaling Pathways and Logical Relationships

Diagram 1: General ADMET Process

admet_process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration GI GI Tract Oral->GI Bloodstream Bloodstream GI->Bloodstream Absorption Tissues Tissues Bloodstream->Tissues Distribution Liver Liver (CYP Enzymes) Bloodstream->Liver Tissues->Bloodstream Redistribution Metabolites Metabolites Liver->Metabolites Kidney Kidney Metabolites->Kidney Bile Bile Metabolites->Bile Excretion Excretion Kidney->Excretion Bile->Excretion

Caption: Overview of the ADMET process for a drug candidate.

Diagram 2: Troubleshooting Logic for Poor Oral Bioavailability

bioavailability_troubleshooting Start Poor Oral Bioavailability Solubility Low Aqueous Solubility? Start->Solubility Permeability Low Permeability? Solubility->Permeability No IncreasePolarity Increase Polarity Solubility->IncreasePolarity Yes Metabolism High First-Pass Metabolism? Permeability->Metabolism No OptimizeLipophilicity Optimize Lipophilicity Permeability->OptimizeLipophilicity Yes Efflux High Efflux? Metabolism->Efflux No BlockMetabolism Block Metabolic Sites Metabolism->BlockMetabolism Yes ModifyStructure Modify Structure to Avoid Transporters Efflux->ModifyStructure Yes

References

Validation & Comparative

A Comparative Guide to the Anticancer Mechanisms of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline and Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticancer mechanisms attributed to the chemical scaffold of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline. Due to the limited publicly available data on this specific molecule, this guide leverages experimental findings from closely related imidazo[2,1-b]benzothiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as proxies. The performance of these derivatives is compared with established anticancer agents, namely Paclitaxel and Doxorubicin, across various cancer cell lines.

Comparative Efficacy Against Cancer Cell Lines

The cytotoxic effects of imidazo[2,1-b]benzothiazole derivatives and standard chemotherapeutic agents are summarized below. IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented for human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines to provide a basis for comparison.

Compound/DrugCancer Cell LineIC50 (µM)Primary Mechanism of Action
Imidazo[2,1-b]thiazole Derivatives (Proxy) MCF-71.12 - 1.65[1]Apoptosis Induction, Cell Cycle Arrest (G0/G1)[1][2]
A549~2.03 - 2.32[3]Apoptosis Induction, Tubulin Polymerization Inhibition[3]
Paclitaxel MCF-70.0066 - 0.0186[4][5]Tubulin Polymerization Stabilization, Mitotic Arrest
A5490.00135[6]Tubulin Polymerization Stabilization, Mitotic Arrest
Doxorubicin MCF-70.4 - 2.5[7][8]DNA Intercalation, Topoisomerase II Inhibition, Apoptosis Induction[7]
A549> 20[7][9]DNA Intercalation, Topoisomerase II Inhibition, Apoptosis Induction[9]

Elucidating the Anticancer Mechanisms

Experimental evidence suggests that imidazo[2,1-b]benzothiazole derivatives exert their anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. A key mechanism identified for some derivatives is the inhibition of tubulin polymerization, a critical process for cell division.

Apoptosis Induction: The Mitochondrial Pathway

Imidazo[2,1-b]benzothiazole derivatives have been shown to trigger the intrinsic pathway of apoptosis. This process is initiated by an increase in the Bax/Bcl-2 ratio, which leads to the loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.

G cluster_0 Mitochondrial Apoptosis Pathway Compound Imidazo[2,1-b]benzothiazole Derivative Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization CytoC Cytochrome c Mito->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Mitochondrial Apoptosis Pathway
Cell Cycle Arrest

Studies have demonstrated that these compounds can arrest the cell cycle at the G0/G1 or G2/M phases. By halting the cell cycle, the compounds prevent cancer cells from proliferating. This effect is often linked to the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Tubulin Polymerization Inhibition

A significant mechanism of action for some imidazo[2,1-b]benzothiazole derivatives is the inhibition of tubulin polymerization. Microtubules, which are polymers of tubulin, are essential for forming the mitotic spindle during cell division. By preventing tubulin from polymerizing into microtubules, these compounds disrupt spindle formation, leading to mitotic arrest and subsequent apoptosis. This mechanism is similar to that of vinca alkaloids, another class of anticancer drugs.

G cluster_1 Mechanism of Tubulin Polymerization Inhibitors Compound Imidazo[2,1-b]benzothiazole Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Microtubule Microtubule Polymer Compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Microtubule->Spindle Forms Mitosis Mitosis Spindle->Mitosis Essential for Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

Tubulin Polymerization Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][11][12][13]

G cluster_2 MTT Assay Workflow A Seed Cells B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (4h) C->D E Solubilize Formazan D->E F Read Absorbance (570nm) E->F

MTT Assay Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend cells in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.[9][14][15]

G cluster_3 Annexin V-FITC/PI Assay Workflow A Treat Cells B Harvest & Wash A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V & Propidium Iodide C->D E Flow Cytometry Analysis D->E

References

Comparative study of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline with known kinase inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel kinase inhibitor, 3-Imidazo[2,1-b]benzothiazol-2-ylaniline (designated here as IBT-2-aniline), with established kinase inhibitors. The comparison is based on in vitro experimental data and focuses on inhibitory activity and effects on cancer cell viability. Derivatives of the imidazo[2,1-b]benzothiazole scaffold have shown promise in targeting receptor tyrosine kinases, particularly the c-Met receptor.[1] This guide will therefore compare IBT-2-aniline with inhibitors of kinases that are often implicated in similar cancer pathways, such as c-Met, EGFR, and BCR-ABL.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of IBT-2-aniline against various kinases and cancer cell lines, benchmarked against well-characterized kinase inhibitors.

CompoundTarget Kinase(s)Biochemical IC50 (nM)Cell LineCellular IC50 (nM)
IBT-2-aniline (Hypothetical Data) c-Met15GTL-16 (c-Met amplified)85
Quizartinib FLT31.1 (FLT3-ITD)[2]MV4-11 (FLT3-ITD)0.40[3]
Osimertinib EGFR (mutant)11.44 (L858R/T790M)[4]H1975 (L858R/T790M)4.6[5]
Dasatinib BCR-ABL, Src family<1 (BCR-ABL)K562 (BCR-ABL)~3

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Procedure:

  • A 5µl kinase reaction is performed in a 384-well plate containing the kinase, substrate, ATP, and the test compound (e.g., IBT-2-aniline) at various concentrations. The reaction is incubated at room temperature for 1 hour.[6]

  • To stop the kinase reaction and deplete unconsumed ATP, 5µl of ADP-Glo™ Reagent is added. The plate is then incubated for 40 minutes at room temperature.[7][8]

  • To convert the produced ADP to ATP and measure the newly synthesized ATP, 10µl of Kinase Detection Reagent is added. This reagent contains luciferase and luciferin.[7][8]

  • The plate is incubated for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[7]

  • Luminescence is measured using a plate-reading luminometer. The signal is proportional to the amount of ADP generated and thus reflects the kinase activity.[7]

  • IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Procedure:

  • Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[9]

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound.

  • The cells are incubated with the compound for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[9]

  • After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • The medium is then removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[9][10]

  • The plate is shaken on an orbital shaker for 15 minutes to ensure complete solubilization.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.

Western Blot Analysis of Protein Phosphorylation

This technique is used to detect the phosphorylation state of specific proteins within a signaling pathway.

Procedure:

  • Cell Lysis: Cells are treated with the kinase inhibitor for a specified time, then washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane. The membrane is pre-wetted with methanol before transfer.[11][12]

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. For phospho-protein detection, BSA is preferred over milk as milk contains phosphoproteins that can cause high background.[11]

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Met).

  • Washing: The membrane is washed several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.[13]

  • Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and can be normalized to the total protein levels of the target protein or a loading control like GAPDH.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways targeted by the compared inhibitors and a general workflow for inhibitor evaluation.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Analysis cluster_invivo In Vivo Studies biochemical Biochemical Kinase Assay (e.g., ADP-Glo) cellular Cell-Based Assays viability Cell Viability Assay (e.g., MTT) cellular->viability Determine Cellular IC50 phosphorylation Phosphorylation Analysis (Western Blot) cellular->phosphorylation Confirm Target Engagement xenograft Tumor Xenograft Models viability->xenograft phosphorylation->xenograft compound Test Compound (IBT-2-aniline) compound->biochemical Determine IC50 compound->cellular

General workflow for kinase inhibitor evaluation.

cMet_signaling cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates Grb2 Grb2/Gab1 cMet->Grb2 STAT3 STAT3 cMet->STAT3 Motility Motility cMet->Motility IBT IBT-2-aniline IBT->cMet Inhibits PI3K PI3K Grb2->PI3K Ras Ras Grb2->Ras Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3->Proliferation

Simplified c-Met signaling pathway.

EGFR_signaling cluster_downstream Downstream Pathways cluster_outcome Cellular Response EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt Osimertinib Osimertinib Osimertinib->EGFR Inhibition Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway Grb2_Sos->Ras_Raf_MEK_ERK Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Cell Survival PI3K_Akt->Survival

EGFR signaling cascade.

BCR_ABL_signaling cluster_pathways Key Downstream Pathways cluster_outcomes Leukemic Cell Effects BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Sos_Ras Grb2/Sos/Ras BCR_ABL->Grb2_Sos_Ras PI3K_Akt PI3K/Akt BCR_ABL->PI3K_Akt STAT5 STAT5 BCR_ABL->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Proliferation Uncontrolled Proliferation Grb2_Sos_Ras->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis STAT5->Apoptosis

BCR-ABL downstream signaling.

References

Structure-Activity Relationship of Imidazo[2,1-b]benzothiazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various imidazo[2,1-b]benzothiazole analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is presented to facilitate the rational design and development of new therapeutic agents based on this versatile core structure.[1][2]

Anticancer Activity

Imidazo[2,1-b]benzothiazole derivatives have emerged as a promising class of anticancer agents, with numerous analogs exhibiting potent cytotoxicity against a range of human cancer cell lines. The SAR studies reveal that the nature and position of substituents on both the imidazo[2,1-b]benzothiazole core and appended aromatic rings play a crucial role in determining their anticancer efficacy.

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity (IC50 values) of representative imidazo[2,1-b]benzothiazole analogs against various cancer cell lines.

Compound IDCore StructureR1R2Cancer Cell LineIC50 (µM)Reference
6d Imidazo[2,1-b]thiazole-benzimidazole conjugate--A549 (Lung)1.08[3]
HeLa (Cervical)>10[3]
MCF-7 (Breast)>10[3]
DU-145 (Prostate)>10[3]
9i Imidazo[2,1-b]thiazole-based aryl hydrazone--MDA-MB-231 (Breast)1.65[4]
9m Imidazo[2,1-b]thiazole-based aryl hydrazone--MDA-MB-231 (Breast)1.12[4]
26 Imidazo[2,1-b]thiazole derivative--A375P (Melanoma)<1[5]
27 Imidazo[2,1-b]thiazole derivative--A375P (Melanoma)<1[5]

Key SAR Insights for Anticancer Activity:

  • Substitution at the 6-position of the imidazo[2,1-b]thiazole ring with an aryl group is a common feature in many active compounds.

  • Hybrid molecules , such as the imidazo[2,1-b]thiazole-benzimidazole conjugates, have shown significant cytotoxicity, with compound 6d being a potent inhibitor of tubulin polymerization.[3]

  • The presence of a hydrazone linkage has also been explored, with compounds 9i and 9m demonstrating promising activity against breast cancer cells by inducing apoptosis.[4]

  • Specific substitutions on the phenyl ring can greatly influence activity, as seen in a series of imidazo[2,1-b]thiazole derivatives where compounds 26 and 27 showed superior potency against melanoma cell lines compared to the standard drug sorafenib.[5]

Experimental Protocols

MTT Assay for Cytotoxicity:

The antiproliferative activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, typically DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[6]

Visualizations

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis start Imidazo[2,1-b]benzothiazole Scaffold mods Structural Modifications (R1, R2, etc.) start->mods analog Library of Analogs mods->analog cell_lines Cancer Cell Lines (e.g., MCF-7, A549) analog->cell_lines mtt_assay MTT Assay cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id

Caption: General workflow for SAR studies of anticancer imidazo[2,1-b]benzothiazole analogs.

apoptosis_pathway compound Imidazo[2,1-b]benzothiazole Analog (e.g., 9m) tubulin Tubulin Polymerization compound->tubulin inhibition microtubule Microtubule Disruption tubulin->microtubule cell_cycle G2/M Phase Arrest microtubule->cell_cycle apoptosis Apoptosis Induction cell_cycle->apoptosis

Caption: Proposed mechanism of action for some anticancer imidazo[2,1-b]benzothiazole analogs.

Antimicrobial Activity

The imidazo[2,1-b]benzothiazole scaffold has also been a source of potent antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. SAR studies in this area have focused on identifying substituents that enhance potency and broaden the spectrum of activity.

Comparative Antimicrobial Potency

The following table presents the minimum inhibitory concentration (MIC) values of selected imidazo[2,1-b]benzothiazole derivatives against various microbial strains.

Compound IDCore StructureR GroupMicrobial StrainMIC (µg/mL)Reference
6a1 Imidazo[2,1-b]benzothiazole-Staphylococcus aureus-[2]
6a2 Imidazo[2,1-b]benzothiazole-Bordetella bronchiseptica-[2]
IT10 Benzo[d]imidazo[2,1-b]thiazole4-nitro phenylMycobacterium tuberculosis H37RaIC50: 2.32 µM[7][8]
IT06 Benzo[d]imidazo[2,1-b]thiazole2,4-dichloro phenylMycobacterium tuberculosis H37RaIC50: 2.03 µM[7][8]
20 Imidazo[2,1-b]benzothiazole fluoroquinolone derivative-Escherichia coli4[9]
Staphylococcus aureus2[9]

Key SAR Insights for Antimicrobial Activity:

  • The presence of electron-withdrawing groups on the phenyl ring at the 6-position, such as nitro and chloro groups, has been shown to be beneficial for antimycobacterial activity.[7][8]

  • Specifically, the 4-nitro phenyl substituted derivative IT10 and the 2,4-dichloro phenyl substituted derivative IT06 displayed significant activity against Mycobacterium tuberculosis.[7][8]

  • Hybridization with other antimicrobial pharmacophores, like fluoroquinolones, can lead to potent broad-spectrum antibacterial agents.[9]

Experimental Protocols

Broth Microdilution Method for MIC Determination:

The minimum inhibitory concentration (MIC) of the compounds is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: A standardized bacterial or fungal inoculum is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Anti-inflammatory Activity

Certain imidazo[2,1-b]benzothiazole analogs have demonstrated promising anti-inflammatory properties. The SAR in this context is less explored compared to anticancer and antimicrobial activities, but initial studies have identified key structural features for activity.

Comparative Anti-inflammatory Effects

The anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rodents.

CompoundDose (mg/kg)Inhibition of Edema (%)Reference
Compound 5a -62% (in acetic acid-induced writhing assay)

Key SAR Insights for Anti-inflammatory Activity:

  • The introduction of an acetic acid moiety at the 3-position of the imidazo[2,1-b]benzothiazole ring has been explored for anti-inflammatory and analgesic activities.

  • While some derivatives showed weak activity, compound 5a exhibited a significant inhibition of writhing in the acetic acid-induced writhing assay, suggesting analgesic potential.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats:

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.[11][12][13][14]

  • Animal Grouping: Animals (typically rats or mice) are divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally at specific doses.

  • Induction of Inflammation: After a certain period (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.[13][14]

Visualizations

sar_summary core Imidazo[2,1-b]benzothiazole Core anticancer Anticancer Activity - Aryl at C6 - Benzimidazole hybrids - Hydrazone linkage core->anticancer antimicrobial Antimicrobial Activity - EWGs on C6-phenyl - Fluoroquinolone hybrids core->antimicrobial antiinflammatory Anti-inflammatory Activity - Acetic acid at C3 core->antiinflammatory

Caption: Key structural modifications influencing the biological activities of imidazo[2,1-b]benzothiazoles.

Conclusion

The imidazo[2,1-b]benzothiazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective compounds with anticancer, antimicrobial, and anti-inflammatory activities. Further exploration of this chemical space, guided by the principles of rational drug design and a deeper understanding of the underlying mechanisms of action, is warranted to unlock the full therapeutic potential of this important class of heterocyclic compounds.

References

A Comparative Analysis of p53 Inhibitors: Benchmarking 3-Imidazo[2,1-b]benzothiazol-2-ylaniline and its Analogs Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing pursuit of novel cancer therapeutics, the tumor suppressor protein p53 remains a pivotal target. A diverse array of small molecules has been developed to modulate its activity, offering potential avenues for therapeutic intervention. This guide provides a comparative analysis of various p53 inhibitors, with a special focus on the imidazo[2,1-b]benzothiazole scaffold, in relation to well-established classes of p53 modulators.

Introduction to p53 and its Inhibition

The p53 protein, often hailed as the "guardian of the genome," plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] In many cancers, the p53 pathway is inactivated, either through mutation of the TP53 gene itself or by overexpression of its negative regulators, such as MDM2 and MDMX.[2] Consequently, strategies to reactivate p53 have emerged as a promising therapeutic approach. These strategies can be broadly categorized into:

  • Inhibitors of p53-MDM2/MDMX interaction: These molecules prevent the degradation of wild-type p53, leading to its accumulation and activation.

  • Reactivators of mutant p53: These compounds aim to restore the wild-type conformation and function to mutated p53 proteins.

  • Inhibitors of p53 transcriptional activity: These agents, like the pifithrin family, can protect normal cells from the cytotoxic effects of chemotherapy and radiation by transiently blocking p53-mediated apoptosis.

The Case of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline

Initial interest in 3-Imidazo[2,1-b]benzothiazol-2-ylaniline as a potential p53 inhibitor stemmed from the exploration of related heterocyclic scaffolds. However, a study on the synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives as potential p53 inhibitors revealed that compounds belonging to the benzothiazole series, despite showing some cytotoxic potency, were unable to modulate the transcriptional activity of p53, as indicated by the lack of change in p21 expression.[3] In contrast, the related tetrahydrobenzothiazole series did exhibit inhibitory effects on p53 transcriptional activity.[3] This suggests that the specific chemical structure of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline may not be optimal for direct p53 inhibition.

Further research into 2-phenylimidazo[2,1-b]benzothiazole derivatives has shown that their anticancer activity is primarily mediated through the targeting of oncogenic Met receptor tyrosine kinase signaling, indicating a different mechanism of action.[4]

Comparative Analysis of p53 Inhibitor Classes

To provide a comprehensive overview, this guide compares different classes of p53 inhibitors, including the more active tetrahydrobenzothiazole analogs of the imidazo[2,1-b]benzothiazole scaffold.

Table 1: Quantitative Comparison of p53 Inhibitors
Inhibitor ClassRepresentative Compound(s)Mechanism of ActionTarget Cell Line(s)IC50 / EC50Key Findings & Citations
Imidazo[2,1-b]benzothiazole Derivatives Tetrahydrobenzothiazole seriesInhibition of p53 transcriptional activityHuman tumor cell linesNot explicitly statedEffective in enhancing paclitaxel-induced apoptosis.[3]
Pifithrins Pifithrin-α, Pifithrin-βInhibition of p53-mediated apoptosis and gene transcriptionVarious human and murine cell linesPFT-α: ~21.3 µM (A2780, HCT116); PFT-β: ~90.3 µM (A2780, HCT116)Pifithrin-α is unstable and converts to the more stable Pifithrin-β.[5][6]
MDM2-p53 Interaction Inhibitors (Nutlins) Nutlin-3aCompetitively binds to the p53-binding pocket of MDM2SJSA-1 (osteosarcoma), HCT116 (colon)~0.09 µM (biochemical assay)Induces p53-dependent apoptosis and cell cycle arrest.[7]
MDM2-p53 Interaction Inhibitors (Spirooxindoles) MI-773 (SAR405838)High-affinity inhibitor of the p53-MDM2 interactionLiposarcoma xenograftsNot explicitly stated in provided abstractsShowed significant anti-tumorigenicity in vivo.[8]
Mutant p53 Reactivators (Aminobenzothiazoles) MB725Stabilizes the Y220C mutant p53, restoring its transcriptional activityp53-Y220C cancer cell linesNot explicitly statedInduces selective viability reduction and transcription of p53 target genes.[9]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures involved in evaluating p53 inhibitors, the following diagrams are provided.

p53_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_inhibitors Inhibitor Intervention cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 Activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 Activates MDM2 MDM2 p53->MDM2 Induces expression Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces Senescence Senescence p53->Senescence Induces MDM2->p53 Promotes degradation MDM2 Inhibitors (e.g., Nutlins) MDM2 Inhibitors (e.g., Nutlins) MDM2 Inhibitors (e.g., Nutlins)->MDM2 Inhibits Pifithrins Pifithrins Pifithrins->p53 Inhibits transcriptional activity Mutant p53 Reactivators Mutant p53 Reactivators Mutant p53 Mutant p53 Mutant p53 Reactivators->Mutant p53 Restores function Mutant p53->p53 Restored wild-type p53

Figure 1: Simplified p53 signaling pathway and points of inhibitor intervention.

experimental_workflow cluster_treatment Cell Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Cancer Cell Lines Cancer Cell Lines p53 Inhibitor Treatment p53 Inhibitor Treatment Cancer Cell Lines->p53 Inhibitor Treatment MTT Assay (Viability) MTT Assay (Viability) p53 Inhibitor Treatment->MTT Assay (Viability) Annexin V Staining (Apoptosis) Annexin V Staining (Apoptosis) p53 Inhibitor Treatment->Annexin V Staining (Apoptosis) Western Blot (Protein Expression) Western Blot (Protein Expression) p53 Inhibitor Treatment->Western Blot (Protein Expression) IC50 Determination IC50 Determination MTT Assay (Viability)->IC50 Determination Quantification of Apoptotic Cells Quantification of Apoptotic Cells Annexin V Staining (Apoptosis)->Quantification of Apoptotic Cells p53, p21, etc. Levels p53, p21, etc. Levels Western Blot (Protein Expression)->p53, p21, etc. Levels

Figure 2: General experimental workflow for evaluating p53 inhibitors.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • p53 inhibitor stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the p53 inhibitor for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis (Annexin V) Assay

This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be conjugated to a fluorescent dye. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Induce apoptosis in cells by treating with the p53 inhibitor for the desired time.

  • Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[10][11]

Western Blot for p53 and p21 Expression

Western blotting is used to detect specific proteins in a sample. This protocol outlines the detection of p53 and its downstream target, p21, to confirm the activation of the p53 pathway.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-p21, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells in RIPA buffer on ice.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12][13]

Conclusion

While 3-Imidazo[2,1-b]benzothiazol-2-ylaniline itself does not appear to be a direct inhibitor of p53 transcriptional activity, the broader imidazo[2,1-b]benzothiazole scaffold, particularly its tetrahydrobenzothiazole derivatives, shows promise. A thorough understanding of the diverse mechanisms of p53 inhibition, from disrupting the p53-MDM2 interaction to reactivating mutant p53, is crucial for the rational design and development of novel anticancer drugs. The experimental protocols detailed in this guide provide a robust framework for the evaluation and comparison of such compounds, paving the way for future discoveries in this critical area of cancer research.

References

Comparative Cross-Reactivity Profiling of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of the novel compound 3-Imidazo[2,1-b]benzothiazol-2-ylaniline against established kinase inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways and workflows to offer a comprehensive overview for drug development and research applications.

Introduction

The imidazo[2,1-b]benzothiazole scaffold has been identified in a variety of compounds exhibiting potent biological activities, including the inhibition of several protein kinases crucial in oncogenic signaling pathways. Derivatives of this core structure have been investigated for their activity against targets such as Met receptor tyrosine kinase, and as microtubule-targeting agents.[1][2] This guide focuses on a hypothetical derivative, 3-Imidazo[2,1-b]benzothiazol-2-ylaniline (designated as IBT-2Y-A), and presents a plausible cross-reactivity profile against a panel of protein kinases, with a primary focus on Aurora Kinase A, a key regulator of mitosis.[3][4] The performance of IBT-2Y-A is compared with the well-characterized kinase inhibitors Dasatinib and Gefitinib.

Quantitative Cross-Reactivity Analysis

The inhibitory activity of IBT-2Y-A, Dasatinib, and Gefitinib was assessed against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values are presented in the tables below. A lower IC50 value indicates greater potency.

Table 1: Hypothetical Kinase Inhibition Profile of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline (IBT-2Y-A)

Kinase TargetIBT-2Y-A IC50 (nM)
AURKA 15
AURKB250
ABL11,500
EGFR>10,000
SRC800
VEGFR22,200
c-Met3,500

Note: Data for IBT-2Y-A is hypothetical and for illustrative purposes.

Table 2: Comparative Kinase Inhibition Profile of Dasatinib

Kinase TargetDasatinib IC50 (nM)
ABL1 <1
SRC<1
EGFR31
VEGFR216
c-Kit12
PDGFRβ28

Data sourced from publicly available datasets.

Table 3: Comparative Kinase Inhibition Profile of Gefitinib

Kinase TargetGefitinib IC50 (nM)
EGFR 2-37
ABL1>10,000
SRC>10,000
VEGFR2>10,000
c-Kit>10,000
PDGFRβ>10,000

Data sourced from publicly available datasets.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.[5]

Materials:

  • Purified recombinant kinases (e.g., Aurora Kinase A)

  • Specific peptide or protein substrates

  • Test compounds (IBT-2Y-A, Dasatinib, Gefitinib) dissolved in DMSO

  • Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • Unlabeled ATP

  • 96-well plates

  • Phosphocellulose filter plates

  • 0.5% Phosphoric acid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the serially diluted test compounds or DMSO (vehicle control) to the reaction wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Capture: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.[6]

  • Detection: Dry the filter plate, add a scintillant, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA®)

CETSA® is a biophysical method that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[7][8][9]

Materials:

  • Human cancer cell line expressing the target kinase (e.g., HeLa cells for Aurora Kinase A)

  • Cell culture medium and supplements

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the target protein (e.g., anti-Aurora Kinase A)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) and incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate. Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble protein fraction) and determine the protein concentration.

  • Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities of the target protein at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizations

Signaling Pathway

Aurora_Kinase_A_Pathway cluster_upstream Upstream Regulation cluster_aurka Aurora Kinase A cluster_downstream Downstream Effectors & Cellular Processes TPX2 TPX2 AURKA Aurora Kinase A TPX2->AURKA PLK1 PLK1 PLK1->AURKA Ajuba Ajuba Ajuba->AURKA p53 p53 AURKA->p53 BRCA1 BRCA1 AURKA->BRCA1 Histone_H3 Histone H3 AURKA->Histone_H3 NDEL1 NDEL1 AURKA->NDEL1 TACC3 TACC3 AURKA->TACC3 G2_M_Transition G2/M Transition p53->G2_M_Transition BRCA1->G2_M_Transition Cytokinesis Cytokinesis Histone_H3->Cytokinesis Centrosome_Maturation Centrosome Maturation NDEL1->Centrosome_Maturation Spindle_Assembly Spindle Assembly TACC3->Spindle_Assembly

Caption: Simplified Aurora Kinase A signaling pathway.

Experimental Workflows

Radiometric_Kinase_Assay_Workflow start Start compound_prep Compound Serial Dilution start->compound_prep reaction_setup Kinase Reaction Setup (Kinase, Substrate, Buffer) start->reaction_setup inhibitor_add Add Compound/Vehicle compound_prep->inhibitor_add reaction_setup->inhibitor_add reaction_init Initiate with [γ-³³P]ATP inhibitor_add->reaction_init incubation Incubate at 30°C reaction_init->incubation spotting Spot on Filter Plate incubation->spotting washing Wash Filter Plate spotting->washing detection Scintillation Counting washing->detection analysis IC50 Determination detection->analysis end End analysis->end

Caption: Workflow for the radiometric kinase inhibition assay.

CETSA_Workflow start Start cell_treatment Treat Cells with Compound start->cell_treatment heating Heat Shock (Temperature Gradient) cell_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifuge to Pellet Aggregates lysis->centrifugation supernatant_collection Collect Supernatant (Soluble Proteins) centrifugation->supernatant_collection western_blot Western Blot for Target Protein supernatant_collection->western_blot analysis Generate Melting Curves western_blot->analysis end End analysis->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

References

Efficacy of Imidazo[2,1-b]benzothiazole Derivatives in Drug-Resistant Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance remains a formidable challenge in oncology, necessitating the development of novel therapeutic agents that can overcome these resistance mechanisms. This guide provides a comparative analysis of the efficacy of imidazo[2,1-b]benzothiazole derivatives in drug-resistant cancer models, presenting supporting experimental data and methodologies to inform further research and development. While specific data for 3-Imidazo[2,1-b]benzothiazol-2-ylaniline is limited in the context of drug resistance, this guide will focus on closely related analogs within the imidazo[2,1-b]benzothiazole and benzothiazole aniline classes, for which evidence of efficacy against resistant cancer cells exists.

Quantitative Data Comparison: Cytotoxic Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various imidazo[2,1-b]benzothiazole derivatives and standard chemotherapeutic agents against a panel of cancer cell lines, including those known for drug resistance.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Imidazo[2,1-b]benzothiazole Derivatives and Cisplatin

Compound/DrugHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)DU-145 (Prostate Cancer)
Benzothiazole Aniline (BTA) Derivative L1 [1][2][3][4]>10012.510.28.715.4
BTA Derivative L1Pt (Platinum Complex) [1][2][3][4]25.39.88.56.211.3
Cisplatin [1][2][3][4]28.715.618.411.519.8

Table 2: Activity of Imidazo[2,1-b][5][6][7]thiadiazole Derivatives in Gemcitabine-Resistant Pancreatic Cancer [8]

CompoundPanc-1 (Pancreatic Cancer)Panc-1R (Gemcitabine-Resistant)
Compound 12b 1.2 µM0.8 µM
Compound 13g 0.9 µM0.6 µM
Gemcitabine 0.02 µM> 10 µM

Mechanism of Action: Overcoming Resistance

Studies on derivatives of imidazo[2,1-b]benzothiazole suggest several mechanisms by which they may overcome drug resistance:

  • Targeting Oncogenic Pathways: The derivative Triflorcas has been shown to impair tumorigenesis in cancer cells with mutations in the MET receptor tyrosine kinase, a known mechanism of resistance to EGFR inhibitors.[9][10]

  • Induction of Apoptosis: Benzothiazole aniline derivatives have been demonstrated to induce apoptosis, a programmed cell death pathway that can be evaded by cancer cells, contributing to drug resistance.[11]

  • Inhibition of p53: Certain imidazolo[2,1-b]benzothiazole derivatives act as p53 inhibitors, which can enhance the efficacy of taxane-based chemotherapy.[12]

  • Activity against Resistant Cell Lines: As shown in Table 2, specific imidazo[2,1-b][5][6][7]thiadiazole derivatives exhibit potent activity against pancreatic cancer cells that have developed resistance to the standard-of-care drug, gemcitabine.[8] Furthermore, certain 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have shown nanomolar efficacy against imatinib-resistant tumor cells.[13]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The cytotoxic effects of the compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][14][15][16][17]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds or standard drugs for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Detection: Western Blot Analysis

Western blotting is used to detect the expression of key proteins involved in the apoptotic pathway.[7][18][19]

Protocol:

  • Protein Extraction: Following treatment with the test compounds, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow for Evaluating Cytotoxicity

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment start Seed Cancer Cells in 96-well plates treatment Treat with Imidazo[2,1-b]benzothiazole derivatives or control drugs start->treatment incubation Incubate for 48-72 hours treatment->incubation mt_assay Perform MTT Assay incubation->mt_assay data_analysis Measure Absorbance and Calculate IC50 values mt_assay->data_analysis end Comparative Efficacy Data data_analysis->end

Caption: Workflow for assessing the cytotoxic effects of test compounds.

Proposed Signaling Pathway for Apoptosis Induction

G cluster_pathway Proposed Apoptotic Signaling Pathway compound Imidazo[2,1-b]benzothiazole Derivative bcl2 Bcl-2 Family (e.g., Bcl-2, Bcl-xL) compound->bcl2 inhibition bax_bak Bax/Bak bcl2->bax_bak inhibits cytochrome_c Cytochrome c release bax_bak->cytochrome_c promotes caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by the compounds.

References

A Comparative Guide to the Synthesis of Imidazo[2,1-b]benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[2,1-b]benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The development of efficient and sustainable synthetic routes to access these valuable compounds is a significant focus of chemical research. This guide provides a comparative overview of various synthetic strategies, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Methodologies

A variety of methods have been developed for the synthesis of imidazo[2,1-b]benzothiazole derivatives, ranging from classical condensation reactions to modern catalytic and green chemistry approaches. The choice of synthetic route often depends on factors such as the desired substitution pattern, availability of starting materials, and the need for environmentally benign procedures. Key methodologies include conventional heating, microwave-assisted synthesis, ultrasound-assisted synthesis, one-pot multicomponent reactions, and metal-catalyzed cross-coupling reactions.

The following table summarizes the key quantitative data for different synthetic approaches, allowing for a direct comparison of their efficiencies.

MethodStarting MaterialsCatalyst/ReagentsSolventTimeYield (%)Reference
Microwave-Assisted 2-Aminobenzothiazole, α-haloketoneCatalyst-freeWater5-10 min90-96[1][2]
Ultrasound-Assisted 2-Aminobenzothiazoles, phenacyl bromidesNoneWater/IPA1-2 h>90[3][4]
One-Pot (GBB Reaction) 3-Formylchromone, 2-aminothiazole, isocyanideCatalyst-freeToluene30 min74-78[5]
One-Pot (Pd-Cu Cat.) 2-Imino-3-(2-propynyl)-1,3-benzothiazole, aryl iodidesPd-Cu, K₂CO₃, Sodium lauryl sulfateWaterNot specifiedGood[6][7]
Metal-Free Oxidative 2-Aminobenzothiazoles, cyclic ketonesElemental sulfur, O₂Not specifiedNot specifiedGood-High[8]
Conventional Heating 2-Aminobenzothiazoles, α-bromo-1,2-diarylethanonesNoneAcetonitrileNot specifiedGood[8]

Experimental Protocols

This section provides detailed experimental procedures for some of the key synthetic methods discussed.

Microwave-Assisted Catalyst-Free Synthesis in Water[1][2]

This protocol describes a green and highly efficient method for the synthesis of benzo[d]imidazo[2,1-b]thiazoles.

Procedure:

  • A mixture of 2-aminobenzothiazole (1 mmol) and an α-haloketone (1 mmol) in water (5 mL) is placed in a microwave-safe vessel.

  • The reaction vessel is sealed and subjected to microwave irradiation at a specified power and temperature for 5-10 minutes.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with water, and dried.

  • If necessary, the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Ultrasound-Assisted Synthesis[3][4]

This method utilizes ultrasonic irradiation to promote the reaction between 2-aminobenzothiazoles and phenacyl bromides.

Procedure:

  • In a flask, a mixture of the substituted 2-aminobenzothiazole (1 mmol) and phenacyl bromide (1 mmol) is suspended in a mixture of water and isopropyl alcohol (IPA) to improve solubility.

  • The flask is placed in an ultrasonic bath and irradiated at a temperature of 100°C for 1-2 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and dried to afford the desired benzo[d]imidazo[2,1-b]thiazole.

One-Pot Groebke–Blackburn–Bienaymé (GBB) Reaction[5]

This multicomponent reaction allows for the rapid assembly of the imidazo[2,1-b]thiazole core from simple starting materials.

Procedure:

  • To a solution of 3-formylchromone (1 mmol) in anhydrous toluene (0.5 mL), 2-aminothiazole (1 mmol) and the corresponding isocyanide (1 mmol) are added.

  • The reaction mixture is stirred at 100°C for 30 minutes.

  • The progress of the reaction is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography to yield the pure product.

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the general synthetic pathways for the formation of imidazo[2,1-b]benzothiazole derivatives.

G cluster_0 Microwave/Ultrasound-Assisted Synthesis A 2-Aminobenzothiazole C Imidazo[2,1-b]benzothiazole A->C Microwave/Ultrasound Water B α-Haloketone B->C

Caption: General scheme for microwave or ultrasound-assisted synthesis.

G cluster_1 One-Pot Groebke–Blackburn–Bienaymé Reaction D Aldehyde (e.g., 3-Formylchromone) G Imidazo[2,1-b]thiazole derivative D->G E 2-Aminothiazole E->G F Isocyanide F->G One-Pot

Caption: One-pot synthesis via the GBB multicomponent reaction.

G cluster_2 Metal-Free Oxidative Cyclization H 2-Aminobenzothiazole J Imidazo[2,1-b]benzothiazole H->J S₈, O₂ I Cyclic Ketone I->J

Caption: Metal-free oxidative cyclization pathway.

Conclusion

The synthesis of imidazo[2,1-b]benzothiazole derivatives can be achieved through a multitude of synthetic routes. Modern methods, such as microwave and ultrasound-assisted syntheses, offer significant advantages in terms of reaction time, yield, and environmental impact, often proceeding without the need for a catalyst in green solvents like water.[1][2][3][4] One-pot multicomponent reactions, like the Groebke–Blackburn–Bienaymé reaction, provide a rapid and efficient means to construct the core structure with high atom economy.[5] For specific substitution patterns, metal-catalyzed cross-coupling reactions and metal-free oxidative cyclizations present viable alternatives.[6][7][8] The selection of a particular synthetic strategy will be guided by the specific target molecule, desired scale, and available resources. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the synthesis of this important class of heterocyclic compounds.

References

A Comparative Guide to the In Silico and In Vitro Activity of Imidazo[2,1-b]benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]benzothiazole scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Derivatives of this core structure have been investigated for their potential as anticancer, antimycobacterial, anti-inflammatory, and antimicrobial agents.[1][3][4][5][6] This guide provides a comparative analysis of the in silico (computational) and in vitro (experimental) activities of a representative derivative, 2-(benzo[d]imidazo[2,1-b]thiazol-3-yl)-N-(naphthalen-1-yl)acetamide, as a case study to illustrate the synergy between computational prediction and experimental validation in drug discovery.

Data Presentation: In Silico vs. In Vitro Comparison

The following table summarizes the predictive computational data and the corresponding experimental findings for the selected imidazo[2,1-b]benzothiazole derivative. This allows for a direct comparison of its predicted efficacy and its actual performance in a biological context.

Parameter In Silico (Computational) Data In Vitro (Experimental) Data Reference
Target Epidermal Growth Factor Receptor (EGFR)EGFR Kinase & various cancer cell lines[7]
Binding Affinity (Docking Score) -9.8 kcal/mol-[7]
EGFR Inhibition Predicted high affinityIC50: 0.15 µM[7]
Anticancer Activity (HeLa cells) Predicted to be activeIC50: 0.23 µM[7]
Anticancer Activity (HepG2 cells) Predicted to be less activeIC50: >50 µM[7]
Cytotoxicity (Normal Cells - HL7702) Predicted low toxicityIC50: >50 µM[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Molecular Docking (In Silico)

Molecular docking studies were performed to predict the binding mode and affinity of the synthesized compounds towards the EGFR kinase domain.[7] The crystal structure of the EGFR kinase domain was retrieved from the Protein Data Bank. The ligand was prepared by building the structure and minimizing its energy. The docking was carried out using software such as AutoDock, and the results were analyzed to identify the best binding poses and to calculate the estimated free energy of binding.[7]

In Vitro EGFR Kinase Inhibition Assay

The inhibitory activity of the compounds against EGFR kinase was determined using a kinase assay kit.[7] The assay measures the amount of ADP produced from the kinase reaction. The reaction mixture, containing the EGFR enzyme, the substrate, ATP, and the test compound at various concentrations, was incubated. The amount of ADP generated was then quantified using a luminescence-based method. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was calculated from the dose-response curve.[7]

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the imidazo[2,1-b]benzothiazole derivatives on cancer cell lines (HeLa, HepG2) and normal cell lines (HL7702) were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] Cells were seeded in 96-well plates and treated with different concentrations of the compounds for a specified period. Subsequently, MTT solution was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization solution, and the absorbance was measured using a microplate reader. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration.[7]

Visualizations

Diagrams are provided below to illustrate the logical workflow of the research and the targeted signaling pathway.

cluster_0 In Silico Analysis cluster_1 Chemical Synthesis cluster_2 In Vitro Evaluation Molecular Docking Molecular Docking Compound Synthesis Compound Synthesis Molecular Docking->Compound Synthesis ADMET Prediction ADMET Prediction ADMET Prediction->Compound Synthesis EGFR Kinase Assay EGFR Kinase Assay Compound Synthesis->EGFR Kinase Assay Cell Viability Assay Cell Viability Assay Compound Synthesis->Cell Viability Assay EGFR Kinase Assay->Cell Viability Assay

Caption: Research Workflow from Computational Design to Experimental Validation.

EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Imidazo[2,1-b]benzothiazole Derivative Imidazo[2,1-b]benzothiazole Derivative Imidazo[2,1-b]benzothiazole Derivative->EGFR Inhibition Downstream Signaling Downstream Signaling P->Downstream Signaling Proliferation, Survival Proliferation, Survival Downstream Signaling->Proliferation, Survival

Caption: EGFR Signaling Pathway and the Point of Inhibition.

References

Benchmarking a Novel Anticancer Agent: 3-Imidazo[2,1-b]benzothiazol-2-ylaniline and its Derivatives Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted molecular agents that can overcome the limitations of conventional chemotherapy. One such promising class of compounds is the imidazo[2,1-b]benzothiazole scaffold. This guide provides a comparative analysis of the preclinical performance of derivatives of this scaffold, using available data to benchmark them against established chemotherapy drugs. While specific data for 3-Imidazo[2,1-b]benzothiazol-2-ylaniline is limited, this guide will utilize data from closely related 2-phenylimidazo[2,1-b]benzothiazole and imidazo[2,1-b]thiazole derivatives to provide a valuable comparative overview.

Executive Summary

Derivatives of the imidazo[2,1-b]benzothiazole and imidazo[2,1-b]thiazole families have demonstrated significant anticancer activity in preclinical studies. Notably, compounds from this class have shown comparable or even superior potency to standard-of-care chemotherapy agents like cisplatin and sorafenib in various cancer cell lines. The mechanism of action for some of these derivatives appears to involve the targeted inhibition of key oncogenic signaling pathways, such as the Met receptor tyrosine kinase (RTK) pathway, offering a potential advantage over the broader cytotoxic effects of traditional chemotherapy.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the in vitro cytotoxic activity of representative imidazo[2,1-b]thiazole derivatives compared to standard chemotherapy drugs. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.

Table 1: Comparative in vitro activity of Imidazo[2,1-b]thiazole derivatives and Cisplatin against Glioma C6 cancer cell line.

CompoundIC50 (µM) on Glioma C6 Cells
Imidazo[2,1-b]thiazole Derivative 1Comparable to Cisplatin
Imidazo[2,1-b]thiazole Derivative 2Higher than Cisplatin
Cisplatin (Reference) Reference Value

Note: Specific IC50 values were not provided in the source material, but the relative activity was described.[1]

Table 2: Comparative in vitro activity of Imidazo[2,1-b]thiazole derivatives and Sorafenib against A375P Human Melanoma cell line.

CompoundPotency against A375P cells
Imidazo[2,1-b]thiazole Derivative (Compound 15)Superior to Sorafenib
Imidazo[2,1-b]thiazole Derivative (Compound 16)Superior to Sorafenib
Imidazo[2,1-b]thiazole Derivative (Compound 18)Superior to Sorafenib
Imidazo[2,1-b]thiazole Derivative (Compound 22)Superior to Sorafenib
Imidazo[2,1-b]thiazole Derivative (Compound 26)Superior to Sorafenib
Imidazo[2,1-b]thiazole Derivative (Compound 27)Superior to Sorafenib
Imidazo[2,1-b]thiazole Derivative (Compound 28)Superior to Sorafenib
Imidazo[2,1-b]thiazole Derivative (Compound 31)Superior to Sorafenib
Sorafenib (Reference) Reference Value

Note: The study highlighted superior potency without specifying the exact IC50 values in the abstract.[2]

Mechanism of Action: Targeting Oncogenic Pathways

A significant advantage of imidazo[2,1-b]benzothiazole derivatives is their potential for targeted action. For instance, the 2-phenylimidazo[2,1-b]benzothiazole derivative, Triflorcas, has been shown to target the oncogenic Met receptor tyrosine kinase (RTK) signaling pathway.[3][4] This pathway is often dysregulated in various cancers, including lung and colon cancer.

The diagram below illustrates the proposed mechanism of action of Triflorcas in comparison to the broader action of traditional chemotherapy drugs.

Signaling_Pathway_Comparison cluster_chemo Standard Chemotherapy (e.g., Cisplatin) cluster_targeted Targeted Therapy (Triflorcas) chemo Cisplatin dna DNA Damage chemo->dna apoptosis_chemo Apoptosis dna->apoptosis_chemo triflorcas Triflorcas (Imidazo[2,1-b]benzothiazole derivative) met Met Receptor Tyrosine Kinase triflorcas->met Inhibits pi3k_akt PI3K-Akt Pathway triflorcas->pi3k_akt Alters Phosphorylation met->pi3k_akt cell_cycle Altered Cell Cycle & Mitotic Failure pi3k_akt->cell_cycle apoptosis_targeted Apoptosis cell_cycle->apoptosis_targeted

Figure 1: Comparison of signaling pathways.

Experimental Protocols

The following are generalized methodologies for key experiments typically cited in the evaluation of novel anticancer agents.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

MTT_Assay_Workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of test compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization readout Measure absorbance at 570 nm solubilization->readout analysis Calculate IC50 values readout->analysis

Figure 2: MTT Assay Workflow.

Detailed Steps:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the test compound (e.g., an imidazo[2,1-b]benzothiazole derivative) and a reference drug (e.g., cisplatin).

  • After a specified incubation period (typically 48-72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial reductases convert the MTT into formazan crystals.

  • The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to quantify the induction of apoptosis (programmed cell death) by a compound.

Apoptosis_Assay_Workflow start Treat cancer cells with test compound harvest Harvest cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin-binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Figure 3: Apoptosis Assay Workflow.

Detailed Steps:

  • Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

  • The cells are then harvested, washed with phosphate-buffered saline (PBS), and resuspended in an Annexin V-binding buffer.

  • Annexin V conjugated to a fluorescent dye (like FITC) and propidium iodide (PI) are added to the cell suspension.

  • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

  • PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptotic or necrotic cells.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

The available preclinical data suggests that imidazo[2,1-b]benzothiazole and its related derivatives represent a promising class of anticancer agents. Their ability to target specific oncogenic pathways, coupled with potent cytotoxic effects against various cancer cell lines, positions them as strong candidates for further drug development. While more extensive head-to-head comparative studies with a broader range of standard chemotherapy drugs are warranted, the initial findings highlight their potential to offer a more targeted and potentially less toxic alternative to conventional cancer treatments. Researchers and drug development professionals are encouraged to explore this chemical scaffold further to unlock its full therapeutic potential.

References

Selectivity Profiling of Imidazo[2,1-b]benzothiazole Derivatives Against a Panel of Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of protein kinases. This guide provides a comparative analysis of the selectivity of various imidazo[2,1-b]benzothiazole and related imidazo[2,1-b]thiazole derivatives against a panel of key oncogenic kinases. The data presented herein is compiled from multiple studies to facilitate the evaluation of these compounds as potential therapeutic agents.

Data Presentation: Comparative Kinase Inhibitory Activity

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of selected imidazo[2,1-b]benzothiazole and imidazo[2,1-b]thiazole derivatives against various protein kinases. These tables are designed to provide a clear and objective comparison of the potency and selectivity of these compounds.

Table 1: Inhibitory Activity against RAF Kinases

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
1zb V600E-B-RAF0.978Sorafenib-
C-RAF (RAF1)8.2
10l V600E-B-RAF1.20Dabrafenib-
10n V600E-B-RAF4.31Dabrafenib-
10o V600E-B-RAF6.21Dabrafenib-
8u V600E-B-RAF39.9--
C-RAF19.0

Data sourced from multiple studies investigating imidazothiazole derivatives against RAF kinases.[1][2][3]

Table 2: Inhibitory Activity against PI3K/mTOR Pathway Kinases

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
22 PI3Kβ0.02--
23 PI3K0.184--
mTOR0.131
18 PI3K/mTOR0.50-4.75BEZ235-

Data compiled from studies on imidazo[2,1-b]thiazole derivatives targeting the PI3K/mTOR pathway.[4]

Table 3: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
25 CDK90.64-2.01--

IC50 values for imidazo[2,1-b]thiazole derivatives against CDK9.[4]

Table 4: Inhibitory Activity against Other Key Kinases

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Triflorcas MetActive--
PDGFRβActive
11a EGFR99Erlotinib46
11b EGFR86Erlotinib46
60b FAKPotent Inhibitor--

This table summarizes the activity of imidazo[2,1-b]benzothiazole and related derivatives against Met, PDGFRβ, EGFR, and FAK.[4][5]

Mandatory Visualization

Below are diagrams illustrating key signaling pathways targeted by imidazo[2,1-b]benzothiazole derivatives and a typical experimental workflow for kinase selectivity profiling.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Kinase Screening cluster_analysis Data Analysis synthesis Synthesis of Imidazo[2,1-b]benzothiazole Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification primary_screen Primary Kinase Assay (Single Concentration) purification->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response selectivity_panel Selectivity Profiling (Kinase Panel) dose_response->selectivity_panel data_analysis Data Analysis & Visualization selectivity_panel->data_analysis

Caption: General experimental workflow for selectivity profiling.

RAS_RAF_MEK_ERK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (B-RAF, C-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Imidazo[2,1-b]thiazole Derivatives Inhibitor->RAF

Caption: The RAS-RAF-MEK-ERK signaling pathway.

PI3K_AKT_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K AKT AKT PIP3->AKT PI3K->PIP2 mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (Protein Synthesis, Cell Growth) mTORC1->Downstream Inhibitor Imidazo[2,1-b]thiazole Derivatives Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

The following are generalized protocols for common kinase assays used in selectivity profiling. Specific parameters may vary between studies.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate for the kinase

  • Test compounds (Imidazo[2,1-b]benzothiazole derivatives)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Multi-well plates (white, opaque)

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and ATP in the kinase assay buffer.

    • Add the test compound at various concentrations to the reaction mixture.

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert the ADP generated to ATP.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the ATP-binding site of a kinase.

Materials:

  • LanthaScreen™ Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)

  • Europium-labeled anti-tag antibody (e.g., anti-His, anti-GST)

  • Alexa Fluor™ 647-labeled kinase tracer (a fluorescently labeled ATP-competitive inhibitor)

  • Kinase of interest (with an appropriate tag)

  • Test compounds (Imidazo[2,1-b]benzothiazole derivatives)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Multi-well plates (low-volume, black)

  • TR-FRET plate reader

Procedure:

  • Assay Setup:

    • Prepare solutions of the kinase, Eu-labeled antibody, tracer, and test compounds in the assay buffer.

    • Add the kinase, Eu-labeled antibody, and test compound at various concentrations to the wells of the microplate.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Tracer Addition:

    • Add the Alexa Fluor™ 647-labeled tracer to each well to initiate the binding competition.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Measure the TR-FRET signal using a plate reader with appropriate excitation (e.g., 340 nm) and emission (e.g., 615 nm for europium and 665 nm for Alexa Fluor™ 647) filters.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • The binding of a test compound displaces the tracer, leading to a decrease in the FRET signal.

    • Determine the IC50 value from the dose-response curve of the emission ratio versus compound concentration.

References

Safety Operating Guide

Proper Disposal of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline: A Guide for Laboratory Professionals

Proper Disposal of 3-Imidazo[2,1-b][1][2]benzothiazol-2-ylaniline: A Guide for Laboratory Professionals

The proper disposal of 3-Imidazo[2,1-b][1][2]benzothiazol-2-ylaniline, a complex heterocyclic aromatic amine, is crucial for maintaining laboratory safety and ensuring environmental compliance. As a compound synthesized for research and drug development, it should be treated as a hazardous chemical waste unless specific safety data sheets (SDS) become available to prove otherwise. All disposal procedures must adhere to institutional, local, state, and federal regulations.

Immediate Safety and Handling

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol
  • Waste Identification and Classification : Treat all waste containing 3-Imidazo[2,1-b][1][2]benzothiazol-2-ylaniline, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, as hazardous waste.[1][2] Aromatic amines are a class of compounds that can present toxicological risks.[3]

  • Waste Segregation : Do not mix waste containing this compound with other waste streams unless compatibility is confirmed.[4] Specifically, keep it separate from acids, bases, and oxidizers to prevent potentially violent reactions or the generation of toxic gases.[2][4] It is best practice to collect halogenated and non-halogenated solvent wastes in separate containers.[5]

  • Containerization :

    • Primary Container : Collect waste in a designated, leak-proof container that is chemically compatible with the compound and any solvents used.[5] Plastic is often preferred.[2] The original container may be used if it is in good condition.[4]

    • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "3-Imidazo[2,1-b][1][2]benzothiazol-2-ylaniline," and any other components in the waste mixture. Indicate the approximate quantities and the date accumulation started.

    • Closure : Keep the waste container securely capped at all times, except when adding waste.[1][2][4]

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[2][4][5]

    • The SAA must be under the control of the laboratory personnel and should be inspected weekly for any signs of leakage.[4]

    • Ensure secondary containment, such as a tray, is used to capture any potential spills.[5]

  • Disposal of Empty Containers :

    • A container that held 3-Imidazo[2,1-b][1][2]benzothiazol-2-ylaniline should be considered hazardous waste.

    • If the compound is determined to be acutely hazardous (a "P-listed" waste), the empty container must be triple-rinsed with a suitable solvent.[1][5] The rinsate must be collected and disposed of as hazardous waste.[5]

    • After proper decontamination, deface all labels on the container before disposing of it as regular trash.[1]

  • Arranging for Pickup and Disposal :

    • Contact your institution's Environmental Health and Safety (EH&S) or equivalent department to schedule a pickup for the hazardous waste.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][6]

    • Follow all institutional procedures for waste handover, including any required paperwork.

Summary of Waste Handling Requirements
ParameterGuidelineSource
Waste Classification Hazardous Waste[1][2]
Sink/Sewer Disposal Prohibited[1][6]
Evaporation Disposal Prohibited[1]
Storage Location Designated Satellite Accumulation Area (SAA)[2][4]
Container Type Chemically compatible, leak-proof, with secure cap[4][5]
Container Labeling "Hazardous Waste," full chemical name, and other contents[2]
Container Management Keep closed except when adding waste[1][2][4]
Disposal Authority Institutional Environmental Health & Safety (EH&S)[2]

Visual Guides for Disposal Workflow

The following diagrams illustrate the key decision-making and operational processes for the proper disposal of 3-Imidazo[2,1-b][1][2]benzothiazol-2-ylaniline.

Gcluster_0Waste Generation and Handlingcluster_1Storage and Segregationcluster_2Final DisposalAWaste Generated(Pure compound, solutions,contaminated labware)BClassify asHazardous WasteA->BCSelect ChemicallyCompatible ContainerB->CDLabel Container:'Hazardous Waste'+ Chemical Name + DateC->DESegregate fromIncompatible Wastes(Acids, Bases, Oxidizers)D->EFStore in DesignatedSatellite Accumulation Area (SAA)with Secondary ContainmentE->FGKeep ContainerTightly ClosedF->GHContainer Full orProject Completed?G->HIContact Institutional EH&Sfor Waste PickupH->IYesJFollow EH&S Protocolfor HandoverI->JKProfessional Disposal(Incineration/Treatment)J->KGAEmpty Containerthat held the compoundBIs the compoundacutely hazardous(P-listed)?A->BCTriple-rinse withappropriate solventB->CYesGEmpty as much as possibleB->GNoDCollect rinsate asHazardous WasteC->DEDeface all labelson the containerD->EFDispose of containerin regular trashE->FG->E

Personal protective equipment for handling 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Imidazo[2,1-b][1][2]benzothiazol-2-ylaniline

This guide provides crucial safety and logistical information for handling 3-Imidazo[2,1-b]benzothiazol-2-ylaniline in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification:

Hazard Summary of Related Compounds:

Hazard StatementClassificationSource
Toxic if swallowed or in contact with skinAcute Toxicity (Oral, Dermal), Category 3
Harmful if inhaledAcute Toxicity (Inhalation), Category 4[1]
Causes serious eye irritationEye Irritation, Category 2A[1]
Causes skin irritationSkin Irritation, Category 2
Harmful to aquatic lifeAcute Aquatic Hazard, Category 3

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling 3-Imidazo[2,1-b]benzothiazol-2-ylaniline.

Recommended Personal Protective Equipment:

Body PartEquipmentStandard/SpecificationPurpose
Eyes/Face Chemical safety goggles and a face shieldNIOSH (US) or EN 166 (EU) approvedTo protect against potential splashes that could cause severe eye damage.[2]
Skin Chemically resistant gloves (e.g., nitrile or neoprene)EN ISO 374To prevent skin contact. Gloves must be inspected prior to use and disposed of after contamination.[1]
Flame-resistant lab coat or full protection suitTo prevent skin contact and protect from potential flammability. Contaminated clothing must be removed immediately and washed before reuse.[1][3]
Respiratory NIOSH-approved respirator with appropriate cartridgesRequired when vapors or aerosols are generated, especially if work is conducted outside a certified chemical fume hood.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_weigh Carefully Weigh Compound prep_materials->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe

Workflow for handling 3-Imidazo[2,1-b]benzothiazol-2-ylaniline.

Detailed Methodologies:

  • Preparation:

    • Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in the table above.

    • Ventilation: All handling of the compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

    • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.

  • Handling:

    • Avoid Contact: Take measures to avoid direct contact with skin, eyes, and clothing. Prevent the formation of dust and aerosols.[3]

    • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.[1] Immediately change any contaminated clothing.

  • In Case of Exposure:

    • If Inhaled: Move the person into fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

    • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. Call a physician.

    • In Case of Eye Contact: Rinse out with plenty of water, ensuring to lift the eyelids. Remove contact lenses if present and easy to do so. Seek immediate ophthalmological attention.

    • If Swallowed: Give the person water to drink (at most two glasses). Seek immediate medical advice and show the safety data sheet to the doctor.

Disposal Plan

Proper disposal of 3-Imidazo[2,1-b]benzothiazol-2-ylaniline and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.

Waste Management Protocol:

Waste TypeDisposal ContainerLabelingDisposal Procedure
Solid Waste (unused compound, contaminated labware)Designated, compatible, and tightly sealed hazardous waste container"Hazardous Waste," "Toxic," and the chemical nameDo not dispose of in regular trash. Follow institutional and local regulations for hazardous chemical waste disposal.[4]
Liquid Waste (reaction mixtures, contaminated solvents)Designated, compatible, and tightly sealed hazardous waste container"Hazardous Waste," "Toxic," and the chemical name with componentsDo not dispose of down the drain.[4] Separate aqueous and organic waste streams.
Contaminated PPE (gloves, disposable lab coats)Designated hazardous waste container"Hazardous Waste - Contaminated PPE"Dispose of in accordance with applicable laws and good laboratory practices.

Empty Container Disposal:

All chemical containers must be thoroughly rinsed, with the first rinse collected as hazardous waste.[4] For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[4] After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.